o-Methyl-N,N'-diisopropylisourea
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672441. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
methyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRRPLSJKDMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203080 | |
| Record name | O-Methyl-N,N'-diisopropylisourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54648-79-2 | |
| Record name | Methyl N,N′-bis(1-methylethyl)carbamimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54648-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyl-N,N'-diisopropylisourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054648792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl-N,N'-diisopropylisourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-methyl-N,N'-diisopropylisourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYL-N,N'-DIISOPROPYLISOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YEQ5QMC58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-N,N'-diisopropylisourea is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a potent methylating agent. Its unique structure, featuring a reactive O-methyl group and sterically hindering isopropyl substituents, allows for selective and high-yield methylation of a variety of nucleophiles under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.
Core Chemical and Physical Properties
This compound, with the CAS number 54648-79-2, is a colorless to pale-yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [2] |
| Synonyms | N,N'-Diisopropyl-O-methylisourea | |
| CAS Number | 54648-79-2 | |
| Molecular Formula | C8H18N2O | [2][3] |
| Molecular Weight | 158.24 g/mol | |
| Boiling Point | 50-52 °C at 0.1 mmHg | |
| Density | 0.871 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.436 | |
| Flash Point | 35 °C (95 °F) - closed cup |
This compound is miscible with most common organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide.[4] It should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent decomposition.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of N,N'-diisopropylcarbodiimide (DIC) with methanol. This reaction proceeds readily and provides the desired product in good yield.
Synthesis of this compound from DIC and Methanol.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous methanol (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.
Mechanism of Methylation
This compound functions as a methylating agent through a nucleophilic substitution reaction, typically following an SN2 pathway. The nucleophile attacks the electrophilic methyl group, leading to the transfer of the methyl group and the formation of the highly stable and poorly nucleophilic N,N'-diisopropylurea as a byproduct.
General Mechanism of Methylation by this compound.
The bulky isopropyl groups on the nitrogen atoms play a crucial role in the reactivity of this reagent. They sterically hinder the nitrogen atoms, preventing them from competing with the intended nucleophile for the methyl group. This steric hindrance enhances the selectivity of the methylation reaction, favoring O-methylation over N-methylation in substrates with multiple nucleophilic sites.
Applications in Organic Synthesis
This compound is a valuable reagent for the methylation of a wide range of functional groups, including carboxylic acids, phenols, and alcohols. Its mild reaction conditions and high yields make it an attractive alternative to more hazardous or less selective methylating agents like diazomethane or dimethyl sulfate.
Methylation of Carboxylic Acids
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. This compound provides an efficient method for the preparation of methyl esters under neutral conditions, which is particularly advantageous for substrates sensitive to acidic or basic conditions.[5]
Experimental Protocol: Methylation of a Carboxylic Acid
-
Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add this compound (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture can be washed with dilute acid to remove the N,N'-diisopropylurea byproduct.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the methyl ester.
Methylation of Phenols
The O-methylation of phenols to produce methyl ethers is another important application of this compound.[6][7] The reaction typically proceeds in high yield and with excellent selectivity for the phenolic hydroxyl group, even in the presence of other nucleophilic functionalities.
Experimental Protocol: Methylation of a Phenol
-
To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Add this compound (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired methyl ether.
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic techniques such as NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][9]
-
1H NMR: The proton NMR spectrum is characterized by a singlet for the O-methyl protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.
-
13C NMR: The carbon NMR spectrum shows distinct signals for the O-methyl carbon, the imino carbon, the methine carbons, and the methyl carbons of the isopropyl groups.
| 1H NMR (CDCl3) | Chemical Shift (ppm) | Multiplicity | Integration |
| CH3 (isopropyl) | ~1.15 | d | 12H |
| CH (isopropyl) | ~3.65 | sept | 2H |
| OCH3 | ~3.50 | s | 3H |
| NH | ~4.5-5.5 | br s | 1H |
| 13C NMR (CDCl3) | Chemical Shift (ppm) |
| CH3 (isopropyl) | ~24 |
| CH (isopropyl) | ~45 |
| OCH3 | ~52 |
| C=N | ~155 |
Infrared (IR) Spectroscopy[3][9]
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Vibrational Mode | Wavenumber (cm-1) |
| N-H | Stretching | ~3300-3400 |
| C-H (sp3) | Stretching | ~2850-2970 |
| C=N | Stretching | ~1650-1670 |
| C-O | Stretching | ~1100-1200 |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Conclusion
This compound is a highly effective and selective methylating agent with broad applicability in modern organic synthesis. Its ease of preparation, mild reaction conditions, and the formation of a readily removable byproduct make it a superior choice for many methylation reactions. For researchers and scientists in drug development and synthetic chemistry, a thorough understanding of the properties and applications of this reagent can unlock new possibilities for the efficient construction of complex molecular architectures.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
O-Methyl-N,N'-diisopropylisourea: A Technical Guide for Selective Methylation in Research and Drug Development
CAS Number: 54648-79-2
Introduction: Navigating the Nuances of Selective Methylation
In the landscape of synthetic organic chemistry and drug discovery, the precise installation of a methyl group is a frequently encountered yet challenging task. The ability to selectively methylate a specific functional group within a complex molecule can profoundly alter its biological activity, solubility, and metabolic stability. O-Methyl-N,N'-diisopropylisourea has emerged as a valuable reagent for such transformations, offering a mild and selective approach to methylation. This technical guide provides an in-depth exploration of this compound, from its synthesis and mechanism of action to its practical applications, particularly within the pharmaceutical sciences. For researchers and drug development professionals, understanding the principles behind this reagent's efficacy is paramount to leveraging its full potential in the synthesis of novel chemical entities.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 54648-79-2 | [1] |
| Molecular Formula | C8H18N2O | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 50-52 °C at 10 mmHg | |
| Density | 0.871 g/mL at 25 °C | [1] |
| Synonyms | N,N'-Diisopropyl-O-methylisourea, Methyl N,N'-diisopropylcarbamimidate | [1][2] |
Safety Information: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is readily achievable in a laboratory setting. The most common and direct route involves the reaction of N,N'-diisopropylcarbodiimide with anhydrous methanol. This reaction proceeds via the nucleophilic attack of methanol on the central carbon atom of the carbodiimide.
Experimental Protocol: Synthesis from N,N'-Diisopropylcarbodiimide
This protocol is adapted from the established synthesis of O-alkylisoureas.
Materials:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, add N,N'-diisopropylcarbodiimide (1 equivalent).
-
Addition of Methanol: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (1.1 equivalents) dropwise to the stirring N,N'-diisopropylcarbodiimide at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting carbodiimide.
-
Work-up and Purification:
-
Once the reaction is complete, the excess methanol is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid. The boiling point is approximately 50-52 °C at 10 mmHg.
-
Safety Precautions: N,N'-diisopropylcarbodiimide is a potent allergen and sensitizer. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE. Anhydrous solvents are essential for the success of this reaction.
Caption: Synthesis of this compound.
Mechanism of Action: The Chemistry of Selective Methylation
The utility of this compound as a methylating agent lies in its ability to act as an electrophilic source of a methyl group under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile attacks the methyl group, leading to the formation of the methylated product and the innocuous N,N'-diisopropylurea byproduct.
The key to its selectivity lies in the steric hindrance provided by the two isopropyl groups. This bulkiness directs the nucleophilic attack to the less sterically encumbered methyl group of the isourea.
Caption: General Mechanism of Methylation.
Applications in Drug Discovery and Development
The mild reaction conditions and high selectivity of this compound make it a powerful tool in the synthesis and modification of complex molecules, a common requirement in drug discovery.
Selective O-Methylation of Phenols: The Morphine to Codeine Transformation
A classic and compelling example of the utility of this compound is the selective methylation of the phenolic hydroxyl group of morphine to produce codeine. This transformation is notoriously difficult to achieve with high selectivity using traditional methylating agents, which can also lead to N-methylation of the tertiary amine. The use of this compound provides a clean and efficient method for this crucial conversion in opioid chemistry.
Experimental Protocol: Synthesis of Codeine from Morphine
This protocol is a conceptual illustration based on literature descriptions.
Materials:
-
Morphine
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve morphine (1 equivalent) in an anhydrous solvent such as THF.
-
Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then purified using column chromatography to isolate pure codeine. The N,N'-diisopropylurea byproduct is typically easily separated due to its different polarity.
-
Caption: Selective O-Methylation of Morphine.
Modification of Peptides and Peptidomimetics
N-methylation of peptide backbones is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs.[3] N-methylation can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity. While this compound is primarily an O-methylating agent for phenols, its principles of selective alkylation under mild conditions are highly relevant to the broader field of peptide modification. The development of analogous reagents with different alkyl groups or modified reactivity profiles could provide valuable tools for the site-selective N-alkylation of peptides. The use of such reagents would be advantageous over harsher methods that can lead to racemization or side reactions with sensitive amino acid side chains.
Conclusion: A Versatile Tool for Precision Synthesis
This compound stands out as a valuable reagent for the selective methylation of nucleophiles, particularly phenols, under mild conditions. Its utility is underscored by its successful application in challenging synthetic transformations, such as the conversion of morphine to codeine. For researchers in drug discovery and development, this reagent offers a reliable method for the late-stage functionalization of complex molecules, enabling the fine-tuning of their pharmacological profiles. As the demand for more sophisticated and precisely engineered therapeutics continues to grow, the principles of selective and mild alkylation embodied by this compound will undoubtedly continue to be a cornerstone of modern synthetic chemistry.
References
An In-Depth Technical Guide to the Mechanism of Action of O-Methyl-N,N'-diisopropylisourea
This guide provides a comprehensive technical overview of the mechanism of action of O-Methyl-N,N'-diisopropylisourea, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles governing its reactivity, with a focus on its applications in esterification and peptide bond formation. Through a detailed examination of reaction pathways, experimental considerations, and comparative analysis, this guide aims to equip the reader with the expert-level understanding required for the effective utilization of this valuable synthetic tool.
Introduction: The Role of O-Alkylisoureas in Chemical Synthesis
This compound belongs to the class of O-alkylisoureas, which are powerful reagents for the alkylation of carboxylic acids, leading to the formation of esters. Unlike the more common carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) that are primarily used for coupling reactions through the activation of the carboxyl group, O-alkylisoureas offer a distinct pathway for ester synthesis. Their mechanism of action involves the direct transfer of an alkyl group to a carboxylate, a process that offers unique advantages in terms of stereochemistry and reaction conditions. This guide will elucidate the nuanced mechanisms that differentiate this compound from traditional coupling agents and highlight its utility in specialized synthetic applications.
Core Mechanism of Action in Esterification
The primary application of this compound is in the esterification of carboxylic acids. The reaction proceeds through a well-defined, bimolecular nucleophilic substitution (SN2) mechanism. This pathway is critical to understanding the stereochemical outcome and reactivity of the reagent.
The SN2 Pathway: A Step-by-Step Elucidation
The esterification process can be dissected into two key steps:
-
Protonation of the Isourea: The reaction is initiated by the protonation of the this compound by the carboxylic acid. This protonation occurs on one of the nitrogen atoms, enhancing the electrophilicity of the methyl group.
-
Nucleophilic Attack by the Carboxylate: The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic methyl group of the protonated isourea. This concerted, single-step displacement leads to the formation of the methyl ester and the corresponding N,N'-diisopropylurea byproduct.
This SN2 mechanism is crucial as it dictates that the reaction proceeds with an inversion of configuration if the alkyl group being transferred is chiral.[1] However, in the case of this compound, the transferred group is an achiral methyl group.
Caption: SN2 mechanism of esterification using this compound.
Experimental Protocol: Methyl Esterification of a Carboxylic Acid
The following is a general protocol for the methylation of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the carboxylic acid in the anhydrous aprotic solvent in the reaction vessel.
-
Add an equimolar amount of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by column chromatography to remove the N,N'-diisopropylurea byproduct.
Mechanism of Action in Peptide Bond Formation
While less common than its application in esterification, this compound can also be utilized in peptide synthesis. Its mechanism in this context mirrors that of other carbodiimides, proceeding through the formation of a highly reactive O-acylisourea intermediate.
Activation of the Carboxylic Acid
The initial step involves the reaction of the N-protected amino acid with this compound to form an O-acylisourea intermediate. This intermediate is a potent acylating agent, primed for reaction with the amino group of a second amino acid or peptide.
Nucleophilic Attack by the Amine
The free amine of the incoming amino acid attacks the carbonyl carbon of the O-acylisourea intermediate. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and releases N,N'-diisopropylurea as a byproduct.
Caption: Mechanism of peptide bond formation via an O-acylisourea intermediate.
Potential Side Reactions
A common side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[2] This intramolecular acyl transfer effectively terminates the desired reaction pathway and can lead to lower yields of the target peptide. The extent of this side reaction is influenced by factors such as solvent polarity and reaction temperature.
Comparative Analysis and Field Insights
The choice of a coupling or alkylating reagent is a critical decision in synthesis design. This compound offers a unique set of properties that distinguish it from other commonly used reagents.
| Feature | This compound | Dicyclohexylcarbodiimide (DCC) | Diisopropylcarbodiimide (DIC) |
| Primary Application | Esterification (Methylation) | Peptide Coupling, Esterification | Peptide Coupling, Esterification |
| Mechanism | SN2 on methyl group | O-Acylisourea formation | O-Acylisourea formation |
| Byproduct | N,N'-diisopropylurea | Dicyclohexylurea (DCU) | N,N'-diisopropylurea |
| Byproduct Solubility | Soluble in many organic solvents | Insoluble in most organic solvents | Soluble in many organic solvents |
| Key Advantage | Mild and specific methylation | Insoluble byproduct easily filtered | Soluble byproduct suitable for SPPS |
| Key Disadvantage | Primarily for methylation | Byproduct can be difficult to remove in SPPS | Potential for N-acylurea formation |
Expert Insights:
-
The SN2 mechanism of this compound in esterification provides a mild alternative to harsher methylation methods, such as those using diazomethane or methyl iodide.[3]
-
The solubility of the N,N'-diisopropylurea byproduct is a significant advantage in purification, especially when compared to the often-problematic precipitation of dicyclohexylurea (DCU) from DCC-mediated reactions.[4]
-
For peptide synthesis, while effective, the potential for N-acylurea formation necessitates careful optimization of reaction conditions to maximize the yield of the desired peptide. The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, common in DIC couplings, can also be explored to suppress this side reaction and reduce racemization.
Conclusion
This compound is a valuable reagent with a distinct mechanistic profile that makes it particularly well-suited for the mild and efficient methylation of carboxylic acids. Its utility extends to peptide synthesis, where it functions as a carbodiimide coupling agent. A thorough understanding of its SN2 mechanism in esterification and the potential for O-acylisourea rearrangement in amidation is paramount for its successful application. By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the capabilities of this compound to achieve their synthetic goals.
References
Introduction: The Role and Utility of O-Methyl-N,N'-diisopropylisourea
An In-Depth Technical Guide to the Synthesis and Preparation of O-Methyl-N,N'-diisopropylisourea
This compound is a highly valuable reagent in modern organic synthesis, primarily recognized for its role as a potent and selective methylating agent. It belongs to the family of O-alkylisoureas, which are activated forms of alcohols, enabling the transfer of an alkyl group under mild conditions. This guide provides a comprehensive overview of its synthesis, underlying mechanisms, and practical applications for researchers and professionals in drug development and chemical sciences.
The core utility of this compound lies in its ability to efficiently methylate carboxylic acids to form methyl esters. This transformation is fundamental in organic chemistry, often employed for protecting group strategies, enhancing compound solubility, or modifying pharmacological properties. The reaction proceeds under neutral, mild conditions, avoiding the harsh acidic or basic environments required by many traditional esterification methods. This makes it particularly suitable for complex molecules with sensitive functional groups.[1] The isourea reagent itself is generated from the reaction of N,N'-diisopropylcarbodiimide (DIC), a common peptide coupling agent, with methanol. The resulting N,N'-diisopropylurea byproduct is soluble in most organic solvents, simplifying purification compared to reagents like N,N'-dicyclohexylcarbodiimide (DCC), which produces a notoriously insoluble urea byproduct.[2][3]
Precursor Synthesis: The Foundation of the Reagent
The primary precursor for this compound is N,N'-diisopropylcarbodiimide (DIC). A robust understanding of its synthesis is essential for the overall process. DIC is typically synthesized from N,N'-diisopropylthiourea.
Step 1: Synthesis of N,N'-Diisopropylthiourea
This intermediate can be prepared from the reaction of thiourea and diisopropylamine. One established method involves heating these precursors in water with a phase-transfer catalyst like PEG-400. This approach offers mild reaction conditions and simplified workup.[4]
Experimental Protocol:
-
Combine thiourea, diisopropylamine (molar excess, e.g., 1.5-2.0 equivalents), and a catalytic amount of PEG-400 (2-10 mol% relative to thiourea) in water.
-
Heat the mixture to reflux and maintain for 20-36 hours.
-
Cool the reaction mixture, which will cause the N,N'-diisopropylthiourea product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Conversion to N,N'-Diisopropylcarbodiimide (DIC)
The conversion of the thiourea to the carbodiimide is an oxidative desulfurization reaction. A common and effective reagent for this transformation is mercuric oxide (HgO), although other methods exist.
Experimental Protocol:
-
Suspend N,N'-diisopropylthiourea in a suitable inert solvent like dichloromethane (DCM) or chloroform.
-
Add mercuric oxide (HgO) portion-wise while stirring vigorously. The reaction is often exothermic and may require cooling to maintain control.
-
The reaction progress can be monitored by the formation of black mercuric sulfide (HgS).
-
Upon completion, the reaction mixture is filtered to remove the HgS precipitate.
-
The filtrate, containing the DIC product, is carefully concentrated under reduced pressure. The resulting DIC is a liquid and should be handled with care due to its moisture sensitivity and classification as a strong skin sensitizer.[2][5]
Core Synthesis: this compound
The final step is the addition of methanol across the N=C=N bond of DIC. This reaction is a nucleophilic addition, where the methanol oxygen attacks the central carbon of the carbodiimide.
Reaction Mechanism
The synthesis proceeds via a straightforward mechanism. The carbodiimide functional group is highly susceptible to nucleophilic attack at its central carbon atom. In the presence of an alcohol like methanol, the oxygen atom acts as the nucleophile. The reaction can be catalyzed by a proton source, which protonates one of the nitrogen atoms, further activating the central carbon towards attack.
Caption: Formation of this compound from DIC and Methanol.
Experimental Protocol
The preparation of this compound is typically performed in situ for immediate use in subsequent reactions, but it can also be isolated.[6]
-
Dissolve N,N'-diisopropylcarbodiimide (DIC) in an excess of dry methanol, which serves as both the reactant and the solvent.
-
The reaction can proceed at room temperature. Stir the mixture for several hours (e.g., 4-12 hours) to ensure complete conversion.
-
The progress can be monitored using techniques like IR spectroscopy by observing the disappearance of the characteristic carbodiimide peak (~2117 cm⁻¹).
-
For isolation, the excess methanol is removed under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via distillation under reduced pressure if necessary.
Physicochemical Data
A summary of the key properties of the target compound is presented below for easy reference.
| Property | Value | Source |
| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [7] |
| CAS Number | 54648-79-2 | [7] |
| Molecular Formula | C₈H₁₈N₂O | [7] |
| Molecular Weight | 158.24 g/mol | [7] |
| Appearance | Colorless to almost colorless clear liquid | [8] |
| Boiling Point | 145-148 °C (for DIC precursor) | [9] |
| Density | 0.815 g/mL (for DIC precursor) | [9] |
Application in Synthesis: Esterification of Carboxylic Acids
The primary application of this compound is the methylation of carboxylic acids. The reagent acts as a source of activated methanol.
Mechanism of Esterification
The reaction involves the protonation of the isourea, followed by nucleophilic attack by the carboxylate anion. This forms a highly reactive O-acylisourea intermediate, which is structurally analogous to an ester with an excellent leaving group.[10][11][12][13] This intermediate is then attacked by a nucleophile (in this case, methanol is regenerated or another nucleophile can be used, but for simple methylation, the pathway leads directly to the methyl ester and the urea byproduct).
Caption: Workflow for the esterification of a carboxylic acid.
General Protocol for Methyl Ester Synthesis
-
Dissolve the carboxylic acid in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a solution of pre-formed or in situ generated this compound (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is generally complete within a few hours.
-
Upon completion, the solvent can be removed. The soluble N,N'-diisopropylurea byproduct can be separated from the desired ester product through aqueous workup or chromatography.
This method is highly effective for converting sensitive or sterically hindered carboxylic acids into their corresponding methyl esters with good yields and under exceptionally mild conditions.[6][14]
Safety and Handling
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is a flammable liquid and a potent skin sensitizer that can cause allergic reactions upon contact.[2] It is also moisture-sensitive. Always handle DIC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
This compound: While specific toxicity data is less common, it should be handled with the same level of care as its precursor, DIC. Avoid inhalation, ingestion, and skin contact.
-
Reagents: Other reagents such as mercuric oxide are highly toxic and require specialized handling and disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]
- 4. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. What is N,N'-Diisopropylcarbodiimide?_Chemicalbook [chemicalbook.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Isourea synthesis [organic-chemistry.org]
An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea and Its Structural Analogues: A Senior Application Scientist's Perspective
Abstract
This technical guide provides a comprehensive overview of O-Methyl-N,N'-diisopropylisourea and its structural analogues, a class of reagents with significant utility in modern organic synthesis, particularly in the realm of amide bond formation and peptide chemistry. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of their reactivity, the causal relationships between their structural modifications and performance, and provides field-proven insights for their effective application. Detailed experimental procedures, comparative data, and visual guides to reaction mechanisms are presented to empower researchers, scientists, and drug development professionals in leveraging these versatile reagents to their full potential.
Introduction: The Isourea Scaffold as a Carbodiimide Surrogate
In the landscape of amide bond formation, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have long been workhorse reagents.[1] Their utility stems from the in situ activation of carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then readily attacked by a nucleophile, typically an amine, to forge the desired amide bond, releasing a urea byproduct.[2]
However, the direct use of carbodiimides is not without its challenges. The primary drawbacks include the potential for racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which can be difficult to remove and reduces the overall yield.[4][5] O-Alkyl-N,N'-dialkylisoureas, with this compound being a prominent example, have emerged as valuable alternatives. These reagents can be viewed as "pre-activated" carbodiimide surrogates, offering a more controlled and often cleaner approach to amide bond formation and other coupling reactions.
This guide will explore the synthesis, reactivity, and applications of this compound and its structural analogues, with a focus on how rational modifications to their structure can be used to fine-tune their reactivity and overcome common challenges in organic synthesis.
The Core Chemistry: Synthesis and Mechanism of Action
Synthesis of O-Alkyl-N,N'-dialkylisoureas
The most common and straightforward method for the synthesis of O-Alkyl-N,N'-dialkylisoureas involves the direct addition of an alcohol to a carbodiimide. This reaction is typically catalyzed by a copper(I) or copper(II) salt, such as copper(I) chloride or copper(II) chloride.
A general procedure involves stirring the corresponding carbodiimide with a slight excess of the alcohol in the presence of a catalytic amount of the copper salt. The reaction progress can be monitored by the disappearance of the characteristic carbodiimide peak in the IR spectrum (around 2100-2150 cm⁻¹).
dot
Caption: General synthesis of O-Alkyl-N,N'-dialkylisoureas.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |
| CAS Number | 54648-79-2 | --INVALID-LINK-- |
| Boiling Point | 50-52 °C at 0.1 mmHg | --INVALID-LINK-- |
| Density | 0.871 g/mL at 25 °C | --INVALID-LINK-- |
Mechanism of Amide Bond Formation
The utility of O-Alkyl-N,N'-dialkylisoureas in amide bond formation lies in their ability to act as effective alkylating or acylating agents, depending on the reaction conditions and the nature of the nucleophile. In the context of peptide synthesis, the carboxylic acid component is activated by the isourea, which then facilitates the nucleophilic attack by the amine component.
The reaction proceeds through the protonation of the imino nitrogen of the isourea by the carboxylic acid. This increases the electrophilicity of the carbon atom of the C=N bond, making it susceptible to nucleophilic attack by the carboxylate anion. This results in the formation of a tetrahedral intermediate which then collapses to release the activated carboxylic acid (often as an anhydride or an active ester) and the corresponding urea byproduct. The activated carboxylic acid then readily reacts with the amine to form the desired amide bond.
dot
Caption: Mechanism of amide bond formation using O-Alkyl-N,N'-dialkylisoureas.
Structural Analogues and their Impact on Reactivity
The versatility of the O-alkyl-N,N'-dialkylisourea scaffold lies in the ability to readily modify the R, R', and R'' groups, thereby tuning the reagent's steric and electronic properties. This allows for the rational design of reagents tailored for specific applications.
Variation of the O-Alkyl Group (R)
The nature of the O-alkyl group has a profound impact on the reactivity of the isourea.
-
O-Methyl and O-Ethyl Analogues: These are the most common and readily accessible analogues. The small size of the methyl and ethyl groups results in a highly reactive reagent. However, this high reactivity can sometimes lead to side reactions, particularly with sensitive substrates.
-
O-Benzyl Analogues: The introduction of a benzyl group offers a good balance between reactivity and stability. The benzyl group can be removed under milder hydrogenolysis conditions, which can be advantageous in multi-step syntheses.
-
O-tert-Butyl Analogues: The bulky tert-butyl group significantly increases the steric hindrance around the reactive center. This can be beneficial in preventing unwanted side reactions and can also be exploited for the synthesis of sterically hindered esters and amides.
-
O-Aryl Analogues: The synthesis of O-aryl isoureas is also possible, and the electronic properties of the aryl ring can be tuned to modulate the reactivity of the reagent. Electron-withdrawing groups on the aryl ring will increase the electrophilicity of the isourea carbon, leading to a more reactive reagent.
Variation of the N-Alkyl Groups (R')
The N-alkyl substituents primarily influence the steric environment around the reactive center and the solubility of the resulting urea byproduct.
-
N,N'-Diisopropyl Analogues: The isopropyl groups provide a moderate level of steric hindrance, which helps to suppress some side reactions without significantly impeding the desired reaction. The resulting N,N'-diisopropylurea is generally soluble in common organic solvents, facilitating purification.
-
N,N'-Dicyclohexyl Analogues: The cyclohexyl groups are bulkier than isopropyl groups, leading to a more sterically hindered reagent. This can be advantageous in preventing side reactions such as N-acylurea formation. However, the byproduct, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in many organic solvents, which can complicate purification in solution-phase synthesis but can be an advantage in solid-phase synthesis where it can be easily filtered off.
Table 2: Comparison of Common O-Alkyl-N,N'-dialkylisourea Analogues
| Analogue | O-Alkyl Group (R) | N-Alkyl Group (R') | Key Characteristics |
| This compound | Methyl | Isopropyl | High reactivity, good byproduct solubility. |
| O-Benzyl-N,N'-diisopropylisourea | Benzyl | Isopropyl | Moderate reactivity, cleavable O-group. |
| O-tert-Butyl-N,N'-diisopropylisourea | tert-Butyl | Isopropyl | Sterically hindered, useful for hindered couplings. |
| O-Methyl-N,N'-dicyclohexylisourea | Methyl | Cyclohexyl | High reactivity, insoluble byproduct (DCU). |
Applications in Organic Synthesis
Peptide Synthesis
O-Alkyl-N,N'-dialkylisoureas are highly effective coupling reagents in both solution-phase and solid-phase peptide synthesis. Their ability to activate carboxylic acids under mild conditions makes them particularly suitable for the coupling of sensitive and sterically hindered amino acids.
A key advantage of using these reagents is the potential to minimize racemization, a common side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities.[6] The choice of the N-alkyl groups can influence the extent of racemization, with bulkier groups like cyclohexyl often providing better suppression.
Experimental Protocol: Solution-Phase Peptide Coupling using this compound
-
To a solution of the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add a tertiary amine base such as N-methylmorpholine (1.1 equiv.).
-
Add this compound (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
dot
Caption: Workflow for solution-phase peptide coupling.
Esterification and Macrolactonization
The ability of O-alkyl-N,N'-dialkylisoureas to activate carboxylic acids also makes them excellent reagents for esterification reactions, particularly for the synthesis of sterically hindered esters. The reaction proceeds under mild, neutral conditions, which is a significant advantage over many traditional esterification methods that require harsh acidic or basic catalysts.
Furthermore, these reagents have proven to be effective in promoting intramolecular cyclization reactions to form macrolactones, which are important structural motifs in many natural products and pharmaceuticals.
Mitigating Side Reactions: A Scientist's Perspective
While O-alkyl-N,N'-dialkylisoureas offer many advantages, a thorough understanding of potential side reactions is crucial for their successful application.
-
N-Acylurea Formation: As with direct carbodiimide couplings, the rearrangement of the O-acylisourea intermediate to a stable N-acylurea can occur.[4][7] This side reaction is often promoted by polar solvents and elevated temperatures. The use of less polar solvents and maintaining lower reaction temperatures can help to minimize its occurrence. The steric bulk of the N-alkyl groups also plays a role, with larger groups like cyclohexyl generally leading to less N-acylurea formation.
-
Racemization: While generally low, racemization can still be a concern, especially when coupling sensitive amino acids or in segment condensations.[6][8] The choice of solvent, base, and the specific isourea analogue can all influence the degree of racemization. It is often beneficial to perform a small-scale test reaction to optimize conditions for minimizing epimerization.
Conclusion and Future Outlook
This compound and its structural analogues represent a valuable and versatile class of reagents for modern organic synthesis. Their ability to function as controlled carbodiimide surrogates provides a powerful tool for the construction of amide bonds, esters, and other important functional groups under mild conditions. By understanding the interplay between their structure and reactivity, researchers can rationally select or design the optimal isourea reagent for a given transformation, leading to improved yields, higher purity, and greater efficiency. As the demand for complex molecules in fields such as drug discovery and materials science continues to grow, the development of new and improved isourea-based reagents is expected to remain an active and fruitful area of research.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of O-Methyl-N,N'-diisopropylisourea: A Technical Guide
Introduction
O-Methyl-N,N'-diisopropylisourea is a key reagent and intermediate in organic synthesis, often utilized in the formation of esters and other derivatives.[1][2] Its efficacy and the purity of its subsequent products are critically dependent on its structural integrity. Therefore, a comprehensive spectroscopic characterization is paramount for its quality control and for understanding its reactivity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights from an application-focused perspective. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently apply these techniques.
The molecular structure of this compound, with the chemical formula C8H18N2O and a molecular weight of 158.24 g/mol , forms the basis for the interpretation of its spectroscopic data.[3]
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signatures confirming its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Septet | 1H | -CH- (isopropyl) |
| ~3.4 | Singlet | 3H | -OCH₃ |
| ~2.5 | Broad Singlet | 1H | -NH- |
| ~1.1 | Doublet | 12H | -CH(CH₃)₂ |
Expertise & Experience in Interpretation:
The downfield chemical shift of the methine proton (~3.5 ppm) is attributed to its proximity to the electronegative nitrogen atom. The singlet at ~3.4 ppm is characteristic of a methoxy group. The broadness of the -NH- proton signal is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The most upfield signal at ~1.1 ppm corresponds to the twelve equivalent methyl protons of the two isopropyl groups, appearing as a doublet due to coupling with the neighboring methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon environment. A study by Keller et al. utilized the ¹³C NMR chemical shifts of N,N'-diisopropyl-O-methylisourea to unambiguously assign the isourea moiety in natural products.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N |
| ~52 | -OCH₃ |
| ~45 | -CH- (isopropyl) |
| ~23 | -CH(CH₃)₂ |
Expertise & Experience in Interpretation:
The most downfield signal at ~155 ppm is characteristic of the sp²-hybridized carbon of the isourea functional group. The methoxy carbon appears around 52 ppm. The methine and methyl carbons of the isopropyl groups are observed in the upfield region, consistent with sp³-hybridized carbons in an aliphatic environment.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Figure 2: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[5] Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate until the sample is fully dissolved.[5] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans and a longer acquisition time may be necessary.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Secondary amine |
| 2970-2870 | C-H stretch | Aliphatic (isopropyl and methyl) |
| ~1660 | C=N stretch | Isourea |
| ~1250 | C-O stretch | Ether-like |
| ~1100 | C-N stretch | Amine |
Expertise & Experience in Interpretation:
The IR spectrum of this compound is expected to be dominated by a strong C=N stretching vibration around 1660 cm⁻¹, characteristic of the isourea core. The presence of a secondary amine is indicated by the N-H stretching band at approximately 3300 cm⁻¹. The aliphatic nature of the isopropyl and methyl groups is confirmed by the C-H stretching vibrations in the 2970-2870 cm⁻¹ region. The C-O and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol for FT-IR Data Acquisition
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (MW = 158.24), electron ionization (EI) is a common technique.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment | Significance |
| 158 | [C₈H₁₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 143 | [M - CH₃]⁺ | Loss of a methyl radical |
| 100 | [M - C₃H₇N]⁺ | Cleavage of an isopropylamine moiety |
| 86 | [C₄H₁₀N₂]⁺ | |
| 58 | [C₃H₈N]⁺ | Isopropylaminium ion (base peak) |
Expertise & Experience in Interpretation:
The molecular ion peak is expected at m/z 158. A common fragmentation pathway for isoureas involves cleavage adjacent to the nitrogen atoms. The base peak at m/z 58 is likely due to the formation of the stable isopropylaminium cation. The peak at m/z 143 corresponds to the loss of a methyl radical from the molecular ion. Other significant fragments arise from further cleavages of the molecular ion.
Figure 3: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for EI-MS Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The methodologies outlined in this guide represent standard, robust practices in the field of chemical analysis, ensuring that researchers and drug development professionals can obtain reliable and reproducible data. This detailed spectroscopic fingerprint is essential for verifying the identity and purity of this important synthetic reagent, thereby ensuring the integrity of subsequent research and development activities.
References
- 1. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. o-Methyl-N,N -diisopropylisourea 97 54648-79-2 [sigmaaldrich.com]
- 3. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
O-Methyl-N,N'-diisopropylisourea: A Technical Guide to its Solubility in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Versatile Reagent
O-Methyl-N,N'-diisopropylisourea is a valuable reagent in organic synthesis, frequently employed in methylation reactions and as a precursor to other important compounds.[1] A thorough understanding of its solubility characteristics across a spectrum of organic solvents is paramount for its effective application in reaction design, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, empowering researchers, scientists, and drug development professionals to harness its full potential.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | Cymit Quimica |
| Boiling Point | 50-52 °C at 0.1 mmHg | |
| Density | 0.871 g/mL at 25 °C | |
| Refractive Index | n20/D 1.436 | |
| Flash Point | 35 °C (95 °F) - closed cup |
Note: The provided data is based on available literature and may vary slightly between suppliers.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" serves as a powerful, albeit qualitative, predictor of solubility. This principle is rooted in the polarity of both the solute and the solvent.
Molecular Structure and Polarity
This compound possesses a combination of polar and non-polar functionalities. The presence of nitrogen and oxygen atoms introduces polarity through dipole moments, while the isopropyl and methyl groups contribute to its non-polar character. The overall polarity of the molecule is a balance of these competing factors.
Solvent Classification and Interaction Potential
Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and non-polar solvents.
-
Polar Protic Solvents: These solvents, such as alcohols, can engage in hydrogen bonding and have a hydrogen atom bound to an electronegative atom (oxygen or nitrogen).[2][3]
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. Examples include acetone, acetonitrile, and dimethylformamide (DMF).[4]
-
Non-Polar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal dipole moments, such as hexane and toluene.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The significant non-polar character imparted by the two isopropyl groups and the methyl group suggests strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | The molecule's dipole moment arising from the C=N and C-O bonds should allow for favorable dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While some interaction is possible, the bulky isopropyl groups may sterically hinder hydrogen bonding with protic solvents. Furthermore, the absence of an easily donatable proton on the solute limits its ability to fully engage in the hydrogen-bonding network of the solvent. Potential for reactivity should also be considered. |
| Aqueous | Water | Very Low/Immiscible | The predominantly non-polar nature of the molecule, with its substantial hydrocarbon content, makes it unlikely to be soluble in the highly polar, hydrogen-bonding environment of water. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standards of known concentrations.
-
Analyze these standards using a validated HPLC or GC method to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for an adequate period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully remove the vials from the shaker and allow any undissolved solid to settle.
-
Withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter to remove any suspended microparticles.
-
Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the established HPLC or GC method.
-
-
Data Interpretation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Safety Considerations
This compound is a flammable liquid and vapor.[1] It is essential to handle this compound in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion: A Practical Framework for Solubility Assessment
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain the critical data needed for successful process development, optimization, and formulation. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for informed decision-making in a research and development setting.
References
Introduction to O-Methyl-N,N'-diisopropylisourea (MDI)
An In-depth Technical Guide: Thermochemical Evaluation of O-Methyl-N,N'-diisopropylisourea (MDI)
Abstract
This compound (MDI) is a valuable reagent in organic synthesis, primarily utilized for esterification and as a coupling agent. Despite its utility, a comprehensive public dataset of its core thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is conspicuously absent. This technical guide addresses this critical knowledge gap not by presenting unavailable data, but by providing researchers, process chemists, and drug development professionals with a robust framework for its determination. We detail the fundamental importance of thermochemical data for ensuring process safety, optimizing reaction kinetics, and assessing thermal stability. This whitepaper serves as a practical manual, outlining both the experimental and computational methodologies required to characterize MDI. By synthesizing established analytical principles with field-proven insights, this guide empowers scientists to generate the precise, reliable data necessary for advancing chemical processes safely and efficiently.
This compound, hereafter referred to as MDI, is an organic compound recognized for its role as an efficient activating agent in chemical synthesis. Its utility is rooted in its ability to facilitate the formation of ester and amide bonds, often under mild conditions, by activating carboxylic acids.
Chemical Identity and Structure
MDI is a member of the isourea class of compounds. The presence of two bulky isopropyl groups provides steric hindrance that influences its reactivity and stability. Its fundamental properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 54648-79-2 | |
| Molecular Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | |
| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | |
| Boiling Point | 50-52 °C at 0.1 mmHg | |
| Density | 0.871 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.436 |
| Flash Point | 35 °C (95 °F) - closed cup | |
Primary Applications in Chemical Synthesis
MDI's primary function is as a coupling reagent. It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide with high yield. The urea byproduct is typically soluble, simplifying purification. This mechanism makes MDI a valuable alternative to carbodiimides like DCC or EDC, particularly in applications where byproduct removal is a concern.
The Critical Role of Thermochemical Data in Process Chemistry
For any chemical process, particularly in drug development and manufacturing, a thorough understanding of its thermochemical profile is not merely academic—it is a cornerstone of safety and efficiency.
-
Reaction Optimization and Kinetic Modeling: Thermochemical data such as the enthalpy of reaction (ΔHrxn) are essential inputs for kinetic models. This allows for the precise prediction of reaction progress, yield, and the impact of temperature, enabling chemists to optimize conditions for maximum efficiency.
-
Process Safety and Hazard Analysis: The heat generated by a reaction is a critical safety parameter. Reaction calorimetry provides the data needed to calculate the maximum temperature of the synthesis reaction (MTSR), which informs the design of cooling systems and emergency protocols to prevent thermal runaways. Without this data, scaling up a reaction from the lab bench to a pilot plant is an exercise in unacceptable risk.
-
Stability Assessment and Shelf-Life Prediction: Properties derived from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal the temperatures at which a compound melts, crystallizes, or decomposes. This information is vital for determining appropriate storage conditions and predicting the long-term stability and shelf-life of the reagent.
Experimental Methodologies for Thermochemical Characterization
Given the lack of published data for MDI, this section provides validated, step-by-step experimental protocols for its characterization. The causality behind these choices is rooted in obtaining a holistic thermal profile, from phase behavior to decomposition and reaction energetics.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
Expertise: DSC is the gold standard for studying thermal transitions. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of melting points, glass transitions, and, crucially, the specific heat capacity (Cp) of a material.
Protocol: DSC Analysis of MDI
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol. This ensures the trustworthiness of the resulting data.
-
Sample Preparation: Hermetically seal 3-5 mg of MDI liquid into an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Experimental Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point above its expected boiling point (e.g., 200 °C). A nitrogen atmosphere (50 mL/min) is used to maintain an inert environment.
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp under the same conditions. The second scan is often used for analysis as it provides data on a sample with a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic events. An endotherm would indicate a melting point, while an exotherm could suggest crystallization or decomposition. The heat capacity can be calculated from the heat flow signal in a region with no thermal events.
Thermogravimetric Analysis (TGA) for Thermal Stability
Expertise: TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the onset temperature of thermal decomposition. This is a critical safety parameter, indicating the temperature at which the material begins to degrade, potentially releasing flammable or toxic gases.
Protocol: TGA of MDI
-
Instrument Verification: Verify the TGA's mass balance using certified calibration weights.
-
Sample Preparation: Place 5-10 mg of MDI into a ceramic or aluminum TGA crucible.
-
Experimental Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a linear heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas, such as nitrogen, over the sample to prevent oxidative decomposition.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined by finding the intersection of the baseline tangent with the tangent of the mass loss curve.
o-Methyl-N,N'-diisopropylisourea safety and handling precautions
An In-depth Technical Guide for the Safe Handling and Application of O-Methyl-N,N'-diisopropylisourea
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, with a focus on its safe handling, storage, and application in a research and development environment. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals. The underlying principle of this guide is to foster a proactive safety culture by understanding the causality behind each procedural step.
Compound Profile and Physicochemical Properties
This compound (CAS RN: 54648-79-2) is a versatile alkylating reagent commonly used in organic synthesis. Its utility stems from its ability to act as a methylating agent, particularly in the esterification of carboxylic acids.[1] Understanding its physical and chemical properties is the foundation for its safe handling.
Synonyms: N,N'-Diisopropyl-O-methylisourea, Methyl N,N'-diisopropylcarbamimidate.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O | [3][4] |
| Molecular Weight | 158.24 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 50-52 °C @ 0.1 mmHg; 51 °C @ 10 mmHg | [4] |
| Density | 0.871 g/mL at 25 °C | |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Refractive Index | n20/D 1.436 | |
| Storage Temperature | Refrigerated (0-10°C) | [4] |
Hazard Identification and GHS Classification
The primary and most immediate hazard associated with this compound is its flammability.[3] It is classified under the Globally Harmonized System (GHS) as a Flammable Liquid, Category 3.[3]
-
GHS Pictogram:
-
(GHS02)
-
-
Signal Word: Warning
-
Hazard Statement:
-
H226: Flammable liquid and vapor. [3]
-
-
Key Conditions to Avoid:
-
Moisture Sensitive, Heat Sensitive. [4]
-
The causality is clear: the low flash point of 35°C means that at temperatures slightly above standard room temperature, the compound can generate sufficient vapor to form an ignitable mixture with air. Any proximate ignition source—a spark from electrical equipment, static discharge, or an open flame—can lead to a fire or flashback.
While specific toxicity data for this compound is not extensively documented in the readily available literature, its sensitivity to moisture implies that it can hydrolyze. The byproducts of this hydrolysis, N,N'-diisopropylurea and methanol, present their own hazard profiles. Therefore, all handling procedures must be designed to mitigate both the primary flammability risk and potential risks from decomposition products.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate PPE. The selection of PPE is not a checklist but a risk-based assessment of the specific procedure being performed.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control flammable vapors and any potential aerosols.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors in the general workspace.
-
Ignition Source Control: All potential ignition sources must be eliminated from the immediate handling area. This includes using intrinsically safe or explosion-proof electrical equipment (stirrers, heating mantles) and taking measures to prevent static discharge.[5]
Personal Protective Equipment (PPE) Protocol
The following PPE constitutes the minimum requirement for handling this compound. For higher-risk operations, such as transfers of large quantities or work at elevated temperatures, a more stringent ensemble may be required.
-
Hand Protection:
-
Rationale: To prevent skin contact. While specific permeation data for this compound is not available, nitrile gloves are a common and effective choice for light-duty laboratory work involving incidental contact.[6]
-
Protocol: Wear nitrile gloves (minimum thickness of 4-6 mils). Always double-check glove integrity before use. For prolonged contact or immersion, consult glove manufacturer charts for specific chemical resistance. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[6]
-
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Rationale: To protect skin from accidental spills and splashes.
-
Protocol: A flame-resistant lab coat is required. All skin must be covered; long pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection:
-
Rationale: While routine handling in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in case of a large spill or failure of engineering controls.
-
Protocol: For emergency situations, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.[6] For non-emergency situations where concentrations may exceed exposure limits, an air-purifying respirator with an appropriate organic vapor cartridge (e.g., type ABEK) may be used, but this requires a formal respiratory protection program and exposure assessment.
-
Safe Handling, Storage, and Disposal Protocols
Storage Protocol
The stability and safety of this compound are directly linked to its storage conditions.
-
Temperature: Store in a refrigerator designated for flammable chemicals, at a temperature between 0-10°C.[4] This minimizes vapor pressure, reducing the flammability risk.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen).[4] This is critical to prevent hydrolysis from atmospheric moisture, which would degrade the reagent and generate byproducts.
-
Container: Keep the container tightly closed to prevent both moisture ingress and vapor escape.[5]
-
Location: Store in a well-ventilated, dedicated flammable liquid storage cabinet or area, away from heat, sparks, and incompatible materials such as oxidizing agents.[5]
Experimental Workflow: Handling and Dispensing
This protocol outlines the essential steps for safely using the reagent in a typical laboratory synthesis.
Caption: Workflow for safe handling of this compound.
Step-by-Step Methodology:
-
Preparation: Before retrieving the reagent, ensure all necessary PPE is worn correctly. Verify the fume hood is operational and that all glassware is clean, dry, and properly assembled. Use non-sparking tools and ensure equipment is grounded to prevent static discharge. Purge the reaction vessel with an inert gas.
-
Reagent Transfer: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container. Once equilibrated, transfer the required amount using a dry syringe or cannula under a positive pressure of inert gas.
-
Reaction: Add the reagent slowly and dropwise to the reaction mixture. Be aware of any potential exotherms.
-
Storage Return: After dispensing, carefully wipe the bottle threads, reseal the cap tightly, and secure with paraffin film. Promptly return the reagent to its designated cold storage location.
-
Decontamination & Cleanup: Any equipment that came into contact with the reagent (syringes, needles) should be immediately quenched by rinsing with a suitable alcohol (e.g., isopropanol) and then washed. All contaminated disposable materials must be placed in a designated hazardous waste container.
Waste Disposal
-
Principle: Do not dispose of this compound or contaminated materials down the drain. All waste is considered hazardous.[4]
-
Procedure:
-
Collect all liquid waste containing the reagent in a clearly labeled, sealed container.
-
Solid waste (gloves, absorbent pads, etc.) should be collected in a separate, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of flammable and chemical hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Emergency Procedures
A rapid and informed response is critical in any emergency involving this chemical.
Spill Response
Caption: Logic diagram for responding to a chemical spill.
-
Immediate Action: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.[5]
-
Control Hazards: If safe to do so, remove all ignition sources and increase ventilation by opening fume hood sashes.[5]
-
Containment: Do not let the product enter drains.[5] Cover the spill with a liquid-absorbent, inert material such as Chemizorb®, vermiculite, or dry sand. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly following your lab's specific procedures.
Fire Response
-
Action: In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid. For a large fire, or if the fire is not immediately extinguishable, evacuate the area and activate the fire alarm.
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[5]
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: O-Methyl-N,N'-diisopropylisourea for Carboxylic Acid Methylation
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of O-Methyl-N,N'-diisopropylisourea for the efficient methylation of carboxylic acids. This reagent offers a remarkably mild and selective alternative to traditional esterification methods, proving particularly valuable for substrates sensitive to harsh acidic or basic conditions. We will delve into the underlying reaction mechanism, highlight key advantages, present detailed, field-tested protocols, and offer practical troubleshooting advice to ensure successful implementation in your laboratory workflows.
Reagent Profile: this compound
This compound, also known as N,N'-Diisopropyl-O-methylisourea, is a versatile alkylating agent used for ester synthesis.[1] Its utility is centered on its ability to act as a methyl group donor under neutral, often ambient, conditions.
| Property | Value | Source(s) |
| CAS Number | 54648-79-2 | [2] |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 50-52 °C @ 0.1 mmHg | |
| Density | ~0.871 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.436 | |
| Storage | 2-8°C, under inert gas, moisture sensitive |
The Scientific Rationale: Mechanism and Advantages
Mechanism of Methylation
The efficacy of this compound stems from a straightforward and elegant reaction mechanism. The process is initiated by the protonation of the isourea by the carboxylic acid. This activation step renders the O-methyl group highly electrophilic and susceptible to nucleophilic attack. The corresponding carboxylate anion then displaces the activated urea moiety via an SN2 reaction, forming the desired methyl ester and the highly stable, often insoluble, N,N'-diisopropylurea (DIU) byproduct.
Core Advantages over Traditional Methods
The use of this compound circumvents many limitations associated with other esterification techniques.
| Feature | This compound | Fischer Esterification | Diazomethane / TMS-CHN₂ |
| Conditions | Neutral, often room temp | Strongly acidic (H₂SO₄), reflux | Neutral, low temp |
| Substrate Scope | Excellent for acid/base sensitive molecules | Poor for acid-labile groups | Broad, but can methylate other sites |
| Byproducts | Insoluble, easily filtered urea (DIU) | Water (requires removal for high yield) | N₂ gas |
| Safety Profile | Flammable liquid | Strong acid handling | Explosive, toxic, carcinogenic |
The primary advantage is the exceptionally mild reaction conditions, which preserve sensitive functional groups that would not tolerate the high temperatures and strong acids of Fischer esterification.[4][5] Furthermore, the formation of N,N'-diisopropylurea as the sole major byproduct dramatically simplifies purification.[6] In many cases, a simple filtration is sufficient to remove the bulk of the byproduct, a significant improvement over the aqueous workups required for other methods.
Field-Tested Protocol: Methyl Ester Synthesis
This protocol provides a reliable, general procedure for the methylation of a standard carboxylic acid. Optimization of solvent and temperature may be required for specific substrates.
Materials and Equipment
-
Reagents : Carboxylic acid, this compound (≥97%), anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.
-
Equipment : Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, standard glassware for extraction, filtration apparatus (Büchner funnel or similar), rotary evaporator.
Step-by-Step Experimental Procedure
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve the acid in a suitable anhydrous solvent (e.g., THF, approx. 0.1–0.5 M concentration).
-
Reagent Addition : While stirring, add this compound (1.1–1.2 eq) to the solution at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-12 hours). Gentle heating (e.g., 40-50 °C) can be applied to accelerate slow reactions.
-
Initial Purification (Byproduct Removal) : Upon completion, cool the reaction mixture to room temperature if it was heated. A white precipitate of N,N'-diisopropylurea should be visible. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Filter the mixture through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of cold solvent.[6]
-
Aqueous Workup : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted isourea), saturated aqueous NaHCO₃ (to remove any residual carboxylic acid), and finally with brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification : The resulting crude oil or solid is often of high purity. If further purification is required, perform flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Steric hindrance around the carboxylic acid; Low reactivity of the substrate. | Increase the reaction time. Gently heat the reaction mixture to 40-50 °C. Use a slight excess of the isourea reagent (up to 1.5 eq). |
| Low Product Yield | The starting material was not fully dry; Hydrolysis of the isourea reagent. | Ensure the carboxylic acid is anhydrous before starting. Use a freshly opened bottle of this compound or one that has been properly stored under inert gas. |
| Unwanted Side Reactions (e.g., alkylation of phenols) | Solvent choice may favor reaction at other nucleophilic sites. | Solvent choice is critical for selectivity with multifunctional substrates.[6] For selective O-alkylation of phenols over N-alkylation in certain molecules, THF was shown to be effective.[6] For simple acid methylation, aprotic, non-coordinating solvents like DCM or acetonitrile are generally reliable. |
| Urea Byproduct Remains in Solution | Insufficient precipitation; High solubility in the chosen solvent system. | After the reaction, try adding a non-polar solvent like hexanes or heptane to induce precipitation before filtration. Ensure the mixture is thoroughly cooled. |
Safety and Handling
This compound is a flammable liquid and vapor.[2] All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.
-
Handling : Keep the reagent away from heat, sparks, and open flames. It is sensitive to moisture and should be stored under an inert atmosphere.
-
Storage : Store in a tightly sealed container in a refrigerator at 2-8 °C.
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Diisopropyl-O-methylisourea | CymitQuimica [cymitquimica.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: O-Methyl-N,N'-diisopropylisourea in Ester Synthesis
Introduction: A Modern Alternative for Carboxylic Acid Activation
In the landscape of synthetic organic chemistry, the formation of ester bonds is a fundamental and ubiquitous transformation. While classic methods like Fischer-Speier esterification have their place, the demand for milder, more efficient, and highly selective protocols has led to the development of numerous coupling reagents. Among these, O-Methyl-N,N'-diisopropylisourea has emerged as a powerful and versatile tool for the activation of carboxylic acids.
Unlike traditional carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC), which generate insoluble urea byproducts that can complicate purification, this compound offers a distinct advantage. The byproduct of its activation, N,N'-diisopropylurea, exhibits significantly better solubility in common organic solvents, facilitating simpler workup procedures.[1] This guide provides an in-depth exploration of the mechanistic underpinnings, applications, and detailed protocols for employing this compound in modern ester synthesis.
Key Advantages:
-
Mild Reaction Conditions: Enables esterification at or below room temperature, preserving sensitive functional groups.
-
Soluble Byproduct: Simplifies purification compared to DCC-mediated couplings.[1]
-
High Yields: Effective for a broad range of substrates, including sterically hindered acids and alcohols.
-
Versatility: Applicable to the synthesis of standard esters, macrolactones, and peptide bond formation.
Mechanism of Action: The Activation Pathway
The efficacy of this compound lies in its ability to act as a potent dehydrating agent, activating a carboxylic acid towards nucleophilic attack by an alcohol. The process is initiated by the protonation of one of the nitrogen atoms of the isourea by the carboxylic acid. This protonation event significantly enhances the electrophilicity of the isourea's central carbon atom.
The carboxylate anion then attacks this activated carbon, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester, primed for nucleophilic substitution. The incoming alcohol attacks the carbonyl carbon of the activated acyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the stable and soluble N,N'-diisopropylurea, yields the desired ester product.
References
Application Notes & Protocols: Solid-Phase Peptide Synthesis Using o-Methyl-N,N'-diisopropylisourea
A Modern Approach to Amide Bond Formation for Peptide and Drug Development Professionals
Introduction: The Central Role of Coupling Reagents in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of peptide and peptidomimetic drug discovery. The efficiency and fidelity of SPPS are critically dependent on the coupling step: the formation of an amide bond between a resin-bound N-terminal amine and the carboxyl group of an incoming N-protected amino acid. The success of this step hinges on the choice of the "coupling reagent," a molecule designed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
While classic carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been workhorses in the field, they are not without drawbacks, including the formation of insoluble urea byproducts (in the case of DCC) and the potential for side reactions.[1][2] Modern research continues to seek coupling reagents that offer high efficiency, low racemization, cost-effectiveness, and operational simplicity.
This guide introduces o-Methyl-N,N'-diisopropylisourea (MDI) as a compelling and efficient activating agent for SPPS. We will explore its mechanism of action, provide detailed protocols for its application, and discuss its advantages within the landscape of contemporary peptide synthesis.
The Mechanism of Action: O-Alkylisourea Activation
This compound belongs to the O-alkylisourea class of reagents. Its function is analogous to that of carbodiimides but with distinct mechanistic features. The core principle involves the activation of a carboxylic acid to form a highly reactive acylisourea intermediate, which is then readily aminolyzed to form the desired peptide bond.
The key steps are as follows:
-
Protonation: The isourea nitrogen is protonated by the carboxylic acid of the incoming Fmoc-protected amino acid.
-
O-Acylisourea Formation: The carboxylate anion attacks the electrophilic carbon of the protonated MDI, leading to the formation of a highly reactive O-acylisourea intermediate and the release of methanol.
-
Nucleophilic Attack: The free N-terminal amine of the peptide-resin attacks the carbonyl carbon of the activated intermediate.
-
Peptide Bond Formation: A stable tetrahedral intermediate is formed, which then collapses to yield the new peptide bond and the soluble, easily removed N,N'-diisopropylurea (DIU) byproduct.[1]
This mechanism is advantageous because the primary byproduct, DIU, is highly soluble in common SPPS solvents like Dimethylformamide (DMF) and Dichloromethane (DCM), simplifying the purification process by allowing for its complete removal during wash steps.[2]
Controlling Racemization: The Role of Additives
A primary concern during any peptide coupling reaction is the risk of racemization at the α-carbon of the activated amino acid.[3] This is particularly relevant for sensitive amino acids like Cysteine and Histidine.[3] Racemization often proceeds through an oxazolone intermediate.[4] The highly reactive O-acylisourea intermediate formed by MDI can be susceptible to this side reaction.
To ensure chiral purity, the use of racemization-suppressing additives is strongly recommended. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester, which is less prone to racemization.[4]
-
1-Hydroxybenzotriazole (HOBt): The classic additive that effectively suppresses racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective, non-explosive alternative to HOBt.[4]
-
1-hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization.[4]
For routine synthesis, the co-addition of MDI and OxymaPure provides an excellent balance of high coupling efficiency and low racemization.
Comparative Advantage of MDI
To contextualize the utility of MDI, a comparison with other common coupling reagents is presented below.
| Feature | MDI / Additive | HBTU / HATU | DCC | DIC / Additive |
| Byproduct Solubility | High (Soluble DIU) | High (Soluble) | Low (Insoluble DCU) | High (Soluble DIU) |
| Activation Mechanism | In-situ O-Acylisourea | In-situ Active Ester | In-situ O-Acylisourea | In-situ O-Acylisourea |
| Racemization Risk | Moderate (mitigated by additives) | Low | High (mitigated by additives) | Moderate (mitigated by additives) |
| Cost | Generally Lower | Higher | Low | Low |
| Handling | Liquid or low-melting solid | Solid | Solid | Liquid |
| Side Reactions | Minimal with additives | Potential for guanidinylation | N-acylurea formation | N-acylurea formation |
Experimental Protocols
The following protocols are designed for manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted accordingly for different scales. All operations should be performed in a ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Standard Coupling Cycle with MDI/OxymaPure
This protocol outlines a complete cycle for the addition of one amino acid to the growing peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (MDI)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fritted syringe reaction vessel
Workflow:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add 5 mL of DMF and agitate gently for 30 minutes to swell the resin.
-
Drain the DMF.[5]
-
-
Fmoc Deprotection:
-
Add 3 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 3 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes to ensure complete deprotection.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Activation and Coupling):
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add MDI: To the vial containing the amino acid and Oxyma, add MDI (0.4 mmol, 4 eq.).
-
Pre-activation (Optional but Recommended): Allow the solution to stand for 2-3 minutes.
-
Add to Resin: Transfer the complete activation mixture to the reaction vessel containing the deprotected peptide-resin.
-
Add Base: Add DIPEA (0.8 mmol, 8 eq.). The base is crucial for neutralizing the protonated N-terminal amine and facilitating the reaction.[5]
-
Reaction: Agitate the vessel at room temperature for 45-60 minutes. Reaction times may be extended for sterically hindered amino acids.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and the soluble DIU byproduct:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
-
-
Monitoring and Capping (Optional):
-
Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines.
-
If the test is positive (indicating incomplete coupling), a second coupling (recoupling) can be performed by repeating step 3.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be permanently capped using an acetic anhydride/DIPEA solution in DMF.
-
-
Cycle Repetition:
-
Return to Step 2 to begin the cycle for the next amino acid in the sequence.
-
Protocol 2: Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
1,2-Ethanedithiol (EDT) (for peptides containing Cys, Met, Trp)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a fresh cleavage cocktail. For a standard peptide, a common mixture is Reagent K : TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). A simpler cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin once with 1 mL of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a larger tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
-
Isolation and Purification:
-
Incubate the peptide/ether mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen to remove residual ether.
-
The crude peptide is now ready for purification by reverse-phase HPLC.
-
Conclusion and Outlook
This compound represents a valuable and efficient coupling reagent for modern solid-phase peptide synthesis. Its primary advantages lie in the formation of a soluble urea byproduct, which simplifies downstream washing and purification, and its cost-effectiveness compared to many onium salt-based reagents. While the potential for racemization exists, it can be effectively controlled through the standard practice of using additives such as HOBt or OxymaPure. The protocols provided herein offer a robust starting point for the successful integration of MDI into SPPS workflows, empowering researchers in drug discovery and chemical biology to synthesize complex peptides with high purity and yield.
References
o-Methyl-N,N'-diisopropylisourea as a coupling reagent in peptide synthesis
Application Notes & Protocols
Topic: O-Methyl-N,N'-diisopropylisourea: A Soluble Reagent for Peptide Bond Formation
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: The Central Role of the Coupling Reagent
The synthesis of peptides, whether in solution or on a solid phase, hinges on the efficient and high-fidelity formation of amide bonds between amino acid residues. This critical step is orchestrated by a class of reagents known as coupling reagents. The ideal reagent must rapidly activate the C-terminal carboxylic acid of an incoming N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Historically, N,N'-dicyclohexylcarbodiimide (DCC) was a workhorse in peptide synthesis.[1] Its primary drawback, however, is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which complicates purification, particularly in solid-phase peptide synthesis (SPPS).[2] This led to the adoption of N,N'-diisopropylcarbodiimide (DIC), a liquid reagent that generates a more soluble diisopropylurea (DIU) byproduct.[2][3]
This application note explores the use of this compound, an O-alkylisourea derivative, as a coupling reagent. Structurally related to the intermediate formed during carbodiimide activation, this reagent offers a unique mechanistic pathway and potential advantages in specific synthetic contexts. We will delve into its proposed mechanism, provide a detailed protocol for its application in Fmoc-based SPPS, and compare its theoretical profile to established coupling agents.
Mechanism of Action: The O-Alkylisourea Pathway
This compound acts as a direct activator for the carboxylic acid of the N-protected amino acid. The proposed mechanism involves two key stages, which can be modulated by the inclusion of anti-racemization additives.
-
Formation of the O-Acylisourea Intermediate: The carboxylate of the incoming amino acid attacks the this compound, displacing methanol and forming a highly reactive O-acylisourea intermediate. This intermediate is the primary species that reacts with the amine.
-
Nucleophilic Attack and Rearrangement: The exposed N-terminal amine of the peptide-resin attacks the carbonyl carbon of the O-acylisourea intermediate, forming the desired peptide bond and releasing the soluble N,N'-diisopropylurea (DIU) byproduct.[2] A critical competing pathway is the intramolecular O-to-N acyl transfer, which results in the formation of an unreactive N-acylurea, effectively capping the activated amino acid and terminating the coupling attempt.[2]
To mitigate both racemization and the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[4][5] These additives rapidly convert the O-acylisourea into a more stable, yet sufficiently reactive, active ester (e.g., OBt-ester), which then proceeds to acylate the peptide chain with a significantly lower risk of epimerization.[5][6]
Figure 1: Proposed mechanism for peptide coupling using this compound.
Comparative Analysis of Coupling Reagents
To provide context, the table below compares the theoretical attributes of this compound with standard coupling reagents used in SPPS.
| Feature | This compound (Projected) | N,N'-Diisopropylcarbodiimide (DIC) | HBTU / HATU |
| Reagent Class | O-Alkylisourea | Carbodiimide | Uronium/Aminium Salt |
| Physical State | Liquid | Liquid[1] | Solid |
| Activation Speed | Moderate to Fast | Fast | Very Fast |
| Byproduct | N,N'-Diisopropylurea (DIU) | N,N'-Diisopropylurea (DIU) | Tetramethylurea (TMU) |
| Byproduct Solubility | High (in DMF, DCM)[3] | High (in DMF, DCM)[2][3] | High |
| Racemization Risk | Moderate; Additive (HOBt/Oxyma) is essential. | Moderate to High; Additive is essential.[4][6] | Low (especially HATU)[4] |
| Key Advantage | Direct activator, potentially milder activation than carbodiimides. | Cost-effective, simple to handle (liquid).[1] | High efficiency, low racemization.[1] |
| Potential Drawback | Potential for N-methylation side reactions; less documented efficacy. | Formation of unreactive N-acylurea; requires additive. | Higher cost; can cause guanidinylation of N-terminus if pre-activation is not done correctly.[7] |
Experimental Protocol: Fmoc-SPPS Coupling Cycle
This protocol outlines a standard coupling cycle for incorporating the next amino acid onto a peptide-resin using this compound during Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected amino acid (3-5 eq.)
-
This compound (3-5 eq.)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3-5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Figure 2: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Step-by-Step Coupling Procedure
This procedure assumes a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Start with 0.1 mmol of Fmoc-protected peptide-resin in an SPPS reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine. The resin now has a free N-terminal amine.
-
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.5 mmol, 5 eq.) and HOBt (or Oxyma) (e.g., 0.5 mmol, 5 eq.) in a minimal amount of DMF (~2 mL).
-
Add this compound (e.g., 0.5 mmol, 5 eq.) to the solution.
-
Briefly agitate the solution and allow it to pre-activate for 1-2 minutes. Causality: This step allows the formation of the HOBt/Oxyma active ester, which is the primary coupling species and minimizes direct exposure of the peptide-resin to the more reactive O-acylisourea intermediate.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the resin.
-
Immediately add the pre-activated amino acid solution from step 2 to the resin.
-
Add DIPEA (e.g., 1.0 mmol, 10 eq.) to the vessel. Causality: The base is required to neutralize the protonated N-terminal amine of the peptide chain (if any residual TFA salts are present from previous steps in Boc chemistry or for in-situ neutralization protocols) and to facilitate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.
-
-
Monitoring and Completion:
-
After the initial coupling time, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to step 5.
-
Positive Result (beads are dark blue): The coupling is incomplete. Continue agitating for another 1-2 hours or perform a second coupling (recouple) by repeating steps 2 and 3.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the soluble DIU byproduct.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Concluding Remarks and Future Outlook
This compound presents an interesting, though not widely adopted, alternative to traditional carbodiimide coupling reagents. Its primary theoretical advantage lies in its direct activation mechanism and the generation of a highly soluble urea byproduct, similar to DIC. However, the lack of extensive literature on its performance, particularly concerning coupling efficiency and racemization rates for sensitive amino acids, necessitates careful validation by researchers.
The protocol provided here serves as a robust starting point for investigation. Scientists exploring this reagent should perform initial validation studies on short, non-complex peptides and compare the resulting purity and yield against a standard DIC/Oxyma or HBTU protocol. Particular attention should be paid to the potential for methylation of nucleophilic side chains (e.g., Ser, Thr, Tyr) by the reagent or its intermediates, a side reaction not typically associated with standard carbodiimides. Further optimization of pre-activation times, solvent systems, and temperature may unlock the full potential of this reagent in specialized peptide synthesis applications.
References
- 1. file.globalso.com [file.globalso.com]
- 2. peptide.com [peptide.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for O-Methyl-N,N'-diisopropylisourea in Hindered Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant challenge in medicinal chemistry and drug development. These residues are crucial for introducing conformational constraints and improving the metabolic stability of peptide-based therapeutics. Standard peptide coupling reagents, however, often fail to efficiently promote amide bond formation between these bulky amino acids, leading to low yields and side reactions. This application note provides a comprehensive guide to the use of O-Methyl-N,N'-diisopropylisourea as a potent coupling reagent for overcoming the challenges associated with hindered amino acid incorporation. Detailed mechanistic insights, step-by-step protocols for both solid-phase and solution-phase synthesis, and a comparative analysis with other common coupling reagents are presented.
Introduction: The Challenge of Hindered Amino Acid Coupling
Sterically demanding amino acids are invaluable tools in modern peptide design. Their incorporation can enforce specific secondary structures, enhance proteolytic resistance, and fine-tune receptor binding affinity. However, the very nature of their bulkiness, which provides these desirable properties, also impedes the approach of the nucleophilic amine to the activated carboxyl group during peptide bond formation. This steric clash often results in sluggish or incomplete reactions, epimerization, and the formation of deletion sequences, particularly with standard coupling reagents.
To address this, a variety of highly active coupling reagents have been developed. This compound emerges as a promising candidate, acting as a stable and reactive precursor to the key intermediate in carbodiimide-mediated couplings, while offering potential advantages in byproduct removal.
Mechanism of Action: The O-Acylisourea Pathway
While not a carbodiimide itself, this compound functions by generating a highly reactive O-acylisourea intermediate, analogous to the active species in DCC and DIC mediated couplings.[1][2] The reaction is initiated by the protonation of the isourea by the carboxylic acid of the N-protected amino acid. This is followed by the nucleophilic attack of the carboxylate on the activated isourea, leading to the formation of the key O-acylisourea intermediate and the release of methanol. This intermediate is highly susceptible to nucleophilic attack by the free amine of the coupling partner, resulting in the desired peptide bond and the formation of the soluble N,N'-diisopropylurea (DIU) byproduct.[3][4][5]
Figure 1: Proposed mechanism of peptide bond formation using this compound.
Advantages of this compound
The primary advantage of using this compound lies in the nature of its byproduct, N,N'-diisopropylurea (DIU). Unlike the notoriously insoluble dicyclohexylurea (DCU) generated from DCC, DIU is soluble in most common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[3][4][5][6] This simplifies the purification process, particularly in solid-phase peptide synthesis (SPPS), where insoluble byproducts can lead to clogged filters and incomplete reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amino acid sequence.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a manual procedure for the coupling of a hindered Fmoc-protected amino acid to a resin-bound peptide.[7][8][9][10]
Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.
Materials:
-
Fmoc-protected hindered amino acid
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (3.0 eq. relative to resin loading) and this compound (3.0 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or the temperature may be moderately increased (e.g., to 40°C).
-
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Cycle Repetition: Proceed to the next deprotection and coupling cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
| Reagent | Equivalents (eq.) |
| Fmoc-Amino Acid | 3.0 |
| This compound | 3.0 |
| DIPEA | 6.0 |
| Reaction Time | 2-4 hours |
| Temperature | Room Temp. |
Table 1: Recommended Reagent Stoichiometry for SPPS Coupling.
Solution-Phase Peptide Synthesis
This protocol is suitable for the coupling of two peptide fragments or a protected amino acid to an amino acid ester.[11][12][13][14][15]
Materials:
-
N-protected amino acid or peptide fragment (with a free C-terminus)
-
Amino acid ester or peptide fragment (with a free N-terminus)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Reactant Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Coupling Reagent Addition: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
| Reagent | Equivalents (eq.) |
| N-Protected Amino Acid | 1.0 |
| Amino Acid Ester HCl | 1.0 |
| This compound | 1.1 |
| DIPEA | 2.2 |
| Reaction Time | 4-12 hours |
| Temperature | Room Temp. |
Table 2: Recommended Reagent Stoichiometry for Solution-Phase Coupling.
Comparative Analysis of Coupling Reagents
| Feature | This compound | DCC/DIC | HBTU/HATU |
| Byproduct | N,N'-Diisopropylurea (DIU) | Dicyclohexylurea/Diisopropylurea (DCU/DIU) | Tetramethylurea / HOBt/HOAt |
| Byproduct Solubility | High in organic solvents[3][5][6] | DCU: Insoluble, DIU: Soluble[4] | Soluble |
| Reaction Rate | Moderate to Fast | Moderate | Very Fast |
| Racemization Risk | Low (with additives) | Moderate (reduced with HOBt/Oxyma) | Very Low (especially HATU) |
| Side Reactions | Low potential for N-acylurea | N-acylurea formation can be an issue[2][16] | Guanidinylation of N-terminus with excess reagent |
| Cost | Moderate | Low | High |
| Ideal Application | SPPS and Solution Phase | Solution Phase (DCC), SPPS (DIC) | Difficult couplings, SPPS |
Table 3: Comparison of this compound with other common peptide coupling reagents.
Troubleshooting
-
Incomplete Coupling:
-
Cause: Insufficient reaction time or temperature for a particularly hindered coupling.
-
Solution: Extend the reaction time, increase the temperature to 40-50°C, or perform a double coupling. Ensure adequate resin swelling.
-
-
Racemization:
-
Cause: Prolonged activation or the use of a strong base.
-
Solution: Minimize the pre-activation time. Consider using a weaker base like N-methylmorpholine (NMM) in place of DIPEA. The addition of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (1.1 eq) can suppress racemization.
-
-
Difficulty in Byproduct Removal (Solution Phase):
-
Cause: While DIU is generally soluble, it may co-elute with the product during chromatography.
-
Solution: Optimize the chromatographic conditions. An acidic wash during work-up can help remove residual basic compounds.
-
Conclusion
This compound represents a valuable tool for the synthesis of peptides containing sterically hindered amino acids. Its ability to form the highly reactive O-acylisourea intermediate, coupled with the generation of a soluble urea byproduct, makes it an attractive alternative to traditional carbodiimide and onium salt-based coupling reagents. The protocols and data presented in this application note provide a solid foundation for researchers to successfully incorporate challenging residues into their peptide sequences, thereby advancing the development of novel peptide-based therapeutics.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 4. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Solution phase peptide synthesis | PPTX [slideshare.net]
- 12. bachem.com [bachem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
Advanced Protecting Group Strategies: A Technical Guide to o-Methyl-N,N'-diisopropylisourea (MDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Protecting Groups with o-Methyl-N,N'-diisopropylisourea
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified.[2] o-Alkyl-N,N'-diisopropylisoureas have emerged as a valuable class of reagents for the protection of carboxylic acids, offering a mild and efficient alternative to traditional esterification methods. This guide focuses on the application of this compound (MDI) as a versatile reagent for the formation of methyl esters, a common and crucial protecting group strategy.
MDI offers a distinct advantage in its reaction mechanism, which proceeds under neutral conditions, thus avoiding the harsh acidic or basic environments often required for Fischer esterification or saponification, respectively. This mildness is particularly beneficial when working with sensitive substrates that are prone to degradation or epimerization. This document will provide a comprehensive overview of the mechanistic underpinnings of MDI-mediated protection, detailed experimental protocols, and expert insights into its practical application.
The Heart of the Matter: Mechanism of Carboxylic Acid Protection
The efficacy of MDI as a protecting group reagent lies in its ability to activate carboxylic acids towards nucleophilic attack. The reaction proceeds through a highly reactive O-acylisourea intermediate, a common mechanistic feature shared with widely used coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[3][4]
The reaction is initiated by the protonation of one of the nitrogen atoms of MDI by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion onto the carbodiimide-like carbon of the protonated MDI. This sequence of events leads to the formation of the key O-acylisourea intermediate. This intermediate is highly electrophilic at the carbonyl carbon, rendering it susceptible to attack by a nucleophile. In the context of protection, the "nucleophile" is the methoxy group of the MDI itself, which, through an intramolecular rearrangement, leads to the formation of the desired methyl ester and the byproduct, 1,3-diisopropylurea.[5][6]
It is important to note that the O-acylisourea intermediate can also be susceptible to rearrangement to a stable and unreactive N-acylurea, a common side reaction in carbodiimide chemistry.[7] However, the reaction conditions can be optimized to favor the desired ester formation.
Diagram of the MDI-mediated Esterification Mechanism:
Caption: MDI-mediated esterification of a carboxylic acid.
Application Notes and Protocols
Protection of Carboxylic Acids as Methyl Esters
The methylation of carboxylic acids is a fundamental transformation in organic synthesis, often employed to protect the acidic proton and prevent interference in subsequent reactions. MDI provides a reliable and mild method for this purpose.
Advantages of MDI for Methyl Ester Formation:
-
Mild Reaction Conditions: The reaction proceeds under neutral conditions, typically at room temperature, making it suitable for substrates with acid- or base-labile functional groups.
-
High Yields: MDI-mediated esterification generally affords high yields of the corresponding methyl esters.
-
Simple Workup: The primary byproduct, 1,3-diisopropylurea, is soluble in many common organic solvents, simplifying its removal during workup compared to the often-insoluble dicyclohexylurea (DCU) byproduct from DCC.[8][9]
Experimental Protocol: General Procedure for the Methylation of a Carboxylic Acid using MDI
This protocol is an adaptation based on the well-established procedures for similar reagents like N,N'-diisopropylcarbodiimide (DIC) and is justified by the shared O-acylisourea reaction mechanism.
Materials:
-
Carboxylic acid
-
This compound (MDI)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude methyl ester can be purified by flash column chromatography on silica gel if necessary to remove any remaining 1,3-diisopropylurea byproduct.
Troubleshooting and Key Considerations:
-
Byproduct Removal: While 1,3-diisopropylurea is generally more soluble than DCU, it may co-elute with the desired product during chromatography. Careful selection of the eluent system is crucial. In some cases, washing the organic layer with dilute acid can help remove the basic urea byproduct.[9] Sublimation under reduced pressure has also been reported for the removal of diisopropylurea.[10]
-
Sterically Hindered Acids: For sterically demanding carboxylic acids, the reaction rate may be slower, and an increase in temperature or reaction time may be necessary. The formation of the N-acylurea byproduct might also become more competitive.[11]
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the byproduct. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of substrates.
Workflow for Carboxylic Acid Protection using MDI:
Caption: A typical workflow for MDI-mediated methylation.
Deprotection of Methyl Esters
The removal of the methyl ester protecting group is a critical step in the synthetic sequence. While traditional saponification with strong bases is effective, it is often incompatible with base-sensitive functional groups. Fortunately, a variety of mild methods for the deprotection of methyl esters have been developed.
Table of Mild Deprotection Methods for Methyl Esters:
| Reagent/Method | Conditions | Comments |
| Lithium Iodide (LiI) | Pyridine, reflux | Effective for sterically hindered esters.[12] |
| Trimethyltin Hydroxide (Me₃SnOH) | Dichloroethane, reflux | Neutral conditions, suitable for base-sensitive substrates. |
| Thiolates (e.g., Sodium thiophenoxide) | DMF or HMPA, room temp. to moderate heat | Highly nucleophilic, effective for cleaving unhindered esters. |
| Magnesium Iodide (MgI₂) | CS₂, reflux | Lewis acid-mediated deprotection. |
| Boron Tribromide (BBr₃) | DCM, -78 °C to room temp. | Potent Lewis acid, effective but can be harsh. |
| Enzymatic Hydrolysis (e.g., Lipase) | Aqueous buffer, room temp. | Highly selective and mild, but substrate-dependent.[13] |
The choice of deprotection method will depend on the specific substrate and the presence of other functional groups in the molecule. It is always advisable to perform a small-scale test reaction to determine the optimal conditions.
Conclusion and Future Perspectives
This compound (MDI) is a valuable and versatile reagent for the protection of carboxylic acids as methyl esters. Its ability to mediate this transformation under mild, neutral conditions makes it an attractive alternative to traditional methods, particularly for complex and sensitive molecules encountered in pharmaceutical and natural product synthesis. The straightforward reaction setup and the manageable solubility of its urea byproduct further contribute to its utility.
While this guide has focused on the protection of carboxylic acids, the reactivity of the O-acylisourea intermediate suggests potential for the protection of other nucleophilic functional groups, such as phenols and alcohols. Further research into these applications could expand the synthetic toolkit available to chemists. As the demand for more efficient and selective synthetic methodologies continues to grow, reagents like MDI will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: O-Methyl-N,N'-diisopropylisourea in the Synthesis of Complex Natural Products
Abstract
The synthesis of complex natural products is a formidable challenge in organic chemistry, demanding reagents that offer high selectivity, mild reaction conditions, and compatibility with a diverse array of functional groups. O-Methyl-N,N'-diisopropylisourea has emerged as a powerful and specialized reagent for achieving transformations that are often problematic with more conventional methods. Its primary utility lies in its capacity to act as a mild alkylating agent, particularly for the formation of esters and ethers under neutral conditions. This guide provides an in-depth exploration of the mechanistic underpinnings, key applications, and detailed experimental protocols for the use of this compound, with a focus on its strategic application in the synthesis of architecturally complex natural products.
Introduction: A Niche Reagent for Challenging Transformations
This compound, a member of the O-alkylisourea class of compounds, is a versatile reagent for the mild methylation of carboxylic acids and phenols.[1] Unlike classic esterification methods such as Fischer esterification, which requires harsh acidic conditions, or carbodiimide-mediated couplings (e.g., DCC, EDC) that can be complicated by byproduct removal and side reactions, this compound offers a distinct advantage.[2][3]
The reaction proceeds by activating a nucleophile (typically a carboxylate or phenoxide) which then undergoes an SN2 reaction with the methyl group of the protonated isourea. A key benefit of this reagent is the formation of N,N'-diisopropylurea as a byproduct, which is generally soluble in common organic solvents, simplifying purification compared to the often-problematic precipitation of dicyclohexylurea (DCU) in DCC-mediated reactions.[4][5]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [6] |
| Molecular Weight | 158.24 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 50-52 °C at 0.1 mmHg | |
| Density | 0.871 g/mL at 25 °C | |
| Storage | 2-8°C, under inert gas, moisture sensitive | [8] |
The Mechanistic Pathway: Activation and Alkylation
The efficacy of this compound stems from its ability to function as an efficient methyl group donor under mild, acid-catalyzed conditions. The generally accepted mechanism for esterification is a two-step process.
-
Protonation and Activation: The carboxylic acid protonates the more basic nitrogen atom of the isourea. This activation transforms the O-methyl group into a good leaving group, akin to an activated ester intermediate.
-
Nucleophilic Attack: The resulting carboxylate anion then acts as a nucleophile, attacking the activated methyl group in an SN2 fashion. This step forms the desired methyl ester and the neutral N,N'-diisopropylurea byproduct.
This pathway avoids the need for strong acids or bases and typically proceeds at room temperature or with gentle heating, preserving sensitive functional groups often present in complex natural product intermediates.
Core Applications in Natural Product Synthesis
Application I: Mild Esterification of Sensitive Carboxylic Acids
The formation of methyl esters is a common requirement in total synthesis, either as a final step or as a protecting group strategy. For substrates bearing acid-labile or base-labile functionalities, this compound provides a superior alternative to harsh conditions.
Protocol: General Procedure for Methyl Ester Formation
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane, or Acetonitrile) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.1-1.5 equiv.) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction with sterically hindered substrates.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate or diethyl ether.
-
Wash the organic phase with a mild acid (e.g., 5% citric acid solution) to remove any unreacted isourea, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure methyl ester.
Application II: Selective O-Alkylation of Phenols - The Morphine to Codeine Transformation
A classic application demonstrating the selectivity and mildness of this compound is the methylation of the phenolic hydroxyl group of morphine to yield codeine.[1] Traditional methods often require harsh conditions and can lead to side products.[1] This reagent offers a clean conversion, showcasing its utility in late-stage functionalization of complex alkaloids.
Case Study: Synthesis of Codeine from Morphine
In this transformation, the phenolic hydroxyl at the C-3 position of morphine is selectively methylated. The choice of solvent is critical to modulate the reactivity and selectivity, minimizing N-alkylation of the tertiary amine.[1] Performing the reaction in THF or even neat (solvent-free) provides a clean conversion.[1]
Protocol: O-methylation of Morphine
-
Preparation: To a flask containing morphine (1.0 equiv.), add this compound (1.5 equiv.). For a solvent-based reaction, add anhydrous THF.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water to precipitate the N,N'-diisopropylurea byproduct.
-
Isolation: Filter the mixture to remove the urea. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography to afford codeine in high yield.[1]
Application III: Reactions with Amino Acids and Peptides
While primarily used for O-alkylation, this compound can also react with amines and amino acids.[1][9] However, selectivity can be a challenge. In molecules containing both hydroxyl and amine functionalities, the more nucleophilic site will preferentially react. Solvent choice plays a crucial role; polar, protic solvents can favor N-alkylation, whereas aprotic solvents tend to favor O-alkylation of phenoxides.[1]
This reactivity opens possibilities for N-methylation in peptide synthesis, a modification known to enhance metabolic stability and membrane permeability.[10][11] However, the steric hindrance of N-methylated amino acids makes subsequent peptide bond formation challenging, requiring highly efficient coupling reagents.[10][12] The direct use of this compound for this purpose must be carefully optimized for each specific substrate to control the extent of N-methylation and avoid side reactions.
Self-Validating Systems: Advantages and Trustworthiness
The reliability of a protocol is paramount. The use of this compound incorporates a self-validating framework due to its predictable reactivity and simplified purification.
| Feature | Advantage in Synthesis | Causality |
| Mild Conditions | Preserves sensitive functional groups and stereocenters, crucial for late-stage modifications in natural product synthesis. | The reaction is typically acid-catalyzed and proceeds at or near room temperature, avoiding harsh conditions that could cause degradation or epimerization. |
| Soluble Byproduct | Simplifies purification, leading to higher isolated yields and purity. This is a significant advantage over DCC. | N,N'-diisopropylurea is soluble in most common organic solvents, allowing for its removal via a simple aqueous wash or standard chromatography, unlike the filtration-intensive removal of DCU.[4] |
| High Selectivity | Enables predictable O-alkylation of phenols in the presence of other nucleophiles like aliphatic amines, depending on conditions. | The greater nucleophilicity of the phenoxide (especially in aprotic solvents) compared to a sterically hindered tertiary amine directs the methylation to the desired site.[1] |
Conclusion and Future Outlook
This compound is a valuable reagent in the synthetic chemist's toolkit, particularly for the total synthesis of complex natural products. Its ability to effect mild and selective methylations of carboxylic acids and phenols under neutral conditions allows for transformations that would be difficult or impossible with conventional reagents. The straightforward reaction protocols and the ease of byproduct removal enhance its appeal, making it a trustworthy choice for critical synthetic steps. While its application in N-alkylation is less common and requires careful optimization, its core utility in ester and ether formation is firmly established. As synthetic targets become increasingly complex, the strategic deployment of specialized reagents like this compound will continue to be essential for achieving elegant and efficient synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N'-Diisopropyl-O-methylisourea | CymitQuimica [cymitquimica.com]
- 8. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Methyl-N,N'-diisopropylisourea in the Preparation of Active Esters
Introduction: A Modern Approach to Carboxylic Acid Activation
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis, bioconjugation, and drug development, the activation of carboxylic acids is a cornerstone reaction. The conversion of a carboxylic acid to an "active ester" renders it highly susceptible to nucleophilic attack by amines or alcohols, facilitating the efficient formation of amide or ester bonds under mild conditions. While classic carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been mainstays for this transformation, challenges associated with byproduct removal have persisted.[1][2] O-Methyl-N,N'-diisopropylisourea emerges as a compelling alternative, offering the mechanistic advantages of carbodiimide chemistry while generating a highly soluble byproduct, simplifying downstream purification and enhancing overall process efficiency.
This guide provides an in-depth exploration of this compound as a reagent for the preparation of active esters, such as N-hydroxysuccinimide (NHS) esters. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical experimental parameters that ensure high-yield, high-purity outcomes.
The Causality Behind the Choice: Why this compound?
The selection of a coupling reagent is a critical decision in a synthetic workflow, directly impacting yield, purity, and ease of operation. This compound presents a unique set of advantages rooted in its chemical behavior, which is analogous to that of carbodiimides but with a crucial difference in its byproduct profile.
Core Advantage: Byproduct Solubility
The primary driver for using this compound is the nature of its byproduct. Upon reaction, it generates N,N'-diisopropylurea.[2] This urea derivative is highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and even mixtures containing hexanes. This contrasts sharply with the byproduct of DCC, N,N'-dicyclohexylurea (DCU), which is notoriously insoluble and often precipitates from the reaction mixture, complicating purification by requiring filtration.[1][3] While DIC also produces a more soluble urea than DCC, this compound offers a similar benefit as a pre-activated, stable liquid reagent.[2] This solubility simplifies the workup to a standard aqueous extraction, eliminating the need for filtration and reducing the risk of product loss due to co-precipitation.
Mechanistic Efficiency
Like carbodiimides, this compound activates carboxylic acids by forming a highly reactive intermediate that is readily converted into an active ester. This process is efficient and proceeds under mild conditions, preserving the integrity of sensitive functional groups and minimizing racemization of chiral centers, a critical concern in peptide chemistry.[1]
Reaction Mechanism: A Stepwise View of Activation
The preparation of an active ester, such as an N-hydroxysuccinimide (NHS) ester, using this compound proceeds through a well-understood pathway analogous to carbodiimide-mediated coupling. The process can be dissected into two key stages: initial activation of the carboxylic acid and subsequent trapping by the activating group (e.g., NHS).
-
Protonation and Formation of the O-Acylisourea Intermediate: The reaction is initiated by the protonation of one of the nitrogen atoms of the isourea by the carboxylic acid. This increases the electrophilicity of the central carbon atom. The carboxylate anion then attacks this activated carbon, leading to the formation of a highly reactive, transient O-acylisourea intermediate and the release of methanol. This intermediate is the key acylating species.[4][5][6]
-
Nucleophilic Attack and Active Ester Formation: The O-acylisourea intermediate is highly susceptible to nucleophilic attack. In the presence of N-hydroxysuccinimide, the hydroxyl group of NHS rapidly attacks the carbonyl carbon of the O-acylisourea. This attack forms a tetrahedral intermediate which then collapses, yielding the desired NHS active ester and the stable, soluble N,N'-diisopropylurea byproduct.[5][7] The use of NHS is crucial as it traps the highly reactive O-acylisourea, preventing side reactions like the formation of N-acylurea, which can occur with carbodiimides alone.[6][7]
References
O-Methyl-N,N'-diisopropylisourea: A Guide to Selective Methylation in Polyfunctional Molecules
Introduction: The Challenge of Precise Methylation in Complex Molecules
In the landscape of drug discovery and natural product synthesis, the precise modification of polyfunctional molecules is a paramount challenge. Methylation, the addition of a methyl group, is a fundamental transformation that can profoundly alter the biological activity, solubility, and metabolic stability of a molecule. However, the presence of multiple reactive sites, such as hydroxyl, carboxyl, and amino groups, often leads to non-selective reactions with traditional methylating agents like diazomethane or dimethyl sulfate. These reagents, while potent, are often hazardous and lack the finesse required for targeted modifications. This guide introduces O-Methyl-N,N'-diisopropylisourea as a mild and highly selective reagent for the methylation of acidic protons, offering a robust solution for researchers and drug development professionals.
The Reagent: this compound at a Glance
This compound is a versatile and chemoselective methylating agent. Its utility stems from its ability to selectively methylate more acidic functional groups in the presence of less acidic ones, a crucial feature for complex molecule synthesis.
| Property | Value |
| Molecular Formula | C8H18N2O[1] |
| Molecular Weight | 158.24 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Boiling Point | 50-52 °C/0.1 mmHg[2] |
| Density | 0.871 g/mL at 25 °C[2] |
| CAS Number | 54648-79-2[1][2] |
Mechanism of Selective Methylation: A Tale of Two Nucleophiles
The selectivity of this compound is rooted in its reaction mechanism, which favors the methylation of more nucleophilic anions. The isourea acts as a proton acceptor, generating a reactive intermediate that then delivers the methyl group to the deprotonated substrate. The less hindered and more reactive nature of the isourea allows for methylation under mild conditions.
The reaction proceeds via the protonation of the isourea by the acidic functional group of the substrate (e.g., a phenol or a carboxylic acid). This forms an O-methylated isouronium salt and the corresponding anion of the substrate. The anion then acts as a nucleophile, attacking the methyl group of the isouronium salt in an SN2 reaction to yield the methylated product and N,N'-diisopropylurea as a byproduct. The selectivity arises from the difference in nucleophilicity between the various anions present in a polyfunctional molecule. For instance, a phenoxide ion is generally a better nucleophile than an amine, leading to selective O-methylation over N-methylation in many cases.[4]
Caption: Reaction mechanism of selective methylation.
Applications & Protocols
Selective O-Methylation of Phenols
The selective methylation of phenols in the presence of other functional groups, such as amines and alcohols, is a common challenge in organic synthesis. This compound offers a mild and effective solution.
Experimental Protocol: Selective Methylation of a Phenolic Compound
-
Dissolution: Dissolve the phenolic substrate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. The choice of solvent can influence the reaction rate and selectivity.[4]
-
Reagent Addition: Add this compound (1.1-1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the N,N'-diisopropylurea byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure O-methylated phenol.
Caption: Workflow for selective phenol methylation.
Causality Behind Choices:
-
Aprotic Solvent: Protic solvents can interfere with the reaction by competing for the methylating agent. Aprotic solvents like THF enhance the nucleophilicity of the phenoxide.[4]
-
Stoichiometry: A slight excess of the isourea ensures complete conversion of the starting material.
-
Aqueous Work-up: The high water solubility of N,N'-diisopropylurea allows for its easy removal from the reaction mixture.
Methylation of Carboxylic Acids to Methyl Esters
The conversion of carboxylic acids to their corresponding methyl esters is a fundamental transformation in organic synthesis. This compound provides a mild alternative to harsher methods that may not be compatible with sensitive substrates.[5]
Experimental Protocol: Methyl Esterification of a Carboxylic Acid
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add this compound (1.1-1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated N,N'-diisopropylurea. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude methyl ester can be purified by column chromatography if necessary.
Comparative Data: Methylating Agents for Carboxylic Acids
| Methylating Agent | Conditions | Advantages | Disadvantages |
| This compound | Mild, neutral | High selectivity, easy work-up | Higher cost compared to some traditional reagents |
| Diazomethane | Mild, neutral | Highly efficient, clean reaction | Explosive, toxic, requires special handling[6] |
| Dimethyl Sulfate (DMS) | Basic or acidic | Inexpensive, powerful | Highly toxic, carcinogenic, often requires harsh conditions[7] |
| HCl/Methanol | Acidic, reflux | Inexpensive, simple | Requires heating, not suitable for acid-sensitive substrates[6] |
Applications in Peptide and Natural Product Synthesis
The mild and selective nature of this compound makes it a valuable tool in the synthesis of complex natural products and peptides.[8] It allows for the selective methylation of specific hydroxyl or carboxyl groups without affecting other sensitive functionalities, such as amide bonds or protecting groups commonly used in peptide synthesis.[9][10] For instance, the selective methylation of a phenolic hydroxyl group in a tyrosine residue within a peptide can be achieved without affecting the N-terminus or other side chains.[6]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a cool, dry place away from ignition sources.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Decomposition of starting material or product | Use milder conditions (lower temperature). | |
| Formation of Side Products | Non-selective methylation | Optimize solvent and temperature. Consider using a less polar solvent to enhance selectivity. |
| Difficulty in Removing Urea Byproduct | Insufficient washing | Perform multiple aqueous washes during work-up. |
Conclusion
This compound stands out as a superior reagent for the selective methylation of polyfunctional molecules. Its mild reaction conditions, high chemoselectivity, and ease of use provide a significant advantage over traditional, more hazardous methylating agents. For researchers and professionals in drug development and complex molecule synthesis, mastering the application of this reagent can unlock new possibilities in molecular design and functionalization.
References
- 1. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 邻甲基-N,N′-二异丙基异脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N'-Diisopropyl-O-methylisourea | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Methylation of carboxylic acids with streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Biocatalytic synthesis of peptidic natural products and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejbiotechnology.info [ejbiotechnology.info]
Troubleshooting & Optimization
Technical Support Center: O-Methyl-N,N'-diisopropylisourea in Peptide Synthesis
Welcome to the technical support resource for researchers utilizing O-methyl-N,N'-diisopropylisourea and related reagents in peptide synthesis. This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to enhance the success of your synthetic projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in peptide synthesis?
This compound is a coupling reagent used to facilitate the formation of amide (peptide) bonds between an N-protected amino acid and the free amine of the growing peptide chain. It is an O-alkylisourea, which functions similarly to carbodiimides like N,N'-diisopropylcarbodiimide (DIC).
The primary mechanism involves the activation of the carboxylic acid of the incoming amino acid. The carboxylate attacks the isourea, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, forming the desired peptide bond and releasing N,N'-diisopropylurea as a soluble byproduct.
Caption: General mechanism of peptide bond formation using an isourea activating agent.
Q2: My peptide synthesis terminated unexpectedly, and mass spectrometry shows a mass addition of +112 Da. What is this side product?
This is a classic sign of a guanidinylation side reaction . Isourea and uronium/aminium-based coupling reagents can react directly with the unprotected N-terminal amine of the peptide chain.[1][2][3] This forms a stable guanidine moiety, which is non-nucleophilic and irreversibly terminates the peptide chain elongation.[1][4] The mass increase of 112 Da corresponds to the addition of the diisopropylcarbamimidoyl group.
This side reaction is particularly problematic when the coupling reagent is used in excess relative to the carboxylic acid or when there is no pre-activation step.[2]
Caption: The guanidinylation side reaction leading to irreversible peptide chain termination.
Q3: How can I prevent guanidinylation and ensure complete coupling?
Preventing this side reaction is critical for achieving high yields of the desired full-length peptide. The most effective strategy is pre-activation .
Principle: By allowing the Nα-protected amino acid to react with the coupling reagent before introducing the mixture to the resin-bound peptide, you ensure the reagent is consumed in forming the desired reactive O-acylisourea intermediate.[1][3] This minimizes the amount of free coupling reagent available to react with the peptide's N-terminus.
See the protocol below for a detailed pre-activation procedure. Other key considerations include:
-
Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent.[2] This ensures the reagent is the limiting reactant in the activation step.
-
In Situ Neutralization: In Boc-based synthesis, neutralizing the TFA salt of the N-terminal amine in the presence of the activated amino acid can suppress guanidinylation and improve coupling efficiency.[1][5][6]
| Strategy | Mechanism | Key Advantage |
| Pre-activation | Consumes coupling reagent before exposure to peptide-resin. | Drastically reduces free reagent available for side reactions.[1] |
| Stoichiometry Control | Use slight excess of amino acid over coupling reagent. | Ensures the coupling reagent is the limiting reactant.[2] |
| In Situ Neutralization | Neutralize and couple in the same step. | Minimizes exposure of the free amine to the base and reagent.[6] |
Q4: I'm observing racemization of the coupled amino acid. Is the coupling reagent causing this, and how can I fix it?
While the coupling reagent facilitates the reaction, racemization is a persistent risk in peptide synthesis, especially with prolonged activation times or strong bases.[2][7]
Mechanism: Racemization typically proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[2][8] The α-proton of this intermediate is acidic and can be abstracted by a base (like DIPEA), leading to a loss of stereochemical integrity.[2][8]
Solutions:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are crucial. They react with the O-acylisourea intermediate to form active esters (OBt or Oxyma esters) that are less prone to racemization than the isourea intermediate itself.[2][7] HOAt and Oxyma Pure are generally considered superior to HOBt in suppressing racemization.[7]
-
Base Selection: The choice of base is critical. For amino acids highly susceptible to racemization, consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIPEA).[2][7]
-
Control Temperature & Time: Reduce the pre-activation time to the minimum required.[7] Avoid elevated temperatures unless necessary for a particularly difficult coupling, as heat can accelerate racemization.
Q5: My synthesis struggles with certain sequences, showing incomplete reactions or aggregation. What troubleshooting steps can I take?
Difficult sequences, particularly those rich in hydrophobic residues, are prone to aggregation, which hinders both coupling and deprotection steps.[9][10]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting incomplete peptide coupling reactions.
Key Strategies:
-
Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP), which is better at solvating peptide chains and disrupting aggregation.[10]
-
Microwave Synthesis: Microwave irradiation can accelerate coupling and help overcome aggregation by providing energy to break intermolecular hydrogen bonds.[7][9]
-
Chaotropic Salts: Adding salts like LiCl can disrupt secondary structures that lead to aggregation.[1]
-
Structural Modifications: For future syntheses of the same sequence, proactively incorporate pseudoproline dipeptides or backbone-protecting groups (like Hmb) to disrupt hydrogen bonding.[1][9]
Protocols for Critical Procedures
Protocol 1: Standard Coupling with Pre-activation to Prevent Guanidinylation
This protocol is designed for routine coupling steps using an isourea or similar coupling reagent.
-
Reagent Preparation: In a separate vessel, dissolve the Nα-protected amino acid (3 equivalents relative to resin substitution) and an additive such as Oxyma Pure (3 eq.) in DMF.
-
Pre-activation: Add this compound (2.9 eq.) to the amino acid solution. Add your base, such as DIPEA (6 eq.). Allow the mixture to react for 3-5 minutes at room temperature. This is the pre-activation step.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring: Perform a ninhydrin test to confirm the reaction has gone to completion (negative result).[7] If the test remains positive, a second coupling may be required.
-
Washing: Once complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[7]
Protocol 2: Managing Other Common Side Reactions
-
Aspartimide Formation: For sequences containing Asp, add 0.1 M HOBt to the piperidine deprotection solution used in Fmoc chemistry. This has been shown to suppress the formation of the aspartimide side product.[1]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially with proline. To avoid it, use a 2-chlorotrityl chloride resin, as its steric bulk inhibits the cyclization reaction.[1] Alternatively, couple the second and third amino acids as a pre-synthesized dipeptide unit.[1]
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Purification of Products from o-Methyl-N,N'-diisopropylisourea Reactions
Introduction
o-Methyl-N,N'-diisopropylisourea (OMDI) has emerged as a valuable and efficient reagent for the methylation of carboxylic acids to form methyl esters, a critical transformation in pharmaceutical and organic synthesis.[1] Its liquid form and mild reaction conditions present advantages over other methylating agents. However, like all chemical reactions, the key to obtaining a high-purity final product lies in understanding and mastering the purification process.
The primary challenge in reactions utilizing OMDI is the stoichiometric formation of a soluble byproduct, N,N'-diisopropylurea (DIU). Unlike the often-insoluble dicyclohexylurea (DCU) byproduct from DCC couplings which can be simply filtered away, DIU's solubility in common organic solvents necessitates more nuanced purification strategies.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, frequently asked questions, and detailed protocols to effectively isolate their desired products from OMDI reaction mixtures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (OMDI) and how does it function?
A1: OMDI is an O-alkylisourea used as a methylating agent, particularly for the esterification of carboxylic acids. The reaction proceeds through the activation of the carboxylic acid by OMDI, followed by an intramolecular transfer of the methyl group to the carboxylate, forming the methyl ester. This process releases the stable and neutral byproduct, N,N'-diisopropylurea (DIU). This mechanism avoids the harsh conditions or hazardous reagents associated with some other methylation methods.
Caption: General reaction scheme for methylation using OMDI.
Q2: What are the key physicochemical properties of the main byproduct, N,N'-diisopropylurea (DIU)?
A2: Understanding the properties of DIU is fundamental to designing an effective purification strategy. Its solubility profile is the most critical aspect for separation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | [5][6] |
| Molecular Weight | 144.21 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility in Water | Limited | [7] |
| Solubility (Organic) | Soluble in DMSO, dichloromethane, ethyl acetate, toluene | [5][6][7] |
Q3: Why is removing DIU often more challenging than removing dicyclohexylurea (DCU) from DCC-mediated reactions?
A3: The primary difference lies in their solubility. DCU, the byproduct of N,N'-dicyclohexylcarbodiimide (DCC) reactions, is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.[3] This property allows for its removal by simple filtration of the crude reaction mixture in a majority of cases. In contrast, DIU is readily soluble in these same solvents, meaning it remains in solution with the desired product after the initial workup, making filtration ineffective and often leading to co-elution during column chromatography.[2][8]
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification of products from OMDI reactions.
Problem: My product is heavily contaminated with DIU after a standard aqueous workup.
-
Probable Cause:
-
Insufficient Partitioning: DIU has limited, but not zero, water solubility. A single aqueous wash is often insufficient to remove it, especially if it is present in large quantities.
-
Organic Solvent Choice: The choice of organic solvent for extraction affects the partitioning coefficient. DIU's high solubility in solvents like DCM or ethyl acetate can hinder its migration into the aqueous phase.
-
-
Solution:
-
Increase Wash Volume and Frequency: Perform multiple washes (3-5 times) with water or, more effectively, a saturated brine solution. Brine reduces the solubility of organic compounds in the aqueous layer, promoting better partitioning.[9]
-
Acidic Wash: A highly effective method is to wash the organic layer with a dilute aqueous acid, such as 0.5 N to 1 N HCl.[9] The urea nitrogens in DIU are weakly basic and can be protonated, significantly increasing the byproduct's aqueous solubility. Caution: This method is only suitable if your desired product is stable to acidic conditions and does not contain basic functional groups that would also be protonated and extracted.
-
Problem: My desired product and DIU co-elute during column chromatography.
-
Probable Cause:
-
Similar Polarity: This is the most common reason, particularly for moderately polar target compounds.[8] DIU is a polar molecule due to the urea functional group and can have a similar retention factor (Rf) to many products in standard solvent systems like ethyl acetate/hexanes.
-
-
Solution:
-
Optimize Chromatography Conditions:
-
Use a Longer Column: Increasing the length of the silica gel bed enhances the separation resolution between closely eluting compounds.
-
Employ a Shallow Gradient: Instead of a steep gradient or isocratic elution, use a very shallow gradient of the polar solvent. This can effectively resolve compounds with similar Rf values.[8]
-
Change the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexanes, try a system containing dichloromethane/methanol or one with a small amount of a different modifier like acetone.
-
-
Alternative Purification: If chromatography fails, consider other methods. If your product has an acidic or basic handle, an acid/base extraction is a powerful alternative (see next problem). Recrystallization is also an option if a suitable solvent can be found.
-
Problem: My basic product is lost into the aqueous layer during an acidic wash.
-
Probable Cause:
-
Product Protonation: The acidic wash intended to remove DIU also protonates the basic functional groups (e.g., amines) on your target molecule. The resulting salt is now highly soluble in the aqueous layer and is discarded along with the wash.
-
-
Solution:
-
Utilize Acid/Base Extraction: Turn this "problem" into a highly efficient purification method. Instead of just washing, perform a full liquid-liquid acid/base extraction to separate your basic product from the neutral DIU byproduct. This is a classic and robust purification technique.[10]
-
Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extract with multiple portions of dilute acid (e.g., 1 M HCl). Your protonated basic product will move to the aqueous layer, while the neutral DIU remains in the organic layer.
-
Combine the aqueous layers and wash them once more with the organic solvent to remove any residual DIU.
-
Carefully basify the aqueous layer to a pH >10 with a base like NaOH or Na₂CO₃. This deprotonates your product, making it insoluble in water.
-
Extract your now-neutral product back into a fresh organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
Caption: Workflow for separating a basic product from neutral DIU.
Section 3: Detailed Purification Protocols
Protocol 1: Enhanced Aqueous Workup for Neutral Products
This protocol is designed for neutral products where DIU contamination is the primary issue.
-
Quench Reaction: If necessary, quench the reaction as per your established procedure.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 0.5 M HCl (2 x 1/3 of the organic volume). Note: Check product stability in acid first on a small scale.
-
Neutral Wash: Wash with deionized water (1 x 1/3 of the organic volume).
-
Brine Wash: Wash with a saturated aqueous NaCl solution (1 x 1/3 of the organic volume). This helps to break emulsions and remove residual water from the organic layer.[11]
-
Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should now have a significantly reduced DIU content.
-
Assess Purity: Analyze the product by TLC, ¹H NMR, or LCMS to determine if further purification by chromatography is necessary.
Protocol 2: Purification by Recrystallization/Precipitation
This method is highly effective if a solvent system can be identified where the solubility of the product and DIU differ significantly. This requires empirical screening.
-
Solvent Screening: On a small scale, test various solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while DIU remains soluble (or vice versa). Potential starting points include isopropanol, ethyl acetate/heptane mixtures, or toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[12]
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum. The filtrate will contain the soluble impurities, including DIU.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. britiscientific.com [britiscientific.com]
- 6. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
- 7. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Byproducts and Troubleshooting in O-Methyl-N,N'-diisopropylisourea Mediated Reactions
Welcome to the technical support center for O-Methyl-N,N'-diisopropylisourea mediated reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for the mild methylation of carboxylic acids. Our goal is to provide you with in-depth, field-proven insights into the reaction's byproducts, potential challenges, and effective troubleshooting strategies. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the use of this compound.
Q1: What is the primary byproduct in reactions mediated by this compound, and how is it formed?
A1: The principal and stoichiometric byproduct of this reaction is N,N'-diisopropylurea (DIU) . Its formation is integral to the methylation mechanism. This compound is an O-alkylisourea, which acts as a mild methylating agent for carboxylic acids.
The reaction proceeds through a straightforward acid-base interaction followed by a nucleophilic substitution. The carboxylic acid protonates the most basic nitrogen atom of the isourea, creating a reactive, protonated intermediate and the carboxylate anion. This carboxylate then acts as a nucleophile, attacking the activated methyl group to form the desired methyl ester and the stable, neutral N,N'-diisopropylurea byproduct.[1]
Caption: Mechanism of this compound mediated esterification.
Q2: What are the physical properties of N,N'-diisopropylurea (DIU), and how do they impact purification?
A2: Understanding the properties of DIU is critical for designing an effective purification strategy. Unlike the notoriously insoluble dicyclohexylurea (DCU) byproduct from DCC-mediated couplings, DIU is significantly more soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.[2][3]
While this enhanced solubility prevents issues like reactor clogging in solid-phase synthesis, it presents a different challenge in solution-phase chemistry: DIU can be difficult to separate from the desired product during workup and chromatography.[1][4]
Table 1: Comparative Properties of Common Urea Byproducts
| Property | N,N'-Diisopropylurea (DIU) | N,N'-Dicyclohexylurea (DCU) |
| Molecular Weight | 128.21 g/mol | 224.36 g/mol |
| Physical State | White solid | White solid |
| Solubility (Organic) | Generally soluble in DCM, THF, EtOAc[2] | Poorly soluble in most common organic solvents |
| Solubility (Aqueous) | Insoluble[3] | Insoluble |
| Primary Removal Method | Aqueous wash, Chromatography, Sublimation[1][3][5] | Filtration[4] |
Q3: My reaction seems complete by TLC/LCMS, but I'm struggling to remove the DIU byproduct. What are the recommended purification strategies?
A3: The co-elution of DIU with products of moderate polarity is a frequent challenge. A multi-step purification strategy is often necessary. The optimal approach depends on the properties of your target ester.
Caption: Decision workflow for DIU byproduct removal.
Troubleshooting Guide for DIU Removal:
| Strategy | When to Use | Causality & Key Insights |
| Aqueous Wash | Standard first step for neutral products. | DIU has some basicity and can be protonated by a dilute acid wash (e.g., 0.5 N HCl), increasing its partitioning into the aqueous layer.[5] Follow with a bicarbonate wash to remove any remaining acid. This is often very effective. |
| Acid/Base Extraction | When the product has an acidic or basic functional group. | This is a highly effective liquid-liquid extraction technique. You can selectively move your product into the aqueous phase by protonating (if basic) or deprotonating (if acidic) it, wash the organic layer to remove the neutral DIU, and then adjust the pH of the aqueous layer to extract your pure product back into an organic solvent.[1] |
| Column Chromatography | When aqueous washes are insufficient. | DIU is moderately polar and can be challenging to separate. Use a solvent system that provides good separation between your product and the DIU spot on TLC. Running the crude mixture through a short plug of silica gel can sometimes remove the bulk of the DIU before a more careful column purification.[5] |
| Sublimation | For research-scale applications where DIU persists after chromatography. | DIU can be removed by sublimation under high vacuum (1-2 mbar) at elevated temperatures (~110 °C).[3] This is an excellent final purification step but is only practical for thermally stable products and smaller quantities. |
Q4: I am observing low yields of my desired ester. What are the potential causes?
A4: Low yields can stem from several factors beyond purification loss. It is crucial to ensure the reaction goes to completion.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like TLC or HPLC.[1] If the starting carboxylic acid is still present, consider increasing the reaction time or gently warming the mixture. This compound is sensitive to moisture and heat, so ensure it is stored correctly under an inert atmosphere and refrigerated.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored properly to prevent degradation. Use anhydrous solvents, as water can hydrolyze the reagent.
-
Sterically Hindered Substrates: Very bulky carboxylic acids may react slowly. In such cases, a longer reaction time or a slight increase in temperature may be required. However, be mindful of the thermal sensitivity of the reagent.
Section 2: Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Methyl Esterification
This protocol describes a general method for the methylation of a carboxylic acid.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Acetonitrile, ~0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution at room temperature. For sensitive substrates, addition can be performed at 0 °C.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction for the consumption of the starting carboxylic acid by TLC or LCMS (typically complete within 2-12 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product using flash column chromatography or one of the methods described in the troubleshooting guide above.
Protocol 2: Acid/Base Extraction for a Product with a Basic Moiety
This protocol is for purifying a methyl ester that also contains a basic functional group (e.g., an amine).
-
Initial Steps: After the reaction is complete, concentrate the reaction mixture. Redissolve the crude material in ethyl acetate.
-
Acidic Extraction: Extract the organic layer with 1 M HCl (3x). The basic product will move into the aqueous phase as its hydrochloride salt, while the neutral DIU remains in the ethyl acetate layer.
-
DIU Removal: Discard the organic layer containing the DIU.
-
Product Recovery: Cool the combined acidic aqueous layers in an ice bath. Basify the solution by slowly adding a base (e.g., 6 M NaOH or solid NaHCO₃) until the pH is >9.
-
Final Extraction: Extract the now-neutral product back into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Finishing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
References
Technical Support Center: o-Methyl-N,N'-diisopropylisourea (MDI) Solutions
Welcome to the technical support guide for o-Methyl-N,N'-diisopropylisourea (MDI). This resource is designed for researchers, scientists, and drug development professionals who utilize MDI in their experimental workflows. Here, you will find in-depth information on the stability and storage of MDI solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to this compound (MDI)
This compound (MDI) is a valuable reagent, often employed as a less reactive and more stable alternative to carbodiimides for certain applications, or as a key intermediate in chemical syntheses.[1][2] Its efficacy is, however, critically dependent on its purity and the stability of its solutions. MDI is known to be sensitive to both moisture and heat, which can lead to degradation and the introduction of impurities that may compromise experimental outcomes. This guide provides a comprehensive overview of best practices for the handling, storage, and quality assessment of MDI solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing neat this compound?
A1: Neat MDI should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. This minimizes exposure to atmospheric moisture and reduces the rate of potential thermal degradation.
Q2: In which solvents can I dissolve MDI, and are there any I should avoid?
A2: MDI is soluble in a range of common organic solvents. For optimal stability, it is crucial to use anhydrous (dry) aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). Protic solvents, especially water and alcohols, should be strictly avoided as they can readily participate in the hydrolysis of MDI.[3][4]
Q3: How long can I store a solution of MDI?
A3: The stability of an MDI solution is highly dependent on the solvent, its purity (especially water content), and the storage temperature. When prepared in high-purity, anhydrous aprotic solvents and stored under an inert atmosphere at 2-8°C, solutions can be viable for several days to weeks. However, for critical applications, it is always best to use freshly prepared solutions. It is recommended to perform a quality check (e.g., by HPLC or NMR) if the solution has been stored for an extended period.
Q4: What are the primary degradation products of MDI?
A4: The main degradation pathway for MDI is hydrolysis, which results in the formation of N,N'-diisopropylurea and methanol. Thermal decomposition can also occur, potentially leading to a variety of smaller, volatile byproducts. Additionally, if the MDI is synthesized from N,N'-diisopropylcarbodiimide (DIC) and methanol, a common impurity can be the rearranged, unreactive N-acylurea if a carboxylic acid is present.[5][6]
Q5: Can I use a solution of MDI that has turned cloudy or contains precipitates?
A5: No. Cloudiness or the presence of a precipitate is a clear indicator of degradation. The most common precipitate is N,N'-diisopropylurea, which is a solid at room temperature and has limited solubility in many organic solvents. Using such a solution will lead to inaccurate quantification and the introduction of impurities into your reaction.
Troubleshooting Guide
This section addresses common problems encountered during the use of MDI solutions and provides a logical approach to identifying and resolving them.
Problem 1: My reaction is not proceeding to completion, or I am observing low yields.
This is a frequent issue and can often be traced back to the quality of the MDI solution.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low reaction yields.
Causality and Explanation
-
Freshness of Solution: MDI solutions have a finite lifespan. Even under ideal storage conditions, gradual degradation can occur. Using a freshly prepared solution eliminates this as a variable.
-
Solvent Quality: The presence of water or other protic impurities in the solvent is a primary cause of MDI degradation through hydrolysis.[3][4] Using a solvent from a freshly opened bottle or one that has been properly dried is critical.
-
Storage Conditions: Exposure to ambient temperature and atmosphere accelerates degradation. Refrigeration slows the kinetic rate of decomposition, while an inert atmosphere prevents contact with moisture.
-
Purity Verification: If you suspect your MDI solution has degraded, analytical verification is the most definitive way to confirm this. The presence of a large peak corresponding to N,N'-diisopropylurea in HPLC or characteristic signals in the NMR spectrum are strong indicators of decomposition.
Problem 2: I am observing an unexpected, insoluble white solid in my reaction mixture.
This is almost certainly due to the formation of N,N'-diisopropylurea, a byproduct of MDI degradation.
Troubleshooting Steps
-
Isolate and Characterize the Solid: If possible, isolate the solid by filtration and obtain a melting point or an NMR spectrum. N,N'-diisopropylurea has a characteristic melting point and distinct NMR signals that can confirm its identity.
-
Review Solution Preparation and Storage: This issue is a direct consequence of MDI degradation, most likely due to hydrolysis. Re-evaluate your solvent quality and storage procedures as outlined in Problem 1.
-
Purify the Reaction Mixture: If the reaction is complete, the urea byproduct can often be removed by filtration or chromatography.
Stability of MDI Solutions: A Comparative Overview
| Solvent | Solvent Type | Estimated Stability | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Good to Excellent | Low reactivity and typically available in high purity (anhydrous). A preferred solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | Good | Can be hygroscopic; ensure the use of a very dry grade. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Good | Can contain peroxides and water if not properly purified and stored. Use freshly distilled or inhibitor-free anhydrous grade. |
| Methanol (MeOH) | Polar Protic | Poor | Reacts with MDI (hydrolysis/alcoholysis). Should be avoided. |
| Water | Polar Protic | Very Poor | Rapidly hydrolyzes MDI. Must be excluded from MDI solutions. |
Experimental Protocols
Protocol 1: Preparation of a Standardized MDI Solution
This protocol describes the preparation of a 0.5 M MDI solution in anhydrous dichloromethane (DCM).
Materials:
-
This compound (MDI), >97% purity
-
Anhydrous Dichloromethane (DCM), <50 ppm water
-
Oven-dried glassware
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Assemble an oven-dried flask with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Using a syringe, transfer 10 mL of anhydrous DCM into the flask.
-
Weigh 0.791 g of MDI in a separate, dry vial.
-
Quickly and carefully add the MDI powder to the DCM in the flask against a positive flow of inert gas.
-
Reseal the flask and stir until the MDI is fully dissolved.
-
The solution should be clear and colorless. Store in the refrigerator under an inert atmosphere.
Protocol 2: Quality Assessment of MDI Solution by HPLC
This protocol provides a general method for assessing the purity of an MDI solution.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water. A gradient may be necessary to resolve MDI from its byproducts. A starting point could be a gradient of 30% to 90% acetonitrile in water over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a dilute sample of your MDI solution in the initial mobile phase composition (e.g., 30% acetonitrile in water).
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks. MDI will have a specific retention time. The primary degradation product, N,N'-diisopropylurea, will be more polar and thus will likely have a shorter retention time.
-
Quantify the peak areas to determine the relative purity of your MDI solution.
Mechanistic Insights into MDI Degradation
Understanding the chemical mechanisms behind MDI instability is key to preventing it.
Hydrolysis of MDI
The primary degradation pathway for MDI in the presence of water is hydrolysis. The isourea functional group is susceptible to nucleophilic attack by water.
Caption: Simplified hydrolysis pathway of MDI.
This reaction is catalyzed by both acid and base. Therefore, it is critical to avoid not only water but also acidic or basic impurities in your reaction system when storing or using MDI.
References
- 1. N,N'-ジイソプロピル-O-メチルイソ尿素 | N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | 東京化成工業株式会社 [tcichemicals.com]
- 2. N,N'-Diisopropyl-O-methylisourea 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of O-Methyl-N,N’-diisopropylisourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating Scale-Up with o-Methyl-N,N'-diisopropylisourea: A Technical Support Guide
Welcome to the technical support center for o-Methyl-N,N'-diisopropylisourea (MDI). This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their successful lab-scale reactions using MDI to larger, process-scale syntheses. As a powerful and versatile reagent for esterification and amidation, MDI offers numerous advantages. However, like any chemical process, scaling up reactions with MDI can present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and ensure a smooth and efficient scale-up process.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when considering the scale-up of reactions involving this compound.
1. What is this compound and what are its primary applications?
This compound, also known as N,N'-Diisopropyl-O-methylisourea, is a carbodiimide activating agent.[1][2] It is primarily used to facilitate the formation of ester and amide bonds by activating carboxylic acids. Its bulky isopropyl groups make it a valuable tool in reactions where minimizing side reactions is critical.
2. What are the main advantages of using this compound in my synthesis?
The primary advantage of MDI lies in the properties of its byproduct, N,N'-diisopropylurea. This urea is typically soluble in acidic water, allowing for straightforward removal during aqueous workup. This contrasts with the often difficult-to-remove urea byproducts of other common carbodiimides like dicyclohexylcarbodiimide (DCC).
3. What are the key safety considerations when working with this compound at scale?
This compound is a flammable liquid and is sensitive to moisture and heat.[3][4] When scaling up, it is crucial to use an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can lead to reagent decomposition and the formation of byproducts. Appropriate engineering controls for handling flammable liquids, such as grounding and bonding of equipment to prevent static discharge, must be implemented.
4. What are the most common challenges I can expect when scaling up a reaction with this compound?
The most frequently encountered challenges during the scale-up of MDI-mediated reactions include:
-
Incomplete Reactions: Reactions that proceed to completion at the lab scale may stall or be incomplete at a larger scale due to mixing and mass transfer limitations.
-
Byproduct Formation: The formation of N,N'-diisopropylurea and other side products can become more pronounced at scale, complicating purification.
-
Thermal Management: The exothermic nature of the reaction can be more difficult to control in larger reactors, potentially leading to side reactions or decomposition of the product or reagent.
-
Downstream Processing: The removal of byproducts and purification of the final product can be more challenging and require optimization for larger quantities.
II. Troubleshooting Guide: From Lab to Plant
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the scale-up of your this compound mediated reaction.
A. Reaction Performance
Q1: My reaction is sluggish or incomplete at a larger scale, even though it worked perfectly in the lab. What could be the cause and how can I fix it?
Causality: This is a classic scale-up challenge often related to inefficient mixing and mass transfer. In a larger reactor, achieving the same level of homogeneity as in a small flask is difficult. This can lead to localized concentration gradients, where some of the reactants are not in sufficient proximity to react efficiently.
Troubleshooting Steps:
-
Agitation Study:
-
Diagnosis: Your current stirring speed may not be adequate for the larger volume.
-
Solution: Conduct a small-scale study to determine the optimal agitation rate. This can be done by visually inspecting the mixing or by using process analytical technology (PAT) to monitor reaction progress at different stirring speeds.
-
-
Solvent and Concentration Optimization:
-
Diagnosis: The viscosity of your reaction mixture may be too high at the current concentration, impeding efficient mixing.
-
Solution: Consider using a lower viscosity solvent if compatible with your reaction. Alternatively, you can decrease the concentration of your reactants. While this may increase the reaction time, it can lead to a more complete reaction and a cleaner product profile.
-
-
Order of Addition:
-
Diagnosis: The order in which you add your reagents can significantly impact the reaction outcome at scale.
-
Solution: In a typical esterification, it is often beneficial to first mix the carboxylic acid and the alcohol in the solvent, and then slowly add the this compound solution. This can help to maintain a more controlled reaction rate and prevent the formation of byproducts from the self-reaction of the activated carboxylic acid.
-
Q2: I am observing an increase in the formation of N,N'-diisopropylurea and other byproducts at a larger scale. Why is this happening and what can I do to minimize it?
Causality: The formation of N,N'-diisopropylurea is an inherent part of the reaction mechanism. However, excessive formation of this and other byproducts can be exacerbated by several factors during scale-up, including poor temperature control and the presence of moisture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased byproduct formation.
Detailed Troubleshooting Steps:
-
Strictly Anhydrous Conditions:
-
Diagnosis: this compound is highly sensitive to moisture. Any water present will react with the activated intermediate, leading to the formation of the starting carboxylic acid and N,N'-diisopropylurea.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. Use anhydrous solvents and ensure your starting materials are dry.
-
-
Temperature Control:
-
Diagnosis: The activation of the carboxylic acid is an exothermic process. On a larger scale, this heat can accumulate, leading to localized "hot spots" where side reactions are more likely to occur.
-
Solution: Improve the cooling efficiency of your reactor. This can be achieved by using a larger cooling jacket, a more efficient cooling fluid, or by slowing down the rate of addition of the this compound to allow the cooling system to dissipate the heat generated.
-
-
Stoichiometry:
-
Diagnosis: Using a large excess of this compound can lead to an increase in byproducts.
-
Solution: While a slight excess (1.1-1.5 equivalents) is often necessary to drive the reaction to completion, a large excess should be avoided. Optimize the stoichiometry at a small scale before proceeding to the larger scale.
-
B. Downstream Processing and Purification
Q3: I am having difficulty removing the N,N'-diisopropylurea byproduct during workup at a large scale. What are the best practices for its removal?
Causality: While N,N'-diisopropylurea is generally soluble in acidic water, its removal can be challenging at scale if large quantities are present or if the product itself has some water solubility.
Purification Protocol:
-
Acidic Aqueous Wash:
-
Procedure: After the reaction is complete, quench the reaction mixture with a dilute acid solution (e.g., 1M HCl or 10% citric acid). The acidic wash protonates the urea, increasing its solubility in the aqueous phase.
-
Optimization: The volume and number of acidic washes may need to be optimized for larger scale operations. A series of smaller volume washes is often more effective than a single large volume wash.
-
-
Solvent Selection for Extraction:
-
Consideration: The choice of organic solvent for extraction is critical. A solvent that has good solubility for your product but poor solubility for the urea byproduct is ideal.
-
Data-Driven Selection: The following table provides a qualitative comparison of the solubility of N,N'-diisopropylurea in common organic solvents.
-
| Solvent | N,N'-diisopropylurea Solubility |
| Dichloromethane | High |
| Ethyl Acetate | Moderate |
| Toluene | Low |
| Heptane | Very Low |
-
Crystallization/Recrystallization:
-
Application: If your product is a solid, crystallization can be a very effective method for removing the urea byproduct.
-
Procedure: After the initial workup, concentrate the organic phase and perform a recrystallization from a suitable solvent system. A solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the urea remains soluble, is ideal.
-
Q4: My product seems to be degrading during purification. Could this be related to the use of this compound?
Causality: While this compound itself is not typically the cause of product degradation during purification, the workup conditions used to remove its byproducts can sometimes be harsh. For example, a prolonged or overly concentrated acidic wash could degrade acid-sensitive functional groups in your product.
Troubleshooting and Mitigation:
-
Milder Acidic Wash:
-
Solution: If you suspect your product is acid-sensitive, consider using a milder acid for the workup, such as 10% citric acid or even a saturated solution of ammonium chloride.
-
-
Temperature Control during Workup:
-
Solution: Perform all extractions and washes at a lower temperature (e.g., 0-5 °C) to minimize the risk of degradation.
-
-
Chromatographic Purification:
-
Application: If your product is particularly sensitive, you may need to rely on chromatographic purification. Reverse-phase HPLC can be an effective method for separating the product from the urea byproduct and other impurities, and this technique is scalable for preparative separations.[5]
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the scale-up of reactions with this compound.
Protocol 1: Small-Scale Pilot Reaction to Assess Scale-Up Feasibility
Objective: To identify potential challenges in scaling up an this compound mediated esterification before committing to a large-scale run.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound
-
Anhydrous reaction solvent (e.g., dichloromethane or ethyl acetate)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel with temperature probe and overhead stirrer
-
Addition funnel
Procedure:
-
Set up the reaction vessel under an inert atmosphere (nitrogen or argon).
-
Charge the carboxylic acid, alcohol, and anhydrous solvent to the vessel.
-
Begin stirring and record the initial temperature.
-
Slowly add the this compound to the reaction mixture via the addition funnel over a period of 30-60 minutes, monitoring the internal temperature throughout the addition. Note any significant exotherm.
-
Allow the reaction to stir at room temperature, taking aliquots at regular intervals to monitor the progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, proceed with the workup as described in the purification protocol above.
-
Isolate and characterize the product, paying close attention to the purity and the presence of any byproducts.
Analysis of Results:
-
Exotherm: A significant temperature increase during the addition of the isourea indicates that careful temperature control will be critical at scale.
-
Reaction Time: A longer than expected reaction time may suggest that mixing will be a key parameter to optimize at a larger scale.
-
Purity Profile: The presence of significant byproducts in the crude product indicates that the reaction conditions (e.g., stoichiometry, temperature) may need to be further optimized before scaling up.
Protocol 2: General Workflow for Product Purification
Objective: To provide a robust and scalable method for the purification of a product from an this compound mediated reaction.
Workflow Diagram:
Caption: General purification workflow for MDI-mediated reactions.
IV. Concluding Remarks
Successfully scaling up reactions with this compound is an achievable goal with careful planning and a systematic approach to troubleshooting. By understanding the underlying chemical principles and potential challenges, and by implementing the strategies and protocols outlined in this guide, researchers can confidently transition their lab-scale successes to efficient and robust large-scale processes.
V. References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. Retrieved from --INVALID-LINK--
-
Khan, I., & Joy, F. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.
-
BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--
-
Khan, I., & Joy, F. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
-
Defense Technical Information Center. (1962). Thermal stability of organic compounds by the isoteniscope method.
-
Bode, J. W. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
-
Organic Chemistry Portal. (n.d.). DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Aslam, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry.
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from --INVALID-LINK--
-
Chemical Communications (RSC Publishing). (n.d.). NBS-mediated C(sp3)–H amidation of N,N-dimethylamides with N-acyloxyamides. Retrieved from --INVALID-LINK--
-
Spiral. (n.d.). Membrane Enhanced Peptide Synthesis.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Sigma-Aldrich. (n.d.). o-Methyl-N,N -diisopropylisourea 97%. Retrieved from --INVALID-LINK--
-
Ghosh, K., & Lubell, W. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
-
Inoue, M., et al. (2011). Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry.
-
Wikipedia. (n.d.). Urea. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scale-up Production and Optimization Study on the Esterification of Palm based Fatty Acid and Triethanolamine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from --INVALID-LINK--
-
AWS. (n.d.). DBU-Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). N,N'-Diisopropyl-O-methylisourea. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). N,N'-Diisopropyl-O-methylisourea. Retrieved from --INVALID-LINK--
-
Lawley, P. D., & Shah, S. A. (1973). Reaction products from N-methyl-N-nitrosourea and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methylthymidine. PubMed.
-
ResearchGate. (n.d.). DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils.
-
MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors.
-
BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols.
References
- 1. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 邻甲基-N,N′-二异丙基异脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Separation of O-Methyl-N,N’-diisopropylisourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting the Removal of Diisopropylurea (DIU) Byproduct
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven answers to common challenges encountered during the removal of N,N'-diisopropylurea (DIU), a frequent byproduct in reactions utilizing diisopropylcarbodiimide (DIC).
Frequently Asked Questions (FAQs)
Q1: What is N,N'-diisopropylurea (DIU) and why is it in my reaction?
A1: N,N'-diisopropylurea (DIU) is the stoichiometric byproduct generated when N,N'-diisopropylcarbodiimide (DIC) is used as a coupling reagent for amide or ester synthesis.[1][2] During the reaction, DIC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate then reacts with a nucleophile (like an amine or alcohol) to create the desired amide or ester bond, releasing the stable and often troublesome DIU.[2][3] Its formation is an inherent part of the coupling mechanism.[1]
Q2: What are the key physical properties of DIU I should know for purification?
A2: Understanding DIU's solubility is critical for designing an effective purification strategy.[1][6] DIU is a white crystalline solid with a melting point of 185-190 °C.[3][7] Its solubility is characterized by two key features:
-
Limited Water Solubility : The bulky, hydrophobic isopropyl groups on the DIU molecule hinder its ability to form hydrogen bonds with water, resulting in poor aqueous solubility.[1][6][8]
-
Good Organic Solvent Solubility : DIU is generally soluble in a range of common organic solvents, including dichloromethane (DCM), ethyl acetate (EtOAc), and N,N-Dimethylformamide (DMF).[3][6][8] This property is what makes its removal challenging, as it often remains in the organic phase with the desired product during standard extractions.[1]
The following table summarizes the solubility profile of DIU in common laboratory solvents.
| Solvent | Solubility | Rationale & Application Notes |
| Water | Limited / Poor[1][3][6] | Key for aqueous washes. DIU prefers the organic phase. |
| Dichloromethane (DCM) | Soluble[3][6] | Often the reaction solvent. DIU will be fully dissolved. |
| Ethyl Acetate (EtOAc) | Soluble[3][6] | Common extraction and chromatography solvent. DIU is soluble. |
| N,N-Dimethylformamide (DMF) | Very Soluble[8][9] | Used in solid-phase peptide synthesis (SPPS); DIU is easily washed away.[5][10] |
| Hexanes / Diethyl Ether | Low / Poor[1] | Can be used as "anti-solvents" to precipitate DIU from a more polar solvent. |
| Methanol / Ethanol | Slightly Soluble[3][8] | Can be used for trituration if the desired product is insoluble. |
| Acetonitrile | Sparingly Soluble[9] | May be useful for crystallization procedures. |
Q3: How can I confirm that DIU has been successfully removed from my product?
A3: Verification is a critical step. You should use one or more of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): DIU is a relatively polar compound. It can be visualized on a TLC plate using a potassium permanganate (KMnO₄) stain. Compare your purified product lane to a crude sample lane to confirm the disappearance of the DIU spot.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: DIU has a characteristic proton NMR spectrum. Look for the disappearance of signals corresponding to the isopropyl groups: a septet for the CH proton and a doublet for the methyl (CH₃) protons.
-
Mass Spectrometry (MS): The molecular weight of DIU is 144.22 g/mol .[3] LC-MS analysis can be used to confirm the absence of the corresponding m/z peak (e.g., 145.1 for [M+H]⁺) in your final product.[11]
Troubleshooting Guide: Removal Strategies
The optimal strategy for removing DIU depends on the physical properties of your desired product. The following decision tree provides a logical workflow for selecting a purification method.
Q4: My product is a solid and I suspect it's contaminated with DIU. What's the first thing I should try?
A4: Trituration/Washing is the simplest and most direct method.[1] The goal is to find a solvent where your product has very low solubility, but DIU is at least sparingly soluble.
-
Causality: This method works by dissolving the DIU impurity away from the insoluble solid product. It's a crude form of crystallization that relies on a significant solubility difference.
Experimental Protocol: Removal of DIU by Trituration
-
Solvent Selection: Place a small amount of your crude solid into a test tube. Add a solvent in which DIU is known to have some solubility but your product is expected to be insoluble (e.g., diethyl ether, a hexanes/EtOAc mixture, or even water if your product is very nonpolar).
-
Procedure: Place the bulk of your crude solid in a flask. Add the chosen solvent and stir or sonicate the resulting slurry vigorously for 10-15 minutes. Cooling the mixture in an ice bath can further decrease the solubility of your product, minimizing losses.[1]
-
Isolation: Collect your solid product by vacuum filtration. Wash the filter cake with a small amount of the cold trituration solvent to remove any residual dissolved DIU.[1]
-
Verification: Dry the solid product. Take a small sample of the filtrate and the washed solid and analyze both by TLC or ¹H NMR to confirm that the DIU is in the filtrate and your product is clean.
Q5: My product is soluble in the reaction solvent (e.g., DCM), co-dissolved with DIU. How can I remove the DIU without chromatography?
A5: You have two primary options before resorting to chromatography: Precipitation or Aqueous Extraction .
Option A: Precipitation by an Anti-Solvent
-
Causality: This technique exploits the poor solubility of DIU in nonpolar solvents. By adding a nonpolar "anti-solvent" (like hexanes) to a solution of your product and DIU in a more polar solvent (like DCM), you can often force the less soluble component (hopefully the DIU) to precipitate out.
Option B: Liquid-Liquid Extraction with an Acidic Wash
-
Causality: While DIU is largely neutral, the urea functional group has lone pairs of electrons on its nitrogen atoms, giving it a slight basicity. Washing your organic solution with a dilute acid (e.g., 0.5 N to 1 M HCl) can protonate the DIU, increasing its polarity and partitioning it into the aqueous phase.[2][12] This method is particularly effective if your desired product is not basic and will not react with or dissolve in the acidic wash.
Experimental Protocol: Removal of DIU by Acidic Wash
-
Dissolution: Ensure your crude product is fully dissolved in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[3]
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (e.g., 0.5 N HCl).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with dilute HCl one or two more times.[12] This is often necessary to remove all the DIU.
-
Neutralization & Drying: Wash the organic layer with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Verification: Analyze the concentrated product by TLC or ¹H NMR to confirm the absence of DIU.
Q6: I've tried precipitation and extraction, but DIU is still co-eluting with my product in column chromatography. What can I do?
A6: Co-elution during flash chromatography is a common challenge when the polarity of your product is very similar to that of DIU.[1]
-
Causality: Flash chromatography separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).[13] If the product and DIU have similar polarities, they will interact with the silica and travel up the column at similar rates.
Troubleshooting Strategies:
-
Optimize Your Eluent System: Do not rely solely on standard ethyl acetate/hexanes gradients.
-
Try a Different Solvent System: Switch to a solvent system with different selectivity. For example, try using dichloromethane/methanol or toluene/acetone. Sometimes changing the nature of the solvent interactions is enough to resolve the two compounds.
-
Add a Modifier: Adding a very small amount of an acid (like acetic acid) or a base (like triethylamine) to your eluent system can sometimes dramatically alter the retention time of one compound more than the other, leading to separation.
-
-
Consider an Alternative Coupling Reagent: If DIU removal is a persistent and time-consuming issue for a particular synthesis, it may be more efficient to change your coupling reagent in future experiments.[1]
-
Dicyclohexylcarbodiimide (DCC): Produces dicyclohexylurea (DCU), a byproduct that is insoluble in most common organic solvents and can be easily removed by filtration.[1][5][9] However, DCU's insolubility makes DCC unsuitable for solid-phase peptide synthesis (SPPS).[4][5]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This is a "water-soluble carbodiimide." The resulting urea byproduct is also water-soluble and is typically removed easily with a simple aqueous workup.[1][2][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Esterification Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome challenges and optimize your esterification reactions for higher yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction has a low yield. What are the most common initial checks?
A1: Low conversion in esterification is a frequent issue, often stemming from the reaction's equilibrium nature.[1][2][3] The Fischer esterification is a reversible process where a carboxylic acid and an alcohol react to form an ester and water.[4][5][6] The accumulation of water can drive the reaction backward, hydrolyzing the ester product.[1][5][7]
Here are the primary factors to investigate first:
-
Presence of Water: Ensure all reactants and solvents are anhydrous and that your glassware is thoroughly dried.[1][8] Any moisture will inhibit the forward reaction.
-
Catalyst Activity: Verify that your acid catalyst is fresh and active.[5] Catalysts can degrade over time or become deactivated.
-
Reaction Time and Temperature: Confirm that the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature.[1][9] Insufficient heating can lead to slow reaction rates.[1]
Q2: How can I shift the reaction equilibrium to favor ester formation?
A2: According to Le Chatelier's principle, the equilibrium can be shifted towards the products by either increasing the concentration of reactants or removing the products as they are formed.[4][5][10]
The two most effective strategies are:
-
Use of Excess Reactant: Employ a large excess of one of the starting materials, typically the less expensive one (often the alcohol).[2][4][7][10] This increased concentration drives the reaction forward.
-
Removal of Water: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis).[2][4][7][8] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[4][8][11][12]
Q3: What is the role of the acid catalyst, and which one should I choose?
A3: An acid catalyst is crucial for accelerating the slow esterification reaction.[8][9] It works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][6][9][13]
Commonly used acid catalysts include:
-
Sulfuric Acid (H₂SO₄): A strong and effective catalyst that also acts as a dehydrating agent, further driving the reaction forward.[8][12]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid.[8]
-
Lewis Acids: Compounds like scandium(III) triflate can also be used as catalysts.[14]
The choice of catalyst can depend on the specific substrates and the desired reaction conditions. For sensitive substrates, a milder catalyst may be necessary.
Q4: Can steric hindrance impact my reaction conversion?
A4: Yes, steric hindrance can significantly decrease the rate of esterification.[3][15] Bulky groups on either the carboxylic acid or the alcohol can impede the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon.[15][16] The general trend for reaction rate based on the alcohol is: primary > secondary > tertiary.[9][14] Tertiary alcohols are particularly prone to elimination side reactions under acidic conditions.[2][9][14]
In-Depth Troubleshooting Guide
Problem: Reaction Stalls or Proceeds Very Slowly
If your reaction is sluggish or fails to reach completion, a systematic approach is needed to identify the root cause.
Logical Troubleshooting Workflow
Here is a visual guide to troubleshooting a slow or stalled esterification reaction:
References
- 1. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Video: Esterification - Concept [jove.com]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. scienceready.com.au [scienceready.com.au]
- 13. m.youtube.com [m.youtube.com]
- 14. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 15. Give the relationship between the steric hindrance and the rate of es - askIITians [askiitians.com]
- 16. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ester Synthesis: Navigating the Landscape Beyond O-Alkylisoureas
For researchers in synthetic chemistry and drug development, the formation of an ester bond is a foundational transformation. While reagents like O-Methyl-N,N'-diisopropylisourea offer a direct route for this conversion, the modern synthetic landscape demands a broader toolkit. Factors such as substrate complexity, steric hindrance, functional group tolerance, reaction conditions, and byproduct profiles necessitate a nuanced approach to selecting the optimal coupling agent.
This guide provides an in-depth comparison of the primary alternatives to O-alkylisoureas for ester synthesis. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their function, the practical considerations for their use, and the experimental data that underpins their reputation in the field. Our focus is on empowering you, the researcher, to make informed, causality-driven decisions at the bench.
The Carbodiimide Family: The Enduring Workhorses
Carbodiimides are perhaps the most well-established class of coupling agents for activating carboxylic acids. Their ubiquity stems from a combination of effectiveness, affordability, and a long history of successful application.
The Core Mechanism: Activation via O-Acylisourea
The fundamental principle of carbodiimide-mediated coupling is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol, leading to the desired ester and a urea byproduct.
Caption: General mechanism of carbodiimide-mediated esterification.
Alternative 1: Dicyclohexylcarbodiimide (DCC) & The Steglich Esterification
The Steglich esterification, first reported in 1978, is a cornerstone of mild ester synthesis, employing dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][2]
-
Why it Works: The reaction between the carboxylic acid and DCC forms the O-acylisourea intermediate.[3] While this can be attacked directly by the alcohol, a competing and often faster intramolecular rearrangement can occur, forming an unreactive N-acylurea. DMAP's role is crucial: it acts as a highly nucleophilic acyl transfer catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium intermediate.[4] This species is much more susceptible to attack by the alcohol and effectively outcompetes the unproductive rearrangement, dramatically increasing reaction rates and yields.[4]
-
Advantages:
-
Mild Conditions: Typically performed at room temperature, making it suitable for sensitive substrates.[1][4]
-
High Yields: Effective for a wide range of substrates, including sterically hindered ones.[2][5]
-
Simple Workup: The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents (like dichloromethane or ethyl acetate) and can be removed by simple filtration.[6]
-
-
Disadvantages:
-
Byproduct Removal: While filtration removes most DCU, trace amounts can remain, complicating purification.
-
Allergenicity: DCC is a potent skin sensitizer and requires careful handling.
-
Alternative 2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
EDC is a water-soluble carbodiimide that offers a significant advantage in workup procedures, particularly in biochemical applications.[7][8]
-
Why Choose EDC?: The primary driver for selecting EDC over DCC is the nature of its byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). Unlike the insoluble DCU, EDU is water-soluble.[6][8] This allows for its removal via a simple aqueous extraction (workup), which is often more convenient and thorough than filtration, especially for small-scale reactions or automated synthesis.[6] This property makes EDC the reagent of choice for conjugating molecules to proteins or peptides in aqueous buffers.[7][9]
-
Advantages:
-
Disadvantages:
-
Higher Cost: Typically more expensive than DCC.
-
Hygroscopic: Can be sensitive to moisture, requiring proper storage.
-
The "Onium" Salts: Superior Reactivity and Efficiency
Developed primarily for the demanding context of peptide synthesis, phosphonium and uronium/aminium salts have proven to be exceptionally potent reagents for ester formation, often succeeding where carbodiimides falter.[10] These reagents generate highly activated esters in situ, leading to rapid reactions and high yields.[10]
Alternative 3: Phosphonium Salts (BOP, PyBOP)
Phosphonium-based reagents activate carboxylic acids by forming an acyloxyphosphonium salt, which is then converted to a highly reactive benzotriazol-1-yl (OBt) active ester.[11][12]
Caption: Activation mechanism of phosphonium salt reagents.
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): One of the first-generation phosphonium reagents, BOP is extremely effective, promoting rapid couplings with minimal side reactions.[12][13] However, its use has fallen out of favor due to a significant safety concern: the reaction produces a stoichiometric amount of hexamethylphosphoramide (HMPA), a known carcinogen.[9][13]
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): Developed as a direct response to the toxicity issues of BOP, PyBOP replaces the dimethylamino groups with pyrrolidino groups.[14] It exhibits nearly identical reactivity and efficiency to BOP but generates a non-carcinogenic, water-soluble phosphine oxide byproduct, making it a much safer and now standard choice in modern synthesis.[6][9]
Alternative 4: Uronium/Aminium Salts (HBTU, HATU)
Structurally similar to phosphonium salts, uronium-type reagents are among the most popular coupling agents used today. They react with carboxylates to form OBt or OAt (from 1-hydroxy-7-azabenzotriazole) active esters.[15][16]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): For years, HBTU has been a go-to reagent for difficult couplings.[17] It provides high yields and is particularly effective for sterically hindered substrates.[15]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): HATU is generally considered more reactive than HBTU.[18][19] The key difference is the replacement of the benzotriazole core with a 7-azabenzotriazole (HOAt) moiety. The pyridine nitrogen atom in the HOAt leaving group provides anchimeric assistance (neighboring group participation) during the aminolysis/alcoholysis step, accelerating the reaction.[19] This makes HATU the reagent of choice for the most challenging esterifications and macrolactonizations.[20][21]
The Mitsunobu Reaction: A Unique Path via Redox Chemistry
Unlike the previously discussed methods that activate the carboxylic acid, the Mitsunobu reaction activates the alcohol.[22] It is a powerful and unique transformation that proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23]
Caption: Simplified workflow of the Mitsunobu reaction.
-
The Defining Feature: Stereochemical Inversion: The carboxylate acts as the nucleophile and displaces the activated alcohol via an Sₙ2 mechanism.[24] This results in a clean inversion of stereochemistry at the alcohol's chiral center.[25][26] This feature makes the Mitsunobu reaction an invaluable tool in natural product synthesis and for stereochemical manipulation.[23]
-
Advantages:
-
Disadvantages:
-
Byproduct Nightmare: The stoichiometric formation of triphenylphosphine oxide and a hydrazine derivative can make purification extremely challenging.
-
Substrate Limitations: The nucleophile (the carboxylic acid) must have a pKa of less than ~13.[22][24] It is generally not suitable for tertiary alcohols.
-
Redox Incompatibility: Not suitable for substrates with other easily reducible or oxidizable functional groups.
-
Comparative Analysis: Selecting the Right Tool for the Job
The choice of reagent is a multi-parameter decision. The following table provides a comparative summary to guide your selection process.
| Reagent Class | Example(s) | Relative Cost | Key Advantages | Key Disadvantages | Ideal Use Case |
| Carbodiimides | DCC, EDC | Low | Inexpensive, reliable, simple workup (DCC: filtration; EDC: extraction).[6][8] | Moderate reactivity, potential for N-acylurea side-reaction, DCC is an allergen.[4] | Routine synthesis, large-scale reactions, EDC for aqueous/biological coupling.[7] |
| Phosphonium Salts | PyBOP | High | High reactivity, low racemization, safer than BOP.[6] | Higher cost, byproducts can require chromatography for removal. | Difficult couplings, synthesis of sensitive molecules, peptide fragment coupling.[27] |
| Uronium Salts | HBTU, HATU | High | Very high reactivity (HATU > HBTU), rapid reactions, low racemization.[19] | Highest cost, potential for guanidinylation side reaction with free amines. | Sterically demanding substrates, macrolactonization, when speed is critical.[20] |
| Redox Coupling | Mitsunobu | Moderate | Stereochemical inversion of alcohols , mild, neutral conditions.[24][25] | Difficult purification (phosphine oxide), limited to acidic nucleophiles, redox incompatibility.[22] | Inverting a stereocenter at a secondary alcohol during ester formation.[23] |
Decision-Making Workflow
To streamline reagent selection, consider the following workflow:
Caption: A workflow for selecting an appropriate esterification reagent.
Field-Proven Experimental Protocols
The following protocols are representative examples for conducting esterifications with a carbodiimide and a uronium salt.
Protocol 1: Steglich Esterification using DCC and DMAP
Objective: To synthesize an ester from a standard carboxylic acid and a secondary alcohol.
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, alcohol, and DMAP. Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the DCC and the activated intermediates.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction of DCC with the carboxylic acid is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 5-10 minutes.
-
Rationale: Slow addition helps maintain temperature control. A white precipitate (DCU) should begin to form.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C for ~30 minutes to maximize DCU precipitation. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove DMAP and any unreacted base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography if necessary.
-
Protocol 2: High-Activity Esterification using HATU
Objective: To synthesize an ester from a sterically hindered carboxylic acid and a valuable alcohol.
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.1 eq)
-
HATU (1.1 eq)
-
Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent for these reactions. The pre-mixing of the acid and coupling agent allows for pre-activation.
-
-
Activation: Add DIPEA to the solution and stir for 10-15 minutes at room temperature.
-
Rationale: The base deprotonates the carboxylic acid, allowing it to attack HATU and form the highly reactive OAt-active ester.[28]
-
-
Nucleophile Addition: Add the alcohol to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than a Steglich esterification. Monitor by TLC or LC-MS.
-
Workup - Quench & Extraction: Once complete, dilute the reaction mixture with a larger volume of ethyl acetate or DCM. Wash extensively with water and brine to remove DMF and the water-soluble byproducts (tetramethylurea, unreacted base). Multiple extractions (3-5x) are often necessary.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product usually requires purification by flash column chromatography to achieve high purity.
-
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. interchim.fr [interchim.fr]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. BOP reagent - Wikipedia [en.wikipedia.org]
- 14. PyBOP - Wikipedia [en.wikipedia.org]
- 15. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. HBTU - Wikipedia [en.wikipedia.org]
- 18. HATU - Wikipedia [en.wikipedia.org]
- 19. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 20. apexbt.com [apexbt.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 23. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. glaserr.missouri.edu [glaserr.missouri.edu]
- 25. Mitsunobu Reaction [organic-chemistry.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. nbinno.com [nbinno.com]
- 28. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
A Comparative Guide to Isourea-Based Coupling Reagents and Their Modern Alternatives in Amide Bond Synthesis
For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the efficient and reliable formation of amide bonds is a cornerstone of their work. The choice of coupling reagent is a critical decision that directly impacts reaction efficiency, yield, purity, and the stereochemical integrity of the final product. This guide provides an in-depth, objective comparison of isourea-based coupling reagents with their modern phosphonium and uronium/aminium salt counterparts, supported by experimental data and practical insights to facilitate informed decision-making in your synthetic endeavors.
The Fundamental Chemistry of Amide Bond Formation
The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents are the activators that enable this transformation under mild conditions, a critical requirement when working with sensitive and complex molecules like peptides and pharmaceuticals.
Isourea-Based Coupling Reagents: The Carbodiimide Family
For decades, carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been the workhorses of amide bond synthesis. Their mechanism relies on the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.
Mechanism of Action: The O-Acylisourea Intermediate
The reaction proceeds through the nucleophilic attack of the carboxylate on the central carbon atom of the carbodiimide. This forms the key O-acylisourea intermediate, which is essentially an activated ester with a good leaving group.
Caption: General mechanism of carbodiimide-mediated amide bond formation.
The Challenges: Racemization and Side Reactions
Despite their widespread use, carbodiimides are not without their drawbacks. The highly reactive O-acylisourea intermediate is susceptible to side reactions that can compromise the yield and purity of the final product.
-
Racemization: A significant concern, particularly in peptide synthesis, is the loss of stereochemical integrity of the activated amino acid. The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this planar intermediate is acidic and can be easily abstracted by a base, leading to racemization.[1]
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct. This not only reduces the yield of the desired amide but can also be difficult to separate during purification.
To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and rearrangement.[2][3]
Modern Alternatives: Phosphonium and Uronium/Aminium Salts
In the quest for higher efficiency, faster reaction times, and reduced side reactions, a new generation of coupling reagents has emerged. These are broadly classified as phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU).
Mechanism of Action: Stable Activated Esters
These reagents activate the carboxylic acid by forming a stable active ester, typically with HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt). This circumvents the formation of the problematic O-acylisourea intermediate.
Caption: General mechanism of HATU-mediated amide bond formation.
Head-to-Head Comparison: Performance Metrics
The choice of coupling reagent should be guided by a careful consideration of several performance metrics, including yield, racemization, reaction time, and practical handling considerations.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various coupling reagents based on published data. It is important to note that the efficiency of a coupling reaction can be highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Crude Peptide Purity (%)
| Coupling Reagent | Class | Crude Peptide Purity (%) | Reference |
| DCC/HOBt | Carbodiimide/Additive | Moderate to High | [2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | [1] |
| EDC/HOBt | Carbodiimide/Additive | Moderate | [1] |
| HBTU | Uronium/Aminium Salt | High | [2] |
| HATU | Uronium/Aminium Salt | Very High | [2] |
| PyBOP | Phosphonium Salt | High | [1] |
| COMU | Uronium/Aminium Salt | Very High | [1] |
Table 2: Comparison of Racemization Levels (%)
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| DCC | High | [1] |
| DCC/HOBt | Low | [1] |
| HBTU | 1.5 - 5.0% | |
| HATU | 0.5 - 2.0% | |
| COMU | < 1.0% | |
| DIC/HOBt | 0.5 - 2.5% |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Key Takeaways from the Data
-
Uronium/Aminium Salts (HATU, COMU): These reagents consistently demonstrate superior performance in terms of both crude peptide purity and low levels of racemization.[1][2] HATU, containing the HOAt moiety, is particularly effective for difficult couplings and sterically hindered amino acids due to the enhanced reactivity of the OAt-active ester.[2]
-
Phosphonium Salts (PyBOP): These reagents offer a "clean" reaction profile with a low risk of side reactions like guanidinylation, which can be a concern with uronium salts. They are particularly advantageous in minimizing racemization.
-
Carbodiimides (DIC, EDC) with Additives: While generally less efficient than their modern counterparts, carbodiimides, especially DIC when used with additives like HOBt or OxymaPure, can provide a cost-effective and reliable option with the significant advantage of a soluble urea byproduct in the case of DIC, which simplifies purification in solid-phase peptide synthesis (SPPS).[4][5]
Practical Considerations: Beyond the Reaction Vial
The choice of a coupling reagent also involves practical considerations that can impact the overall workflow and safety of the synthetic process.
Table 3: Practical Considerations for Common Coupling Reagents
| Reagent Class | Byproduct Solubility | Handling & Safety | Cost |
| Carbodiimides (DCC) | Insoluble (DCU) | Potent sensitizer, handle with care | Low |
| Carbodiimides (DIC) | Soluble (DIU) | Potent sensitizer, handle with care | Low to Moderate |
| Carbodiimides (EDC) | Water-soluble | Potent sensitizer, handle with care | Moderate |
| Uronium/Aminium Salts | Generally water-soluble | Potent sensitizers, handle with care | High |
| Phosphonium Salts | Generally water-soluble | Handle with care | High |
The insolubility of dicyclohexylurea (DCU), the byproduct of DCC, can be a significant issue in SPPS, as it can precipitate on the resin and be difficult to remove.[4] In contrast, the diisopropylurea (DIU) byproduct from DIC is soluble in common organic solvents, making it the preferred carbodiimide for SPPS.[4][5]
Safety First: It is crucial to recognize that many peptide coupling reagents are potent immune sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6][7]
Experimental Protocols: Putting Theory into Practice
Detailed and reproducible protocols are essential for successful peptide synthesis. Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: DIC/HOBt Coupling in SPPS
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and HOBt.
Materials:
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the soluble diisopropylurea byproduct.
-
Chain Elongation: Proceed with the next deprotection and coupling cycle.
Protocol 2: HATU Coupling in SPPS
This protocol describes a general procedure for peptide coupling on a solid support using the highly efficient HATU reagent.
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in the DIC/HOBt protocol.
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Proceed to the next cycle.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Recommendations
The selection of a peptide coupling reagent is a multifaceted decision that requires a balance between reactivity, cost, the potential for side reactions, and practical handling considerations.
-
For routine, non-challenging syntheses where cost is a primary factor , carbodiimides, particularly DIC with an additive like HOBt or OxymaPure , offer a reliable and economical solution with the advantage of a soluble byproduct.
-
For "difficult" couplings , including those involving sterically hindered amino acids or sequences prone to racemization, the higher reactivity and efficiency of uronium/aminium salts like HATU and COMU are often worth the additional cost. They generally provide higher yields and purities with minimal racemization.
-
When the absolute minimization of side reactions, such as guanidinylation, is critical, phosphonium reagents like PyBOP present a clean and efficient alternative, albeit at a higher cost.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of your synthesis. By understanding the mechanisms, performance data, and practical considerations outlined in this guide, researchers can make informed decisions to optimize their amide bond formation strategies and achieve their synthetic goals with greater efficiency and confidence.
References
A Senior Application Scientist's Guide to Ester Formation: Validating o-Methyl-N,N'-diisopropylisourea against Classical Coupling Reagents
For researchers, scientists, and drug development professionals, the synthesis of esters is a foundational yet often challenging task. The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, yield, and the purity of the final product. While the landscape is dominated by well-established reagents like carbodiimides and onium salts, lesser-known agents such as o-Methyl-N,N'-diisopropylisourea (MDI) offer unique properties that warrant consideration.
This guide provides an in-depth technical comparison, positioning MDI within the broader context of modern esterification strategies. We will dissect its mechanism, compare its performance profile against industry-standard alternatives, and provide actionable experimental protocols for its validation and application.
The O-Alkylisourea Approach: Mechanism and Rationale of MDI
This compound belongs to the O-alkylisourea class of reagents. Unlike carbodiimides, which require in-situ activation of a carboxylic acid, O-alkylisoureas are themselves electrophilic alkylating agents. The reaction proceeds via the protonation of one of the nitrogen atoms by the carboxylic acid. This enhances the electrophilicity of the isourea, making it susceptible to nucleophilic attack by the carboxylate. The key step is the transfer of the methyl group from the isourea to the carboxylic acid, forming the methyl ester and the neutral, highly soluble N,N'-diisopropylurea byproduct.
The primary motivation for using an O-alkylisourea like MDI is the favorable nature of its byproduct. The generation of N,N'-diisopropylurea, which is soluble in most common organic solvents, simplifies purification by avoiding the precipitation issues commonly associated with reagents like dicyclohexylcarbodiimide (DCC).[1]
Caption: Proposed mechanism for MDI-mediated methyl esterification.
A Comparative Landscape of Esterification Reagents
To properly evaluate MDI, it must be compared against the most common classes of coupling reagents used in modern synthesis.
Carbodiimides (DCC, DIC)
Carbodiimides function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then attacked by the alcohol to yield the desired ester and a urea byproduct.
-
N,N'-Dicyclohexylcarbodiimide (DCC): The historical standard. Its primary drawback is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in many organic solvents, often complicating purification.[2]
-
N,N'-Diisopropylcarbodiimide (DIC): A liquid reagent that offers a significant advantage over DCC because its corresponding byproduct, N,N'-diisopropylurea (DIU), is soluble in most organic solvents, simplifying workup.[1][3][4]
The Steglich Esterification , which employs catalytic amounts of 4-dimethylaminopyridine (DMAP) alongside DCC or DIC, dramatically accelerates the reaction and suppresses side reactions, making it a powerful and widely used protocol.[2][5]
Onium Salts (Phosphonium and Aminium/Uronium)
Onium salts are pre-activated reagents that offer high coupling efficiency and are particularly valued in peptide synthesis for their ability to suppress racemization.
-
Phosphonium Salts (BOP, PyBOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly effective reagent for both amide and ester synthesis.[6][7][8] However, its use has declined due to the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][9] PyBOP was developed as a safer alternative.
-
Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective coupling agents available.[10] They react with carboxylic acids to form highly reactive OAt-active esters, which rapidly couple with nucleophiles.[11][12] While highly efficient, they are also significantly more expensive than carbodiimides.
Caption: Contrasting activation pathways of carbodiimides and onium salts.
Head-to-Head Comparison: MDI vs. The Field
The choice of reagent is a multi-faceted decision balancing reactivity, cost, substrate scope, and ease of purification.
| Feature | This compound (MDI) | DCC | DIC | BOP | HATU |
| Reagent Class | O-Alkylisourea | Carbodiimide | Carbodiimide | Phosphonium Salt | Aminium/Uronium Salt |
| Mechanism | Direct Methylating Agent | Forms O-Acylisourea | Forms O-Acylisourea | Forms Acyloxyphosphonium Salt | Forms OAt-Active Ester |
| Byproduct | N,N'-diisopropylurea (DIU) | N,N'-dicyclohexylurea (DCU) | N,N'-diisopropylurea (DIU) | Hexamethylphosphoramide (HMPA) | Tetramethylurea |
| Byproduct Solubility | High | Very Low (Precipitates) | High (Soluble) | High (Water Soluble) | High (Soluble) |
| Key Advantage | Simple, direct methylation; soluble byproduct. | Inexpensive, well-established. | Liquid, easy to handle; soluble byproduct.[1] | High reactivity.[7][13] | Extremely high efficiency, suppresses racemization.[10] |
| Key Disadvantage | Limited to methyl esters; less documented. | Insoluble byproduct complicates purification.[2] | Can be less reactive than onium salts. | Carcinogenic byproduct (HMPA) .[9] | High cost, generates stoichiometric waste. |
| Typical Conditions | Mild, often reflux in aprotic solvent. | Room temp, often with DMAP catalyst.[14] | Room temp.[4] | Room temp with a tertiary amine base.[8] | Room temp with a non-nucleophilic base.[11] |
Experimental Validation and Protocols
A self-validating protocol involves a clear workflow from reaction setup through to unambiguous characterization of the final product.
Caption: Standard workflow for synthesis, purification, and validation.
Protocol 1: Methyl Ester Synthesis using this compound (MDI)
This protocol is adapted for MDI based on established procedures for analogous O-alkylisoureas.
Objective: To synthesize Methyl Benzoate from Benzoic Acid using MDI.
Materials:
-
Benzoic Acid (1.0 equiv)
-
This compound (MDI) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzoic Acid (e.g., 122 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until the acid is fully dissolved.
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add MDI (e.g., 237 mg, 1.5 mmol) to the solution.
-
Causality: An excess of MDI is used to ensure the complete consumption of the limiting carboxylic acid. Anhydrous conditions are critical as water can hydrolyze the reagent.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-16 hours.
-
Causality: Heating provides the necessary activation energy for the alkylation reaction. The progress should be monitored to determine the optimal reaction time.
-
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the benzoic acid spot and the appearance of the less polar methyl benzoate product spot.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solution through a small plug of celite to remove any minor insoluble impurities. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Causality: The acid wash removes any unreacted MDI (as its protonated salt). The bicarbonate wash removes any unreacted benzoic acid. The brine wash removes residual water. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl benzoate.
Protocol 2: Comparative Ester Synthesis via Steglich Esterification (DCC/DMAP)
Objective: To synthesize Benzyl Benzoate from Benzoic Acid and Benzyl Alcohol.
Materials:
-
Benzoic Acid (1.0 equiv)
-
Benzyl Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)[14]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a round-bottom flask, add Benzoic Acid (1.0 mmol), Benzyl Alcohol (1.2 mmol), and DMAP (0.1 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir the solution in an ice bath (0°C).
-
Causality: Cooling the reaction prior to adding DCC minimizes side reactions, such as the formation of N-acylurea.[5]
-
-
Reagent Addition: Add a solution of DCC (1.1 mmol) in a small amount of DCM dropwise to the cold solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.
-
Workup: a. Filter off the precipitated DCU using a fritted funnel. b. Wash the filtrate sequentially with 0.5 M HCl (2 x 10 mL) and saturated NaHCO₃ solution (2 x 10 mL).
-
Causality: This washing sequence removes the DMAP catalyst and any unreacted starting materials. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield pure benzyl benzoate.
Concluding Remarks
This compound (MDI) represents a specialized tool for the direct methylation of carboxylic acids. Its primary advantage lies in the generation of a soluble urea byproduct, which can significantly streamline purification compared to traditional DCC-mediated couplings. However, its scope is limited to the formation of methyl esters, and it is far less documented than mainstream coupling reagents.
For general ester synthesis, particularly with more complex or sensitive substrates, the robust and versatile methods centered around DIC or onium salts like HATU remain the industry standard. The classic Steglich esterification continues to offer a cost-effective and reliable option. The validation of MDI for a specific application should be considered when direct methylation is desired and the avoidance of byproduct precipitation is a critical process parameter. As with any synthetic method, the final choice of reagent should be guided by a careful evaluation of substrate compatibility, scalability, cost, and purification requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]
- 4. Study on the versatility and application of N,N'-diisopropylcarbodiimide (DIC) in chemical synthesis_Chemicalbook [chemicalbook.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. BOP reagent - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. usbio.net [usbio.net]
- 10. benchchem.com [benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Amide Bond Formation: Comparing Phosphonium Reagents (HBTU, HATU) and the Role of O-Alkylisoureas
For researchers, scientists, and drug development professionals, the construction of the amide bond is a foundational process in modern chemistry. The selection of the appropriate reagent dictates the efficiency, purity, and stereochemical integrity of the final product, particularly in the exacting field of peptide synthesis. This guide provides an in-depth comparison of the widely-used phosphonium-type reagents, HBTU and HATU, and clarifies the distinct role of O-Alkylisoureas, such as o-Methyl-N,N'-diisopropylisourea, in synthetic chemistry.
The Central Challenge: Activating the Carboxyl Group
The formation of an amide bond requires the coupling of a carboxylic acid and an amine. This reaction is not spontaneous under ambient conditions because the carboxylic acid's hydroxyl group is a poor leaving group. The core principle of modern coupling reagents is to convert this hydroxyl into a better leaving group, thereby "activating" the carboxyl group for nucleophilic attack by the amine.
The most successful reagents achieve this activation rapidly and with minimal side reactions, the most critical of which is racemization—the loss of stereochemical purity at the α-carbon of an amino acid.[1][2]
The Powerhouses of Peptide Synthesis: HBTU and HATU
In recent decades, phosphonium and aminium/uronium salts have become the reagents of choice for peptide synthesis due to their high coupling rates and suppression of side reactions.[3] HBTU and HATU, while structurally classified as guanidinium salts, function as premier aminium-type coupling reagents.[4][5]
Mechanism of Action: The Path via an Active Ester
Both HBTU and HATU operate through a similar, highly efficient mechanism. The process, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds as follows:
-
Deprotonation: The base removes the proton from the carboxylic acid, forming a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of the HBTU or HATU reagent.[6]
-
Active Ester Formation: This initial adduct rapidly rearranges to form a highly reactive ester intermediate. For HBTU, this is an O-benzotriazolyl (OBt) ester. For HATU, it is a significantly more reactive O-azabenzotriazolyl (OAt) ester.[7][8]
-
Coupling: The free amine of the second amino acid attacks the carbonyl carbon of the active ester, displacing the HOBt or HOAt moiety and forming the desired peptide bond.[9]
The superior performance of HATU, especially in difficult or sterically hindered couplings, is attributed to the properties of its HOAt leaving group. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction and further minimizing the risk of racemization compared to HBTU.[5][10]
Performance Comparison: HBTU vs. HATU
While both are highly effective, HATU generally provides superior results, particularly for challenging sequences.
| Parameter | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Reactivity | High | Very High; superior for sterically hindered amino acids.[8] |
| Racemization Risk | Low | Very Low; the HOAt leaving group actively suppresses racemization.[5] |
| Coupling Speed | Fast | Faster than HBTU.[4] |
| Side Reactions | Can cause guanidinylation of the N-terminus if used in excess.[11] | Also carries a risk of guanidinylation, but high reactivity can mitigate this.[7] |
| Cost | More economical | Higher cost |
A Different Class of Reagent: The O-Alkylisoureas
The search for this compound in the context of modern peptide coupling reveals a different functional role. Unlike HBTU/HATU, which are activating agents for carboxylic acids, O-Alkylisoureas are primarily alkylating agents.
Clarifying the Mechanism: O-Acylisourea vs. O-Alkylisourea
The confusion often arises from the term "isourea." In the classic carbodiimide coupling method (using reagents like N,N'-Diisopropylcarbodiimide, DIC), the carboxylic acid attacks the carbodiimide to form a transient O-acylisourea intermediate. This intermediate is highly reactive and is the species that is attacked by the amine.
In contrast, this compound is a stable, pre-formed O-methylisourea . Its primary reaction is to transfer its methyl group to a nucleophile, not to activate a separate carboxylic acid molecule for amide bond formation. Research from as early as 1977 details its reaction with the nucleophilic sites on amino acids, demonstrating its function as an alkylating agent.[12]
Therefore, a direct efficacy comparison between this compound and HBTU/HATU for peptide coupling is scientifically inappropriate as they perform fundamentally different chemical transformations.
Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following are standardized, validated methods for using HBTU and HATU in solid-phase peptide synthesis (SPPS).
Experimental Workflow for SPPS Coupling
The general workflow for a single coupling cycle in Fmoc-based SPPS is consistent and serves as a reliable framework for comparing reagent performance.
Protocol 1: Standard HBTU Coupling
This protocol outlines a general procedure for a single coupling step on a 0.1 mmol scale during Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF) of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in a minimal volume of DMF.
-
Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. Vortex briefly. The solution may change color.
-
Coupling: Immediately add the activation mixture to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: After the reaction time, take a small sample of resin beads to perform a completion test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: High-Efficiency HATU Coupling
This protocol is particularly suited for difficult couplings, including sterically hindered or N-methylated amino acids.
-
Resin Preparation: Prepare the Fmoc-deprotected peptide-resin as described in the HBTU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF.[7]
-
Base Addition: Add DIPEA or 2,4,6-collidine (0.8 mmol, 8 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes before adding to the resin.
-
Coupling: Transfer the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the reaction at room temperature. For standard couplings, 30-60 minutes is sufficient. For hindered systems, reaction times may be extended to 2-4 hours.
-
Monitoring and Washing: Monitor the reaction for completion as described above. Upon completion, drain the solution and wash the resin extensively with DMF.
Conclusion and Recommendations
The choice of reagent is a critical decision in the synthesis of peptides and other amide-containing molecules.
-
For high-efficiency and routine peptide synthesis, HBTU and HATU are industry-standard coupling reagents. They operate via a well-understood mechanism that involves the formation of a highly reactive ester intermediate, leading to rapid and clean amide bond formation with low levels of racemization.[11][13]
-
HATU is the superior reagent for challenging syntheses , including those with sterically hindered residues or sequences prone to aggregation, justifying its higher cost where maximum yield and purity are paramount.[5]
-
This compound is not a peptide coupling reagent in the same functional class. It is an alkylating agent. Researchers should be precise in their understanding of reagent function to avoid failed syntheses. The isourea moiety it contains is structurally distinct from the transient O-acylisourea intermediate formed during carbodiimide-mediated couplings.
By understanding the distinct mechanisms and appropriate applications of these powerful chemical tools, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in drug discovery and development.
References
- 1. scribd.com [scribd.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
A Cost-Benefit Analysis of O-Methyl-N,N'-diisopropylisourea in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of coupling reagent for amide bond formation is a critical decision with significant implications for process efficiency, cost-effectiveness, and environmental impact. O-Methyl-N,N'-diisopropylisourea stands as a notable reagent in this class. This guide provides an in-depth cost-benefit analysis of this compound, offering a comparative perspective against other commonly employed coupling reagents, supported by available data and established chemical principles.
Introduction to this compound: Mechanism and Application
This compound belongs to the isourea class of compounds, which are effective reagents for the activation of carboxylic acids to facilitate amide bond formation. The reaction mechanism involves the protonation of the isourea by the carboxylic acid, followed by nucleophilic attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and the byproduct, N,N'-diisopropylurea.[1]
This reagent is particularly utilized in situations where mild reaction conditions are required and is an alternative to the more common carbodiimides. Its application is found in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Comparative Analysis with Alternative Coupling Reagents
The selection of a coupling reagent for large-scale synthesis is a multi-faceted decision that balances cost, efficiency, safety, and waste management. Here, we compare this compound with prominent alternatives.
| Feature | This compound | N,N'-Diisopropylcarbodiimide (DIC) | Phosphonium Salts (e.g., PyBOP) | Uronium/Aminium Salts (e.g., HATU, HBTU) |
| Cost | Data on bulk pricing is not readily available, but is expected to be comparable to or slightly higher than carbodiimides. | Generally considered a cost-effective option for large-scale synthesis.[2] | Higher cost compared to carbodiimides and isoureas. | Generally the most expensive class of coupling reagents.[3] |
| Activation & Reactivity | Forms a reactive O-acylisourea intermediate. | Also forms an O-acylisourea intermediate.[4] | Forms a highly reactive phosphonium ester. | Forms a highly reactive uronium/aminium ester. |
| Byproducts | N,N'-diisopropylurea. | N,N'-diisopropylurea. | Tripyrrolidinophosphine oxide. | Tetramethylurea (from HBTU/HATU). |
| Byproduct Solubility | Soluble in many organic solvents, limited solubility in water.[5][6] | Soluble in many organic solvents, limited solubility in water.[5][6] | Generally soluble in organic solvents. | Water-soluble, facilitating easier removal during aqueous workups. |
| Racemization Risk | Moderate risk, can be mitigated with additives. | Moderate risk, often used with additives like HOBt or OxymaPure to suppress racemization.[2] | Lower risk of racemization.[2] | Generally low risk of racemization.[3] |
| Safety & Handling | Flammable liquid and vapor.[7] | Liquid at room temperature, generally easier to handle than solid DCC.[8] | Solid, stable reagents. | Some reagents (e.g., those containing HOBt) may have explosive properties.[9] |
| Green Chemistry Profile | Moderate atom economy. The urea byproduct needs to be managed. | Similar atom economy to isoureas. | Lower atom economy due to higher molecular weight. | Lower atom economy. Water-soluble byproducts are a green advantage. |
In-Depth Cost-Benefit Considerations
Reagent Cost and Availability
While specific bulk pricing for this compound is not publicly listed, the synthesis of isoureas is generally straightforward, suggesting a cost profile that could be competitive with carbodiimides, especially if manufactured on a large scale. However, carbodiimides like DIC are widely produced and readily available, making them a default cost-effective choice for many industrial processes.[2] The higher cost of phosphonium and uronium salts often restricts their use to high-value products or particularly challenging synthetic steps where their high efficiency and low racemization risk justify the expense.[3]
Process Efficiency and Yield
The efficiency of a coupling reagent is a critical factor in its cost-benefit analysis. While high yields are paramount, reaction time and the need for excess reagents also play a significant role in throughput and overall process cost. This compound is an effective activating agent, though quantitative, direct comparisons of its performance against other reagents in large-scale synthesis are not extensively published. The choice of reagent can also impact the ease of purification, with cleaner reactions leading to reduced downstream processing costs.
Waste Management and Environmental Impact
A significant, and often underestimated, cost in large-scale synthesis is waste management. The primary byproduct of both this compound and DIC is N,N'-diisopropylurea. This byproduct has limited solubility in water but is soluble in many common organic solvents.[5][6] This property can be either an advantage or a disadvantage depending on the process. In a process with an aqueous work-up, the urea may precipitate and be removed by filtration. However, in many organic solvent-based processes, it will remain in the product stream, necessitating removal by crystallization or chromatography, which adds to the process complexity and cost.
From a "green chemistry" perspective, the generation of a stoichiometric amount of urea byproduct reduces the atom economy of the reaction. Reagents with water-soluble byproducts, such as EDC or those derived from uronium/aminium salts, can simplify waste disposal and reduce the environmental impact of the organic waste stream.
The following diagram illustrates the decision-making process for selecting a coupling reagent in a large-scale synthesis context:
Caption: Decision matrix for coupling reagent selection in large-scale synthesis.
Experimental Protocols: A Comparative Example
To illustrate the practical application of these reagents, the following are representative, hypothetical protocols for a generic amide coupling reaction at a large scale.
Protocol 1: Amide Synthesis using this compound
Reaction: Carboxylic Acid (1.0 kg, 1.0 equiv) + Amine (1.1 equiv) -> Amide
Materials:
-
Carboxylic Acid: 1.0 kg
-
Amine: (molar equivalent to be calculated based on molecular weight)
-
This compound: (1.2 equiv)
-
Anhydrous Toluene: 10 L
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the carboxylic acid (1.0 kg) and anhydrous toluene (5 L).
-
Stir the mixture at room temperature to dissolve the carboxylic acid.
-
Add the amine (1.1 equiv) to the reactor.
-
Slowly add this compound (1.2 equiv) to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, add the remaining anhydrous toluene (5 L) to the reactor.
-
Transfer the reaction mixture to a separation funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (1 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
The byproduct, N,N'-diisopropylurea, will be distributed between the organic and aqueous layers, with a significant portion remaining in the organic layer, which may require removal through crystallization or chromatography of the final product.
Protocol 2: Amide Synthesis using N,N'-Diisopropylcarbodiimide (DIC)
Reaction: Carboxylic Acid (1.0 kg, 1.0 equiv) + Amine (1.1 equiv) -> Amide
Materials:
-
Carboxylic Acid: 1.0 kg
-
Amine: (molar equivalent to be calculated based on molecular weight)
-
N,N'-Diisopropylcarbodiimide (DIC): (1.2 equiv)
-
Anhydrous Dichloromethane (DCM): 10 L
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
To a 20 L reactor, charge the carboxylic acid (1.0 kg) and anhydrous DCM (5 L).
-
Stir the mixture at room temperature to dissolve the carboxylic acid.
-
Add the amine (1.1 equiv) to the reactor.
-
Slowly add DIC (1.2 equiv) to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, add the remaining anhydrous DCM (5 L) to the reactor.
-
Follow steps 7-10 as in Protocol 1. The byproduct, N,N'-diisopropylurea, will have a similar solubility profile and require similar downstream processing for removal.
The following workflow diagram illustrates the key steps in a large-scale amide synthesis using a coupling reagent.
Caption: Generalized workflow for large-scale amide synthesis and purification.
Conclusion and Future Outlook
This compound presents a viable, though less documented, alternative to more conventional coupling reagents for large-scale amide synthesis. Its primary advantage lies in providing a reactive intermediate under mild conditions. The cost-benefit analysis, however, is nuanced and highly dependent on the specific process requirements.
For cost-sensitive, large-volume productions, carbodiimides such as DIC are likely to remain the reagents of choice due to their established supply chains and lower cost. For high-value, sensitive substrates where minimizing racemization is paramount, the additional cost of phosphonium or uronium salts may be justified.
The competitive edge for this compound in the industrial setting will likely depend on factors such as its bulk manufacturing cost, and any unique reactivity or selectivity it may offer for specific substrates that are not well-served by existing reagents. As the chemical industry continues to embrace green chemistry principles, the development of more atom-economical and environmentally benign coupling reagents will be a key area of future innovation.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. britiscientific.com [britiscientific.com]
- 3. 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | 71432-55-8 [chemicalbook.com]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jchemrev.com [jchemrev.com]
A Comparative Guide to the Spectroscopic Validation of o-Methyl-N,N'-diisopropylisourea Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of ester and amide bonds remains a cornerstone of molecular construction, particularly within the pharmaceutical and materials science sectors. The choice of coupling reagent is paramount, directly influencing reaction efficiency, product purity, and overall synthetic strategy. o-Methyl-N,N'-diisopropylisourea (MDI) presents itself as a valuable, yet sometimes overlooked, reagent for these critical transformations. This guide offers an in-depth technical comparison of MDI-mediated reactions with common alternatives, focusing on the spectroscopic validation of the resulting products to ensure scientific rigor and reproducibility.
The Role and Mechanism of this compound in Synthesis
This compound is an O-alkylisourea, a class of compounds that serve as powerful alkylating agents. In the context of esterification and amidation, MDI acts as a dehydrative coupling agent, facilitating the union of a carboxylic acid with an alcohol or amine.
Mechanism of Action: The Expertise Behind the Choice
The efficacy of MDI lies in its ability to activate a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an alcohol or amine. The driving force for the reaction is the formation of the highly stable N,N'-diisopropylurea (DIU) byproduct. This mechanism is analogous to that of widely used carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[1]
Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The formation of the stable urea byproduct is a strong thermodynamic driver, often leading to high reaction yields. Unlike some other methods, isourea-mediated couplings do not typically require harsh acidic or basic conditions, making them suitable for sensitive substrates.
Spectroscopic Validation: A Self-Validating System
The trustworthiness of any synthetic protocol hinges on the unambiguous identification of its products and byproducts. A key advantage of using MDI is the straightforward spectroscopic "signature" left by the reaction, allowing for a self-validating system. The successful reaction is confirmed by the presence of signals corresponding to the desired ester or amide and the characteristic signals of the N,N'-diisopropylurea (DIU) byproduct.
Experimental Workflow for Product Validation
A generalized workflow for the validation of an MDI-mediated coupling reaction is outlined below. This protocol ensures a systematic approach to confirming the reaction's outcome.
Caption: Experimental workflow for MDI-mediated coupling and product validation.
Spectroscopic Profile of the Byproduct: N,N'-diisopropylurea (DIU)
The presence of DIU is a strong indicator that the MDI reagent has been consumed and the reaction has proceeded.
| Spectroscopic Technique | Characteristic Signals for N,N'-diisopropylurea (DIU) |
| ¹H NMR | - A multiplet or septet around δ 3.8-4.0 ppm for the two equivalent methine (CH) protons of the isopropyl groups. - A doublet around δ 1.1-1.2 ppm for the twelve equivalent methyl (CH₃) protons. - A broad singlet for the two N-H protons, the chemical shift of which is solvent and concentration dependent. |
| ¹³C NMR | - A signal for the carbonyl (C=O) carbon around δ 158 ppm. - A signal for the methine (CH) carbons around δ 42 ppm. - A signal for the methyl (CH₃) carbons around δ 23 ppm.[2] |
| IR Spectroscopy | - A strong C=O stretch around 1630-1650 cm⁻¹. - N-H stretching bands in the region of 3200-3400 cm⁻¹. - C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 144. - Characteristic fragment ions corresponding to the loss of isopropyl groups.[3] |
Spectroscopic Validation of a Model Esterification: Methyl Benzoate
Reaction: Benzoic Acid + Methanol --(MDI)--> Methyl Benzoate + DIU
| Spectroscopic Technique | Expected Signals for Methyl Benzoate |
| ¹H NMR (CDCl₃) | - A multiplet for the aromatic protons ortho to the ester group at ~δ 8.0 ppm. - A multiplet for the meta and para aromatic protons between δ 7.3-7.6 ppm. - A sharp singlet for the methyl (OCH₃) protons at ~δ 3.9 ppm.[3] |
| ¹³C NMR (CDCl₃) | - A signal for the carbonyl (C=O) carbon at ~δ 167 ppm. - Signals for the aromatic carbons between δ 128-133 ppm. - A signal for the methyl (OCH₃) carbon at ~δ 52 ppm.[4] |
| IR Spectroscopy | - A strong C=O stretch for the ester at ~1720 cm⁻¹.[2][5] - C-O stretching bands in the 1100-1300 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 136. - A prominent fragment ion at m/z 105 (loss of -OCH₃) and m/z 77 (phenyl cation).[6][7] |
Spectroscopic Validation of a Model Amidation: N-benzylbenzamide
Reaction: Benzoic Acid + Benzylamine --(MDI)--> N-benzylbenzamide + DIU
| Spectroscopic Technique | Expected Signals for N-benzylbenzamide |
| ¹H NMR (CDCl₃) | - A multiplet for the aromatic protons of the benzoyl group at ~δ 7.7-7.8 ppm (ortho) and δ 7.4-7.5 ppm (meta, para). - A multiplet for the aromatic protons of the benzyl group at ~δ 7.2-7.4 ppm. - A doublet for the benzylic (CH₂) protons at ~δ 4.6 ppm. - A broad singlet for the N-H proton at ~δ 6.4 ppm.[8][9] |
| ¹³C NMR (CDCl₃) | - A signal for the carbonyl (C=O) carbon at ~δ 167 ppm. - Signals for the aromatic carbons between δ 127-138 ppm. - A signal for the benzylic (CH₂) carbon at ~δ 44 ppm.[8][10] |
| IR Spectroscopy | - A strong C=O stretch (Amide I band) around 1660 cm⁻¹. - An N-H bending vibration (Amide II band) around 1540 cm⁻¹. - An N-H stretching band around 3300 cm⁻¹.[11] |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 211. - Prominent fragment ions at m/z 105 (benzoyl cation) and m/z 91 (tropylium ion from the benzyl group).[12] |
Performance Comparison with Alternative Coupling Reagents
While this compound is a potent coupling reagent, it is essential to understand its performance in the context of other widely used alternatives. The choice of reagent often depends on factors such as substrate scope, cost, reaction conditions, and ease of byproduct removal.
MDI vs. Carbodiimides (DCC, DIC, EDC)
Carbodiimides are perhaps the most common class of coupling reagents.[1]
-
Mechanism: As previously mentioned, the mechanism is very similar, proceeding through a reactive O-acylisourea intermediate.
-
Byproduct Removal: A significant practical difference lies in the solubility of the urea byproduct. The N,N'-dicyclohexylurea (DCU) formed from DCC is largely insoluble in many organic solvents, which can simplify purification by filtration but can also complicate reactions by precipitating out. The N,N'-diisopropylurea (DIU) from both MDI and DIC is generally more soluble, often requiring chromatographic purification. The byproduct from the water-soluble carbodiimide EDC is removed during aqueous work-up.
-
Side Reactions: A potential side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the desired reaction pathway.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can mitigate this side reaction by forming a more stable active ester.
Caption: Comparison of reaction pathways for MDI and Carbodiimides.
Quantitative Comparison
While comprehensive, direct comparative studies for simple esterifications and amidations using MDI are not abundant in the literature, data for related systems allows for a general performance assessment. O-alkylisoureas are known to provide good to excellent yields in esterification reactions, often comparable to those achieved with carbodiimide-based methods.[2] For instance, DCC/DMAP-mediated esterifications often report yields in the range of 70-95%. Amidation reactions using various coupling agents also typically achieve high yields, often exceeding 90% under optimized conditions.[6]
| Coupling Reagent | Typical Yields (Esterification) | Typical Yields (Amidation) | Key Advantages | Key Disadvantages |
| This compound (MDI) | Good to Excellent | Good to Excellent | Mild conditions, high reactivity. | Byproduct often requires chromatography for removal. |
| DCC | Good to Excellent | Good to Excellent | Insoluble byproduct simplifies purification by filtration. | Byproduct can be difficult to remove completely from resin in solid-phase synthesis. |
| DIC | Good to Excellent | Good to Excellent | Liquid reagent, easy to handle; soluble byproduct. | Byproduct requires chromatography. |
| EDC | Good to Excellent | Good to Excellent | Water-soluble reagent and byproduct, ideal for bioconjugation. | Susceptible to hydrolysis in aqueous media. |
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory application. Researchers should optimize conditions for their specific substrates.
Protocol: Esterification of Benzoic Acid using MDI
-
To a solution of benzoic acid (1.0 mmol) and methanol (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add this compound (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure methyl benzoate.
-
Validate the product and byproduct fractions using NMR, IR, and MS as described in Section 2.
Protocol: Amidation of Benzoic Acid using MDI
-
To a solution of benzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add this compound (1.1 mmol).
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Work-up and purify as described in the esterification protocol.
-
Validate the product and byproduct fractions using NMR, IR, and MS as described in Section 2.
Conclusion
This compound is a highly effective reagent for the synthesis of esters and amides under mild conditions. Its performance is comparable to that of common carbodiimides, offering a valuable alternative in the synthetic chemist's toolkit. The key to its reliable application lies in the rigorous spectroscopic validation of the reaction products. By carefully analyzing the NMR, IR, and mass spectra of both the desired product and the characteristic N,N'-diisopropylurea byproduct, researchers can ensure the integrity and success of their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to confidently employ and validate reactions utilizing this versatile coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. Ester synthesis by O-alkylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. rsc.org [rsc.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Guide to Peptide Coupling Agents: A Kinetic Perspective on o-Methyl-N,N'-diisopropylisourea and Its Comparators
In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental, repeating step that dictates the success of the entire endeavor. The choice of coupling agent is therefore not merely a matter of preference but a critical decision that influences reaction speed, product yield, and, most importantly, the preservation of stereochemical integrity. This guide provides an in-depth comparison of various classes of coupling agents from a kinetic standpoint, with a special focus on the mechanistic role of isoureas, exemplified by o-Methyl-N,N'-diisopropylisourea, in the context of the widely used carbodiimide method.
We will dissect the causality behind experimental choices, offering not just protocols but the scientific reasoning that underpins them. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complex landscape of coupling chemistry, enabling them to select the optimal reagent for their specific synthetic challenge.
The Kinetic Imperative in Peptide Coupling
The ideal peptide coupling reaction is characterized by rapid amide bond formation that significantly outpaces competing side reactions. The primary kinetic challenge is to minimize the rate of epimerization, the loss of chiral purity at the α-carbon of the activated amino acid. This occurs predominantly through the formation of a 5(4H)-oxazolone intermediate, a process whose rate is highly dependent on the coupling agent, solvent, and base employed[1][2]. Therefore, a kinetic comparison of coupling agents is a multi-faceted analysis of the rates of three key processes:
-
Activation: The rate at which the carboxylic acid is converted into a reactive intermediate.
-
Aminolysis: The rate of the desired reaction between the activated intermediate and the N-terminal amine of the growing peptide chain.
-
Epimerization: The rate of oxazolone formation and subsequent loss of stereochemical integrity.
The Carbodiimide Pathway and the O-Acylisourea Intermediate
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are foundational coupling reagents. Their mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate[3]. This intermediate is the central player in the reaction, but its high reactivity is a double-edged sword.
The O-acylisourea can follow three main pathways:
-
Desired Aminolysis: React directly with an amine to form the peptide bond and a soluble diisopropylurea (DIU) byproduct.[4]
-
Undesired Rearrangement: Undergo a slow intramolecular O→N acyl transfer to form a stable, unreactive N-acylurea, which terminates the coupling reaction for that molecule.[4][5]
-
Epimerization: Facilitate the formation of the problematic oxazolone intermediate, leading to racemization.[6]
This is where a compound like This compound provides crucial mechanistic insight. While not typically used as a primary coupling agent in standard peptide synthesis, it represents a stable, isolable analog of the transient O-acylisourea intermediate (specifically, a methylated version). Its stability, compared to the fleeting existence of the O-acylisourea formed in situ from DIC, underscores the high reactivity required for the coupling reaction. The challenge for carbodiimide-mediated couplings is to harness the reactivity of the O-acylisourea for aminolysis before it succumbs to rearrangement or promotes epimerization.
To control these competing kinetics, additives are essential. Reagents like OxymaPure (Ethyl cyanohydroxyiminoacetate) rapidly trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to epimerization, yet still sufficiently reactive for efficient aminolysis.[4][7][8] This two-step process effectively optimizes the kinetic profile of the reaction.
References
- 1. Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Environmental impact comparison of o-Methyl-N,N'-diisopropylisourea and other reagents
Introduction: The Green Imperative in Peptide and Drug Synthesis
The synthesis of peptides and complex organic molecules is fundamental to pharmaceutical and materials science research. At the heart of these syntheses lies the formation of the amide bond, a reaction ubiquitously facilitated by coupling reagents. Historically, the focus has been on reaction efficiency and yield. However, the growing emphasis on sustainable and green chemistry has shifted the paradigm, compelling researchers to scrutinize the environmental footprint of their chosen reagents.[1] The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, for solid-phase peptide synthesis (SPPS) can be alarmingly high, often around 13,000, underscoring the urgent need for more environmentally benign processes.[2][3][4][5]
This guide provides a comparative analysis of the environmental impact of various coupling reagents, with a special focus on o-Methyl-N,N'-diisopropylisourea and its standing against more conventional reagents. We will delve into the synthesis of these reagents, the nature of their byproducts, and key green chemistry metrics such as atom economy and Environmental Factor (E-Factor) to provide a holistic view for the environmentally conscious researcher.
Understanding the Players: A Look at Common Coupling Reagents
A plethora of coupling reagents have been developed, each with its own mechanistic nuances and, consequently, a unique environmental profile. They can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
This compound: A Reagent with Dual Potential
This compound is an O-alkylisourea, a class of compounds that can act as alkylating agents or, in the context of amide bond formation, function similarly to carbodiimides. When used as a coupling reagent, it activates a carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by an amine to form the desired amide. The theoretical byproducts of this reaction are methanol and N,N'-diisopropylurea.
Carbodiimides (DIC, DCC, EDC)
Diisopropylcarbodiimide (DIC) and dicyclohexylcarbodiimide (DCC) are workhorses in peptide synthesis.[6] Their primary byproduct is the corresponding disubstituted urea. While effective, the insolubility of dicyclohexylurea (DCU) in many common solvents complicates product purification, making DCC less suitable for solid-phase synthesis.[7] N,N'-diisopropylurea (DIU), the byproduct of DIC, is more soluble in organic solvents, facilitating its removal.[8]
Uronium/Aminium Salts (HATU, HBTU, COMU)
Reagents like HATU, HBTU, and COMU are known for their high efficiency and low rates of racemization.[9] However, their synthesis often involves hazardous materials, and their byproducts can pose environmental concerns. For instance, HATU and HBTU are based on the benzotriazole moiety. Benzotriazole and its derivatives are known to be persistent in the environment and can have ecotoxicological effects.[10][11][12] COMU, an Oxyma-based reagent, was developed as a safer alternative to benzotriazole-based reagents, with water-soluble byproducts that are more easily removed.[13][14][15][16]
Phosphonium Salts (PyBOP)
PyBOP is another benzotriazole-based reagent that avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with the older BOP reagent.[17] However, it still releases a benzotriazole derivative into the waste stream.
Comparative Analysis of Environmental Impact
To objectively compare these reagents, we will consider several key environmental metrics:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.[18][19][20][21]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.
-
Byproduct Profile: The toxicity, persistence, and overall environmental impact of the byproducts generated during the coupling reaction.
-
Reagent Synthesis: The environmental impact associated with the manufacturing of the coupling reagent itself, including the use of hazardous starting materials and solvents.
Table 1: Comparative Overview of Coupling Reagents
| Reagent | Class | Key Byproducts | Atom Economy (Theoretical) | E-Factor (Illustrative) | Key Environmental Considerations |
| This compound | Isourea | Methanol, N,N'-diisopropylurea | Moderate | Moderate | Methanol is a volatile organic compound (VOC) and has some toxicity.[22][23][24][25] N,N'-diisopropylurea has limited biodegradability.[26][27][28][29][30] |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | N,N'-diisopropylurea | High | Low | Byproduct has limited biodegradability. |
| HATU | Uronium Salt | Tetramethylurea, Hexafluorophosphate, 1-Hydroxy-7-azabenzotriazole | Low | High | Benzotriazole derivatives are persistent and ecotoxic.[10][11][12] |
| HBTU | Uronium Salt | Tetramethylurea, Hexafluorophosphate, 1-Hydroxybenzotriazole | Low | High | Benzotriazole derivatives are persistent and ecotoxic.[10][11][12] |
| PyBOP | Phosphonium Salt | Tripyrrolidinophosphine oxide, Hexafluorophosphate, 1-Hydroxybenzotriazole | Low | High | Benzotriazole derivatives are persistent and ecotoxic.[10][11][12] |
| COMU | Uronium Salt | Morpholinium derivative, Hexafluorophosphate, Oxyma derivative | Low | Moderate | Byproducts are generally water-soluble and considered less hazardous than benzotriazole derivatives.[13][14][15][16] |
Note: Atom Economy and E-Factor are highly dependent on the specific reaction and substrates. The values presented are for illustrative comparison.
Delving Deeper: Byproduct Analysis
The byproducts of a coupling reaction are a major contributor to its environmental impact.
-
N,N'-diisopropylurea (DIU): The byproduct of both this compound (inferred) and DIC. While not acutely toxic, its persistence in the environment is a concern.[26][27][28][29][30]
-
Methanol: A byproduct of this compound. It is a volatile organic compound (VOC) that can contribute to air pollution. It is also toxic to aquatic life in high concentrations.[22][23][24][25]
-
Benzotriazole Derivatives: Released from HATU, HBTU, and PyBOP. These compounds are known for their environmental persistence and potential to bioaccumulate. They have been detected in various environmental compartments and can exhibit toxicity to aquatic organisms.[10][11][12][31][32]
-
Tetramethylurea: A byproduct of HATU and HBTU. It is a suspected carcinogen and has moderate toxicity.
-
Hexafluorophosphate (PF6⁻): A common counterion in uronium and phosphonium salts. While generally considered to be of low toxicity, its environmental fate is not fully understood.
-
Oxyma-based Byproducts: The byproducts of COMU are generally more water-soluble and considered to be more environmentally benign than benzotriazole derivatives.[13][14][15][16]
Experimental Protocols: A Framework for Green Amide Synthesis
To facilitate a practical comparison, the following are generalized, step-by-step protocols for amide bond formation using different classes of reagents. Researchers should optimize these protocols for their specific substrates and reaction conditions, keeping green chemistry principles in mind (e.g., using greener solvents, minimizing reagent excess).
Protocol 1: Amide Synthesis using this compound
-
Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the O-acylisourea intermediate.
-
Add the amine (1 equivalent).
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Filter off any precipitated N,N'-diisopropylurea.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Amide Synthesis using DIC/Oxyma
-
Dissolve the carboxylic acid (1 equivalent) and OxymaPure® (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, 2-MeTHF).
-
Add DIC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Add the amine (1 equivalent).
-
Continue stirring at room temperature until the reaction is complete.
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Amide Synthesis using HATU
-
Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF).
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the amine (1 equivalent).
-
Continue stirring at room temperature until the reaction is complete.
-
Work-up:
-
Dilute with an organic solvent and wash with water and brine to remove water-soluble byproducts.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanisms of amide bond formation for the different classes of coupling reagents and the generation of their respective byproducts.
Caption: Generalized reaction pathways for amide bond formation.
Conclusion: Making an Environmentally Informed Choice
The selection of a coupling reagent has significant implications for the environmental impact of a chemical synthesis. While there is no single "greenest" reagent for all applications, a careful consideration of the factors outlined in this guide can lead to more sustainable practices.
-
For routine syntheses where cost is a major factor, the use of DIC with an additive like OxymaPure offers a good balance of efficiency and a more favorable environmental profile compared to benzotriazole-based reagents.
-
This compound , while not a mainstream coupling reagent, presents an interesting alternative. Its primary byproducts, methanol and N,N'-diisopropylurea, may be considered less environmentally harmful than the persistent and ecotoxic benzotriazole derivatives. However, the release of methanol, a VOC, should be managed.
-
Uronium and phosphonium salts like HATU, HBTU, and PyBOP, while highly effective, should be used with caution due to the environmental persistence and toxicity of their benzotriazole-containing byproducts.
-
COMU stands out as a promising greener alternative in the uronium salt class, offering high reactivity with the benefit of more benign, water-soluble byproducts.[13][14][15][16]
Ultimately, the path towards greener synthesis involves a multi-faceted approach. This includes not only the judicious selection of coupling reagents but also the adoption of greener solvents, optimization of reaction conditions to minimize waste, and the development of efficient purification methods. By integrating these principles into our daily laboratory work, we, as researchers and scientists, can significantly contribute to a more sustainable future for the chemical sciences.
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis - OAK Open Access Archive [oak.novartis.com]
- 4. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. PyBOP - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. omnicalculator.com [omnicalculator.com]
- 21. primescholars.com [primescholars.com]
- 22. epa.gov [epa.gov]
- 23. Appendix 1: Methanol - The Story of a Substance - Canada.ca [canada.ca]
- 24. methanol.org [methanol.org]
- 25. liquidwind.com [liquidwind.com]
- 26. solubilityofthings.com [solubilityofthings.com]
- 27. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 28. biosynth.com [biosynth.com]
- 29. 1,3-diisopropylurea | 4128-37-4 [sigmaaldrich.com]
- 30. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 31. Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management [mdpi.com]
- 32. Removal of benzotriazole derivatives by biochar: Potential environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of O-Methyl-N,N'-diisopropylisourea
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. O-Methyl-N,N'-diisopropylisourea is a valuable reagent in organic synthesis, often used in methylation and esterification reactions. However, its characteristics necessitate a structured and informed approach to its disposal. This guide provides essential, step-by-step procedures to ensure that waste this compound is handled in a manner that protects laboratory personnel, the community, and the environment.
The cornerstone of chemical waste management is the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA).[1][2] This principle holds the generator of the waste responsible for its safe handling from the moment it is created until its ultimate disposal.[2][3] Adherence to these protocols is not merely a matter of best practice but a legal and ethical obligation.[4]
Part 1: Hazard Assessment and Waste Classification
Before any handling or disposal can occur, a thorough understanding of the chemical's hazards is paramount. This assessment directly informs its classification as a hazardous waste and dictates the necessary safety precautions.
This compound is classified under the Globally Harmonized System (GHS) as a Flammable Liquid, Category 3.[5] This classification is the primary driver for its management as a regulated hazardous waste.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Data | Source |
| CAS Number | 54648-79-2 | |
| Molecular Formula | C₈H₁₈N₂O | [5] |
| Physical State | Liquid | |
| Flash Point | 35 °C (95 °F) - closed cup | |
| GHS Hazard Class | Flammable Liquid, Category 3 | [5] |
| Hazard Statement | H226: Flammable liquid and vapor | [5] |
Based on its low flash point, any waste containing this compound must be treated as an ignitable hazardous waste.
Part 2: Pre-Disposal Workflow and Required PPE
A systematic approach is critical to ensure all safety and regulatory steps are followed. The following workflow outlines the decision-making process from waste generation to final disposal.
Caption: Pre-Disposal Workflow for this compound.
Personal Protective Equipment (PPE):
Given the flammability and potential for uncharacterized hazards inherent to reactive isoureas, stringent PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat should be worn over personal clothing.
-
Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
Part 3: Step-by-Step Disposal Protocol
This protocol details the safe containment, labeling, and storage of this compound waste pending collection by a certified disposal service.
Step 1: Waste Segregation Immediately segregate waste this compound at the point of generation.
-
Causality: Isoureas can be reactive. To prevent dangerous chemical reactions, this waste stream must not be mixed with other chemical wastes, particularly acids, strong oxidizing agents, or other reactive materials.[7]
Step 2: Containerization Select a container appropriate for flammable liquid waste.
-
Container Material: Use a chemically compatible container, typically glass or polyethylene, that can be securely sealed.
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling Proper labeling is a critical regulatory requirement.[4] Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
Required Information: The label must, at a minimum, include:
-
The words "Hazardous Waste" [4]
-
The full, unabbreviated chemical name: "this compound"
-
The specific hazard(s): "Flammable"
-
The date of accumulation.
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for regulatory compliance and proper final disposal.
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that complies with institutional and federal regulations.
-
Location: The SAA must be at or near the point of generation.
-
Safety Precautions: Keep the container tightly closed except when adding waste. Store it away from heat, sparks, open flames, or any other potential ignition sources.[7]
-
Secondary Containment: Place the container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging Final Disposal The final step is to arrange for the collection and disposal of the waste by professionals.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department for waste pickup.
-
Professional Disposal: Under RCRA, hazardous waste must be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][8] Your EHS office will manage this process with a licensed hazardous waste vendor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
Caption: Emergency Spill Response Workflow.
Key Spill Response Steps:
-
Control Ignition Sources: The immediate and most critical action is to remove all potential sources of ignition from the area.[7]
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood, to dissipate flammable vapors.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[7]
-
Disposal: Label the container as hazardous waste, clearly indicating that it contains spilled this compound and absorbent material, and arrange for disposal through your EHS department.
By adhering to this structured disposal guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety within the laboratory.
References
- 1. youtube.com [youtube.com]
- 2. dnr.mo.gov [dnr.mo.gov]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sbnsoftware.com [sbnsoftware.com]
Mastering the Safe Handling of o-Methyl-N,N'-diisopropylisourea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, o-Methyl-N,N'-diisopropylisourea is a valuable reagent. However, its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Risks
This compound is classified as a flammable liquid and vapor.[1][2][3] This property necessitates strict control of ignition sources in the laboratory. Beyond its flammability, it is crucial to handle this compound with care to avoid direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this reagent.
| Operation | Minimum Required PPE |
| Aliquotting and Weighing | Chemical splash goggles, nitrile gloves, flame-resistant lab coat. |
| Reaction Setup and Monitoring | Chemical splash goggles, face shield, nitrile gloves, flame-resistant lab coat. Work should be conducted in a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles, face shield, nitrile gloves, flame-resistant lab coat. Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles, face shield, double-gloving (nitrile), flame-resistant coveralls, and appropriate respiratory protection (see below). |
Eye and Face Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.[4][5]
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact.[6] For prolonged handling or in the event of a spill, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: A flame-resistant lab coat is required to protect against the flammability hazard.[6] Ensure the lab coat is fully buttoned.
Respiratory Protection: For routine handling within a properly functioning chemical fume hood, respiratory protection may not be required. However, in situations where the ventilation is inadequate or during the cleanup of a large spill, a respirator with an appropriate organic vapor cartridge is necessary.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.[6]
Operational Protocols: A Step-by-Step Approach
Adherence to a standardized operational protocol is critical for minimizing risk.
Preparation and Handling:
-
Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood.
-
Eliminate Ignition Sources: Before handling, ensure that all potential ignition sources (e.g., hot plates, open flames, static electricity) are removed from the immediate vicinity.[3][7] Use only non-sparking tools.[2][7]
-
Grounding and Bonding: For transfers of larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[7]
-
Aliquotting: When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Storage: Store this compound in a tightly closed container in a cool, well-ventilated area designated for flammable liquids.[2][3] The recommended storage temperature is 2-8°C.
Spill Management Workflow:
In the event of a spill, a calm and methodical response is crucial. The following workflow diagram outlines the necessary steps.
Caption: Workflow for the safe management of an this compound spill.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable Liquid).
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not pour this chemical down the drain.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound and foster a safer research environment.
References
- 1. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. epa.gov [epa.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
